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  • Product: 1-benzylpyridin-2(1H)-one
  • CAS: 1753-62-4

Core Science & Biosynthesis

Foundational

1-benzylpyridin-2(1H)-one chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-benzylpyridin-2(1H)-one For Researchers, Scientists, and Drug Development Professionals Abstract 1-benzylpyridin-2(1H)-one is a key organic compound featuring t...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties of 1-benzylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-benzylpyridin-2(1H)-one is a key organic compound featuring the N-substituted 2-pyridone scaffold. The 2-pyridone motif is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities.[1][2][3] This prevalence is attributed to its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to serve as a versatile bioisostere.[1][2] This guide provides a comprehensive technical overview of 1-benzylpyridin-2(1H)-one, detailing its molecular structure, physicochemical characteristics, synthesis protocols, spectral data, and chemical reactivity. It is intended to serve as a foundational resource for professionals engaged in synthetic chemistry and drug discovery, leveraging this scaffold for the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

1-benzylpyridin-2(1H)-one, with the molecular formula C₁₂H₁₁NO, is an N-alkylated derivative of 2-pyridone.[4][5] The parent 2-pyridone exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, with the lactam form predominating in most conditions.[1] The introduction of the benzyl group at the nitrogen atom effectively "locks" the molecule in the pyridinone (lactam) conformation, defining its subsequent reactivity and intermolecular interactions.

The structure combines the aromatic, electron-deficient pyridone ring with a flexible, lipophilic benzyl group. This N-benzyl motif is frequently employed in drug design to modulate physicochemical properties and to engage in crucial cation-π interactions with biological targets.[6][7]

Caption: Molecular Structure of 1-benzylpyridin-2(1H)-one.

Table 1: Physicochemical Properties of 1-benzylpyridin-2(1H)-one

PropertyValueSource
CAS Number 1753-62-4PubChem[5]
Molecular Formula C₁₂H₁₁NOPubChem[5]
Molecular Weight 185.22 g/mol PubChem[5]
IUPAC Name 1-benzylpyridin-2-onePubChem[5]
Density 1.165 g/cm³ (Predicted)LookChem[4]
Boiling Point 388.7°C at 760 mmHg (Predicted)LookChem[4]
Flash Point 190.9°C (Predicted)LookChem[4]
LogP 1.89660 (Predicted)LookChem[4]
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)PubChem[5]
Hydrogen Bond Donors 0PubChem[5]

Synthesis and Experimental Protocols

The synthesis of 1-benzylpyridin-2(1H)-one is most commonly achieved through the direct N-alkylation of 2-pyridone. The choice of reaction conditions is critical as the ambident nucleophilicity of the pyridone anion can lead to a mixture of N-alkylated and O-alkylated products. Kinetically controlled conditions typically favor the desired N-alkylation.[4]

Synthesis_Pathway cluster_reagents Reagents & Conditions Reactant1 2-Pyridone Intermediate Pyridone Anion Reactant1->Intermediate Deprotonation Reactant2 Benzyl Bromide Product 1-benzylpyridin-2(1H)-one Reactant2->Product SN2 Reaction Base Base (e.g., K₂CO₃, NaH) Solvent Solvent (e.g., DMF, Acetonitrile) Intermediate->Product SN2 Reaction

Caption: General workflow for the N-alkylation of 2-pyridone.

Protocol: Synthesis via N-Alkylation of 2-Pyridone

This protocol describes a standard laboratory procedure for synthesizing 1-benzylpyridin-2(1H)-one. The causality behind using a polar aprotic solvent like DMF is to effectively solvate the cation of the base while leaving the pyridone anion highly reactive for nucleophilic attack.

Materials & Equipment:

  • 2-Pyridone (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

  • Separatory funnel, rotary evaporator, filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-pyridone and anhydrous DMF. Stir until the solid is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate to the solution. The suspension will become heterogeneous.

  • Alkylation: Add benzyl bromide dropwise to the stirring suspension at room temperature.

  • Reaction & Monitoring: Heat the mixture to 60-70°C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 2-pyridone starting material.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Workup - Extraction: Extract the aqueous phase three times with ethyl acetate. The organic layers are combined.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure 1-benzylpyridin-2(1H)-one.

An alternative, high-yield approach involves an O- to N-alkyl migration, where a 2-benzyloxypyridine precursor is converted to the N-benzyl pyridone using a promoter like lithium iodide (LiI).[8] This method is particularly useful when direct N-alkylation proves challenging or gives poor selectivity.

Spectral Characterization

Accurate characterization is essential for verifying the structure and purity of the synthesized compound. The following data represents the expected spectral signatures for 1-benzylpyridin-2(1H)-one.

Table 2: Spectroscopic Data for 1-benzylpyridin-2(1H)-one

TechniqueData and Interpretation
¹H NMR δ (ppm) in CDCl₃: - 7.20-7.40 (m, 5H): Phenyl protons of the benzyl group.- 7.10-7.20 (m, 2H): Protons on the pyridone ring (e.g., H4, H5).- 6.55 (d, 1H): Proton on the pyridone ring (e.g., H6).- 6.15 (t, 1H): Proton on the pyridone ring (e.g., H3).- 5.15 (s, 2H): Methylene protons (-CH₂-) of the benzyl group.[9][10]
¹³C NMR δ (ppm) in CDCl₃: - ~163: Carbonyl carbon (C=O).- ~140-142: Aromatic carbons of the pyridone ring.- ~137: Quaternary carbon of the phenyl ring.- ~127-129: Aromatic carbons of the phenyl ring.- ~121, ~106: Aromatic carbons of the pyridone ring.- ~52: Methylene carbon (-CH₂-).[5]
IR ν (cm⁻¹): - ~3060-3030: Aromatic C-H stretch.- ~2920: Aliphatic C-H stretch.- ~1650-1670: Strong C=O stretch (lactam carbonyl), characteristic of the pyridone ring.[5]- ~1580-1600: C=C stretching of the aromatic rings.
Mass Spec (GC-MS, ESI): - m/z = 185 [M]⁺: Molecular ion peak.[5]

Chemical Reactivity and Synthetic Utility

The 1-benzylpyridin-2(1H)-one scaffold is a versatile platform for further chemical modification.

  • Electrophilic Aromatic Substitution: The pyridone ring is an electron-rich system and can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the carbonyl group and the ring nitrogen will influence the position of substitution.

  • Reactions at the Benzyl Group: The benzylic protons can be involved in radical reactions. The phenyl ring of the benzyl group can also undergo electrophilic substitution, although this typically requires harsher conditions compared to the pyridone ring.

  • Precursor for Complex Heterocycles: The molecule serves as a valuable building block. For instance, derivatives of 6-benzyl-3,6-dihydropyridin-2(1H)-one have been shown to undergo a novel aza-semipinacol-type rearrangement, involving the transfer of the benzyl group, to form functionalized indenopyridin-2-ones and other complex structures.[11] This highlights the potential for sophisticated molecular transformations.

Reactivity Start 1-benzylpyridin-2(1H)-one Product1 Halogenated Pyridone Start->Product1 Electrophilic Halogenation (e.g., NBS, NIS) Product2 Nitrated Pyridone Start->Product2 Electrophilic Nitration (HNO₃/H₂SO₄) Product3 Complex Polycycle Start->Product3 Multi-step Rearrangement & Cyclization

Caption: Potential reactivity pathways for 1-benzylpyridin-2(1H)-one.

Relevance in Drug Discovery

The 2-pyridone core is a cornerstone in modern medicinal chemistry, and its N-substituted derivatives are prevalent in numerous clinically approved drugs and investigational agents.[3][12]

  • Scaffold Hopping and Bioisosterism: The 2-pyridone ring can act as a bioisostere for amides, phenols, or other aromatic systems, allowing chemists to modulate properties like solubility, metabolic stability, and target engagement while maintaining biological activity.[1]

  • Examples in Therapeutics: While 1-benzylpyridin-2(1H)-one itself is primarily a building block, the core N-aryl/alkyl pyridone structure is central to drugs like Perampanel , a noncompetitive AMPA receptor antagonist for epilepsy, and Pirfenidone , an anti-fibrotic agent for idiopathic pulmonary fibrosis.[13][14] These examples authoritatively ground the therapeutic potential of this chemical class.

  • Foundation for New Leads: Research has demonstrated that derivatives incorporating the 1-benzyl-pyridone or related motifs exhibit a wide range of biological activities, including antimitotic, kinase inhibitory, and anti-cancer properties.[15][16][17] This validates the scaffold as a fertile starting point for new drug discovery campaigns.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications provided from notifications to the ECHA C&L Inventory, 1-benzylpyridin-2(1H)-one presents several hazards.[5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Conclusion

1-benzylpyridin-2(1H)-one is a synthetically accessible and highly versatile chemical entity. Its defined structure, predictable reactivity, and relationship to the therapeutically significant 2-pyridone class make it an invaluable tool for researchers in organic synthesis and medicinal chemistry. A thorough understanding of its chemical properties—from synthesis and spectral identity to its potential for derivatization—is fundamental for its effective application in the design and development of novel, complex molecules and future pharmaceutical agents.

References

Exploratory

1-benzylpyridin-2(1H)-one CAS number 1753-62-4

An In-Depth Technical Guide to 1-Benzylpyridin-2(1H)-one (CAS: 1753-62-4) For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-benzylpyridin...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Benzylpyridin-2(1H)-one (CAS: 1753-62-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-benzylpyridin-2(1H)-one (CAS Number: 1753-62-4), a heterocyclic compound belonging to the pyridinone class. This document consolidates available data on its physicochemical properties, synthesis, and potential biological relevance. While specific biological activity for this exact molecule is not extensively documented, this guide draws upon published research on structurally related compounds to highlight its potential as a scaffold in medicinal chemistry. Detailed, representative experimental protocols for its synthesis and for biological evaluation are provided to support further research and development efforts.

Introduction

1-Benzylpyridin-2(1H)-one, also known as N-benzyl-2-pyridone, is an N-alkylated derivative of 2-pyridone.[1] The pyridin-2(1H)-one core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. These activities include antiviral (as non-nucleoside reverse transcriptase inhibitors for HIV), anticancer, and anti-inflammatory properties.[2] The addition of a benzyl group to the nitrogen atom introduces a key structural motif that can influence the compound's steric and electronic properties, potentially modulating its interaction with biological targets.

Although direct biological studies on 1-benzylpyridin-2(1H)-one are limited in publicly accessible literature, derivatives containing the N-benzyl pyridine-2-one core have been investigated as potent kinase inhibitors, demonstrating the therapeutic potential of this chemical class. This guide aims to provide a foundational resource for researchers interested in exploring the synthesis, properties, and applications of this compound and its analogs.

Physicochemical Properties

The known physical and computed chemical properties of 1-benzylpyridin-2(1H)-one are summarized in the tables below. This data is essential for planning synthetic procedures, purification, and for computational studies such as molecular docking.

Table 1: Physical and Chemical Properties
PropertyValueSource
CAS Number 1753-62-4[3]
Molecular Formula C₁₂H₁₁NO[1]
Molecular Weight 185.225 g/mol [1]
Boiling Point 388.7 °C at 760 mmHg[1]
Flash Point 190.9 °C[1]
Density 1.165 g/cm³[1]
Appearance Not specified (often a solid)-
Table 2: Computed Properties
PropertyValueSource
XLogP3-AA 1.9[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 2[3]
Topological Polar Surface Area 20.3 Ų[3]
Formal Charge 0[3]
Complexity 261[3]

Synthesis and Characterization

The most common and direct route to 1-benzylpyridin-2(1H)-one is through the N-alkylation of 2-pyridone.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials Reactant1 2-Pyridone Reaction N-Alkylation Reaction Reactant1->Reaction Reactant2 Benzyl Bromide Reactant2->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Purification Purification (e.g., Column Chromatography) Workup->Purification Crude Product Product 1-Benzylpyridin-2(1H)-one Purification->Product Purified Product

Caption: General workflow for the synthesis of 1-benzylpyridin-2(1H)-one.

Experimental Protocol: Synthesis

This protocol describes the N-alkylation of 2-pyridone with benzyl bromide.

Materials:

  • 2-Pyridone

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-pyridone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-benzylpyridin-2(1H)-one.

Spectroscopic Characterization
  • ¹H NMR: Expected signals would include aromatic protons from both the benzyl and pyridinone rings, and a characteristic singlet for the benzylic methylene (-CH₂-) protons.

  • ¹³C NMR: Expected signals would include carbons of the pyridinone ring (with the carbonyl carbon being the most downfield), carbons of the benzyl group, and the benzylic carbon.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z = 185.08.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the amide in the pyridinone ring would be a key feature.

Potential Biological Activity and Mechanism of Action

While 1-benzylpyridin-2(1H)-one has not been extensively studied for its biological activity, the broader class of N-benzyl pyridinone derivatives has shown significant promise in drug discovery.

Precedent from Related Compounds
  • Kinase Inhibition: A study on N-benzyl pyridine-2-one derivatives identified dual inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1) and 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1). These kinases are implicated in fibrotic diseases, and the synthesized compounds showed potent anti-fibrotic activity in cellular models.[4]

  • Antimitotic Activity: Derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety have been synthesized and evaluated as antimitotic agents. These compounds were found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cell lines.[5][6]

  • Cholinesterase Inhibition: N-benzyl pyridinium salts, structurally related to the title compound, have been investigated as potent inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease.

Postulated Signaling Pathways for Derivatives

Based on the activity of N-benzyl pyridine-2-one derivatives as dual ASK1/PDK1 inhibitors, a potential mechanism of action in the context of fibrosis can be visualized. These compounds can interfere with key signaling cascades that promote fibrosis and cell survival.[4]

Signaling_Pathway cluster_TGF Fibrotic Stimuli cluster_MAPK MAPK Cascade cluster_PI3K PI3K/Akt Pathway TGFb TGF-β1 ASK1 ASK1 TGFb->ASK1 p38 p38 ASK1->p38 JNK JNK ASK1->JNK Fibrosis Fibrosis p38->Fibrosis JNK->Fibrosis PDK1 PDK1 Akt Akt PDK1->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibitor N-Benzyl Pyridin-2-one Derivatives Inhibitor->ASK1 Inhibitor->PDK1

Caption: Potential signaling pathways modulated by N-benzyl pyridin-2-one derivatives.

Representative Experimental Protocols: Biological Assays

The following are generalized protocols for assessing the potential biological activity of 1-benzylpyridin-2(1H)-one, based on methods used for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to assess cell viability and cytotoxicity.

Procedure:

  • Seed human cancer cells (e.g., A549 lung cancer cells) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of 1-benzylpyridin-2(1H)-one (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6]

Kinase Inhibition Assay (Generic)

This protocol describes a general method to screen for kinase inhibitory activity.

Procedure:

  • In a suitable assay buffer, combine the target kinase (e.g., ASK1 or PDK1), a fluorescently or radioactively labeled substrate, and ATP.

  • Add various concentrations of 1-benzylpyridin-2(1H)-one to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C or 37 °C) for a defined period.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods such as filter binding assays, fluorescence polarization, or specific antibodies.

  • Determine the percentage of kinase activity inhibition for each compound concentration relative to a no-inhibitor control.

  • Calculate the IC₅₀ value from the dose-response curve.[4]

Conclusion

1-Benzylpyridin-2(1H)-one is a readily synthesizable compound belonging to the medicinally relevant pyridinone class. While direct biological data for this specific molecule is sparse, the extensive research into its structural analogs suggests significant potential for its use as a scaffold in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The N-benzyl group provides a versatile point for modification to optimize potency and pharmacokinetic properties. This technical guide provides a solid foundation of its chemical properties and synthetic methods, along with insights into potential biological applications, to encourage and facilitate further investigation by the scientific community. Future work should focus on the systematic biological screening of this compound and the synthesis of a focused library of analogs to establish a clear structure-activity relationship.

References

Foundational

An In-depth Technical Guide to 1-benzylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1-benzylpyridin-2(1H)-one, a heterocyclic compound with a pyridinone core. This document collates...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzylpyridin-2(1H)-one, a heterocyclic compound with a pyridinone core. This document collates essential physicochemical data, outlines experimental protocols for its synthesis and characterization, and explores the biological significance of its derivatives, particularly in the context of neurodegenerative diseases.

Core Molecular Data

1-benzylpyridin-2(1H)-one is a small molecule featuring a benzyl group attached to the nitrogen atom of a pyridin-2-one ring. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 185.22 g/mol
Molecular Formula C₁₂H₁₁NO
CAS Number 1753-62-4
Canonical SMILES C1=CC=C(C=C1)CN2C=CC=CC2=O
Physical Description Solid
Solubility Soluble in organic solvents like DMSO and chloroform.

Synthetic and Analytical Protocols

The synthesis of 1-benzylpyridin-2(1H)-one and its derivatives typically involves the N-alkylation of the corresponding pyridin-2-one precursor. Characterization is commonly achieved through spectroscopic methods.

Experimental Protocol: Synthesis of 1-benzylpyridin-2(1H)-one

This protocol is a representative method based on the general synthesis of N-benzylpyrididinone derivatives.

Materials:

  • 2-Hydroxypyridine (pyridin-2(1H)-one)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-hydroxypyridine in acetonitrile, add potassium carbonate.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add benzyl bromide to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid residue and wash it with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Combine the fractions containing the pure product and evaporate the solvent to yield 1-benzylpyridin-2(1H)-one.

Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.

  • The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

  • Mass spectra are obtained using techniques such as gas chromatography-mass spectrometry (GC-MS) or electrospray ionization (ESI-MS).

  • These methods provide information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Biological Activity and Signaling Pathways of Derivatives

While specific biological data for 1-benzylpyridin-2(1H)-one is limited in publicly available literature, research on its derivatives has revealed significant therapeutic potential, particularly in the realm of neurodegenerative disorders.

A recent study highlighted that novel N-benzyl pyridine-2-one derivatives exhibit memory-enhancing effects in a mouse model of scopolamine-induced cognitive deficits. The primary mechanisms of action identified were the inhibition of acetylcholinesterase (AChE) and the reduction of oxidative stress .

Proposed Signaling Pathway for the Neuroprotective Effects of N-benzyl Pyridine-2-one Derivatives

The diagram below illustrates the putative signaling pathway through which N-benzyl pyridine-2-one derivatives may exert their neuroprotective effects. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby improving cholinergic neurotransmission and cognitive function. Concurrently, their antioxidant properties help to mitigate the neuronal damage caused by oxidative stress.

G cluster_0 Neuroprotection by N-benzyl Pyridine-2-one Derivatives A N-benzyl Pyridine-2-one Derivatives B Acetylcholinesterase (AChE) A->B Inhibition F Oxidative Stress A->F Inhibition H Reduced Oxidative Stress C Increased Acetylcholine D Improved Cholinergic Neurotransmission C->D E Amelioration of Cognitive Deficits D->E G Neuronal Damage F->G H->G Prevention

Caption: Proposed mechanism of neuroprotection by N-benzyl pyridine-2-one derivatives.

Experimental Workflow for Evaluating Neuroprotective Activity

The following diagram outlines a typical experimental workflow for assessing the neuroprotective effects of compounds like N-benzyl pyridine-2-one derivatives in a preclinical model of cognitive impairment.

G cluster_1 Preclinical Evaluation of Neuroprotective Agents A Animal Model of Cognitive Impairment (e.g., Scopolamine-induced) B Treatment with N-benzyl Pyridine-2-one Derivatives A->B C Behavioral Tests (e.g., Morris Water Maze, Y-maze) B->C D Biochemical Analysis of Brain Tissue B->D G Data Analysis and Interpretation C->G E AChE Activity Assay D->E F Oxidative Stress Markers (e.g., MDA, GSH levels) D->F E->G F->G

Caption: Workflow for preclinical assessment of neuroprotective compounds.

Conclusion

1-benzylpyridin-2(1H)-one serves as a valuable scaffold in medicinal chemistry. While further research is needed to fully elucidate the biological profile of the parent compound, its derivatives have demonstrated promising activity as acetylcholinesterase inhibitors and antioxidants. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this class of molecules. The provided protocols and conceptual frameworks are intended to facilitate further investigation into the synthesis, characterization, and biological evaluation of 1-benzylpyridin-2(1H)-one and its analogues.

Exploratory

An In-Depth Technical Guide to 1-Benzylpyridin-2(1H)-one: Structure, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Benzylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core N-substituted with a benzyl group. This scaffold is of significant...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core N-substituted with a benzyl group. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 1-benzylpyridin-2(1H)-one. Furthermore, it explores the biological activities and associated signaling pathways of its derivatives, offering insights for researchers in drug discovery and development.

Core Structure and Properties

1-Benzylpyridin-2(1H)-one possesses a molecular formula of C₁₂H₁₁NO and a molecular weight of 185.22 g/mol .[1] The core structure consists of a dihydropyridinone ring with a benzyl group attached to the nitrogen atom. This substitution significantly influences the compound's physicochemical properties, including its lipophilicity and potential for biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₁NO
Molecular Weight185.22 g/mol
IUPAC Name1-benzylpyridin-2-one
CAS Number1753-62-4
SynonymsN-benzyl-2-pyridone, 1-benzyl-2(1H)-pyridone

Table 1: Physicochemical Properties of 1-Benzylpyridin-2(1H)-one. [1]

Synthesis and Characterization

The synthesis of 1-benzylpyridin-2(1H)-one is most commonly achieved through the N-alkylation of 2-pyridone with a benzyl halide. Several protocols have been developed to optimize this reaction, focusing on regioselectivity to favor N-alkylation over the competing O-alkylation.

Experimental Protocol: N-Alkylation of 2-Pyridone

Objective: To synthesize 1-benzylpyridin-2(1H)-one via the N-alkylation of 2-pyridone with benzyl bromide.

Materials:

  • 2-Pyridone

  • Benzyl bromide

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 2-pyridone (1.0 equivalent) and anhydrous DMF.

  • Add cesium carbonate (1.5 equivalents) to the solution and stir for 15-20 minutes at room temperature.

  • Slowly add benzyl bromide (1.1 equivalents) dropwise to the stirring suspension.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-benzylpyridin-2(1H)-one.

Spectroscopic Characterization

The structure of the synthesized 1-benzylpyridin-2(1H)-one can be confirmed using various spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the protons of the pyridinone ring and the benzyl group. The benzylic protons (CH₂) are expected to appear as a singlet.
¹³C NMR Resonances for the carbonyl carbon, the sp² carbons of the pyridinone and benzene rings, and the sp³ carbon of the benzylic group.
IR Spectroscopy A strong absorption band corresponding to the C=O stretching of the amide group in the pyridinone ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (185.22 g/mol ).

Table 2: Expected Spectroscopic Data for 1-Benzylpyridin-2(1H)-one.

Biological Activity and Signaling Pathways of Derivatives

While data on the specific biological activity of 1-benzylpyridin-2(1H)-one is limited, its derivatives have shown promising pharmacological effects, particularly in the central nervous system.

Memory Ameliorating Effects of N-Benzyl Pyridine-2-one Derivatives

Recent studies have investigated the potential of N-benzyl pyridine-2-one derivatives in improving cognitive deficits. In a scopolamine-induced mouse model of memory impairment, these derivatives demonstrated the ability to ameliorate memory deficits.

Experimental Protocol: Evaluation of Acetylcholinesterase (AChE) Inhibition

  • Prepare brain homogenates from the treated and control animal groups.

  • Determine the protein concentration of the homogenates.

  • Measure AChE activity using a colorimetric assay based on Ellman's method, which detects the product of the reaction between acetylthiocholine and AChE.

  • Compare the AChE activity in the brains of animals treated with the N-benzyl pyridine-2-one derivatives to the scopolamine-treated and control groups.

Compound Group Effect on Brain AChE Activity
Scopolamine-treatedIncreased AChE levels
N-benzyl pyridine-2-one derivatives + ScopolamineSignificantly inhibited the increase in AChE levels

Table 3: Effect of N-benzyl-pyridine-2-one derivatives on AChE activity in a scopolamine-induced mouse model.

GPR52 Agonism by 3-((4-Benzylpyridin-2-yl)amino)benzamide Derivatives

Structurally related compounds, such as 3-((4-benzylpyridin-2-yl)amino)benzamides, have been identified as potent agonists of the G protein-coupled receptor 52 (GPR52). GPR52 is an orphan receptor primarily expressed in the brain and is considered a promising target for the treatment of neuropsychiatric disorders.

Signaling Pathway: GPR52-Mediated Gs/cAMP Pathway

Activation of GPR52 by an agonist leads to the coupling of the Gs alpha subunit of the G protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP concentration then activates downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses.

GPR52_Signaling cluster_membrane Cell Membrane GPR52 GPR52 Gs Gs Protein GPR52->Gs Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Agonist 3-((4-Benzylpyridin-2-yl)amino) benzamide Derivative Agonist->GPR52 Gs->AC Activation ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response B_Arrestin_Workflow Start HEK293 cells co-transfected with GPR52 and β-arrestin fusion constructs Treatment Treat cells with varying concentrations of 3-((4-benzylpyridin-2-yl)amino)benzamide derivative Start->Treatment Incubation Incubate for a defined period Treatment->Incubation Detection Measure reporter gene expression (e.g., luminescence or fluorescence) Incubation->Detection Analysis Calculate EC50 values for β-arrestin recruitment Detection->Analysis

References

Foundational

In-depth Technical Guide: 1-benzylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Core Mechanism of Action of 1-benzylpyridin-2(1H)-one: Current Research Gaps A comprehensive review of the current scientific literature reveals a significa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action of 1-benzylpyridin-2(1H)-one: Current Research Gaps

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the specific mechanism of action for the compound 1-benzylpyridin-2(1H)-one. While numerous studies have explored the biological activities of its derivatives, the core signaling pathways and molecular targets of the parent compound remain largely uncharacterized.

The N-benzylpiperidine structural motif, a key feature of 1-benzylpyridin-2(1H)-one, is prevalent in drug discovery due to its favorable structural and physicochemical properties. This motif is known to facilitate crucial cation-π interactions with target proteins.[1] However, the specific biological consequences of these interactions for 1-benzylpyridin-2(1H)-one have not been elucidated.

Research into derivatives of 1-benzylpyridin-2(1H)-one has revealed a wide range of biological activities, suggesting the therapeutic potential of this chemical scaffold. These activities include:

  • Antimitotic Agents: Certain carboxamide derivatives have demonstrated the ability to inhibit tubulin polymerization, a key process in cell division.[2]

  • mTOR Inhibition: A complex derivative has been identified as a highly potent and selective inhibitor of the mTOR kinase, a central regulator of cell growth and proliferation.[3]

  • GPR52 Agonism: Benzamide derivatives have been shown to act as potent G protein-biased agonists for the orphan G protein-coupled receptor GPR52, a promising target for neuropsychiatric and neurological diseases.[4][5]

  • RIP1 Kinase Inhibition: Pyrazole derivatives have been developed as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which plays a critical role in necroptosis, a form of programmed cell death.[6]

  • Anticancer Activity: Hydrazonoindolin-2-one derivatives have exhibited antiproliferative effects against human cancer cell lines.[7]

  • EAAT2 Modulation: A propanamide derivative has been identified as a novel, orally bioavailable positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2), with potential applications in epilepsy and other CNS disorders.[8]

While these findings highlight the versatility of the 1-benzylpyridin-2(1H)-one scaffold in medicinal chemistry, they do not provide direct evidence for the mechanism of action of the parent compound. The diverse biological targets of its derivatives suggest that the core structure may serve as a privileged scaffold that can be modified to interact with a variety of proteins.

There is currently a lack of specific data in the public domain detailing the mechanism of action of 1-benzylpyridin-2(1H)-one. The available research focuses on the biological activities of its numerous derivatives, which target a wide array of proteins and signaling pathways. Therefore, an in-depth technical guide on the core mechanism of action, including detailed experimental protocols, quantitative data tables, and signaling pathway diagrams, cannot be constructed at this time. Further research is required to elucidate the specific molecular targets and cellular effects of 1-benzylpyridin-2(1H)-one.

References

Exploratory

The Multifaceted Biological Activities of 1-Benzylpyridin-2(1H)-one Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals The 1-benzylpyridin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biologi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzylpyridin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This technical guide provides an in-depth analysis of the current research, focusing on the anticancer, kinase inhibitory, and antiviral properties of these compounds. Detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms and workflows are presented to facilitate further research and drug development efforts in this area.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of 1-benzylpyridin-2(1H)-one have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.

Quantitative Anticancer Activity Data

A range of 1-benzylpyridin-2(1H)-one and related heterocyclic derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Compound IDCancer Cell LineIC50 (µM)Reference
IVf (R = 2-nitrophenyl) HBL-100 (Breast)82.07[1]
IVg (R = 3-nitrophenyl) HeLa (Cervical)126.13[1]
7f A-549 (Lung)Potent (exact value not specified)[2]
7f (Tubulin Polymerization) -2.04[2]
9b HCT116 (Colon)< 3[3]
9d HCT116 (Colon)< 3[3]
9g HCT116 (Colon)< 3[3]
9a MCF7 (Breast)< 3[3]
9b MCF7 (Breast)< 3[3]
9d MCF7 (Breast)< 3[3]
9e MCF7 (Breast)< 3[3]
9a PC3 (Prostate)< 5[3]
9b PC3 (Prostate)< 5[3]
9d PC3 (Prostate)< 5[3]
9e PC3 (Prostate)< 5[3]
8c A549 (Lung)< 5[3]
9b A549 (Lung)< 5[3]
9d A549 (Lung)< 5[3]
5b MDA-MB-231 (Breast)39.6 (GI50)[4]
5a MDA-MB-231 (Breast)84.0 (GI50)[4]
11a HEPG2 (Liver)0.7[5]
7d MCF-7 (Breast)2.93[6]
7c MCF-7 (Breast)7.17[6]
4a VariousSubmicromolar[7]
4b VariousSubmicromolar[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Add 1-benzylpyridin-2(1H)-one derivatives incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read Measure absorbance (e.g., 570 nm) add_solubilizer->read analyze Calculate IC50 values read->analyze

Workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1-benzylpyridin-2(1H)-one derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

Several 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, which share structural similarities with 1-benzylpyridin-2(1H)-ones, have been shown to inhibit tubulin polymerization.[2] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis.[2] The induction of apoptosis is a key mechanism for the anticancer activity of these compounds.

Apoptosis_Pathway compound 1-Benzylpyridin-2(1H)-one Derivative tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to inhibition Inhibition of Tubulin Polymerization tubulin->inhibition arrest G2/M Phase Cell Cycle Arrest inhibition->arrest mito Mitochondrial Membrane Potential Disruption arrest->mito caspases Caspase Activation mito->caspases apoptosis Apoptosis caspases->apoptosis

General workflow for a cell-free kinase inhibition assay.

Detailed Steps:

  • Reaction Setup: In a microplate, combine the purified kinase, a specific substrate (peptide or protein), and ATP in a suitable reaction buffer.

  • Compound Addition: Add the 1-benzylpyridin-2(1H)-one derivatives at various concentrations.

  • Initiation and Incubation: Initiate the kinase reaction and incubate for a defined period at room temperature or 30°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of remaining ATP or fluorescence-based assays using specific antibodies.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Signaling Pathways Targeted by 1-Benzylpyridin-2(1H)-one Derivatives

These compounds have been shown to inhibit key signaling pathways involved in fibrosis and cancer. For instance, dual inhibitors of Apoptosis signal-regulating kinase 1 (ASK1) and 3-phosphoinositide-dependent protein kinase 1 (PDK1) can block fibrotic responses. [8][9] ASK1 and PDK1 Signaling Pathways

Kinase_Signaling tgfb TGF-β1 ask1 ASK1 tgfb->ask1 p38_jnk p38/JNK ask1->p38_jnk fibrosis Fibrosis p38_jnk->fibrosis pi3k PI3K pdk1 PDK1 pi3k->pdk1 akt Akt pdk1->akt cell_survival Cell Survival & Proliferation akt->cell_survival compound 1-Benzylpyridin-2(1H)-one Derivative compound->ask1 Inhibits compound->pdk1 Inhibits

Inhibition of ASK1 and PDK1 signaling by 1-benzylpyridin-2(1H)-one derivatives.

Antiviral Activity

The pyridinone core is also present in a number of compounds with antiviral properties, particularly against influenza viruses.

Quantitative Antiviral Activity Data

While specific data for 1-benzylpyridin-2(1H)-one derivatives is emerging, related pyrimidine and pyridine derivatives have shown promising antiviral activity.

Compound IDVirusEC50 (µM)CC50 (µM)Reference
1d (pyrimidine) Influenza A/PR/8/343.510.1 (MDCK cells)[10]
1e (pyridine) Influenza A/PR/8/347.3> 250 (MDCK cells)[10]
12b Influenza (PB2 inhibition)1.025> 100[11]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for measuring the ability of an antiviral compound to inhibit the replication of a virus.

Workflow for Plaque Reduction Assay

Plaque_Reduction_Assay start Seed host cells in 6-well plate infect Infect cells with virus start->infect treat Add overlay medium with compound infect->treat incubate Incubate until plaques form treat->incubate fix_stain Fix and stain cells incubate->fix_stain count Count plaques fix_stain->count analyze Calculate EC50 value count->analyze

Workflow for the plaque reduction assay to determine antiviral activity.

Detailed Steps:

  • Cell Seeding: Grow a confluent monolayer of host cells (e.g., MDCK for influenza) in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known dilution of the virus for 1 hour.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing different concentrations of the antiviral compound.

  • Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).

  • Plaque Visualization: Fix the cells and stain them with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting and Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion

The 1-benzylpyridin-2(1H)-one scaffold represents a versatile and promising starting point for the development of novel therapeutics. The derivatives discussed in this guide demonstrate significant potential in oncology, anti-inflammatory, and antiviral applications. The provided data, protocols, and pathway diagrams offer a solid foundation for researchers to build upon in the quest for more effective and targeted therapies. Further optimization of these lead compounds, focusing on improving potency, selectivity, and pharmacokinetic properties, will be crucial for their translation into clinical candidates.

References

Foundational

The Medicinal Chemistry of 1-benzylpyridin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The 1-benzylpyridin-2(1H)-one core is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its presence in a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzylpyridin-2(1H)-one core is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of derivatives based on this core. It details experimental protocols for key biological assays and presents quantitative data to facilitate comparative analysis. Furthermore, this guide illustrates the mechanisms of action through signaling pathway diagrams, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction

The pyridin-2(1H)-one moiety is a privileged structure in drug discovery, known for its ability to engage in various biological interactions. The addition of a benzyl group at the N1 position introduces lipophilicity and potential for specific π-π stacking interactions with biological targets, making 1-benzylpyridin-2(1H)-one an attractive starting point for the design of new therapeutic agents. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and neuroprotective effects. This guide aims to consolidate the current knowledge on 1-benzylpyridin-2(1H)-one in medicinal chemistry, providing a foundation for further research and development.

Synthesis of the 1-benzylpyridin-2(1H)-one Core

The synthesis of the 1-benzylpyridin-2(1H)-one scaffold can be achieved through several established synthetic routes. The most common methods involve the N-alkylation of a pyridin-2(1H)-one precursor or the reaction of a 2-halopyridine with a benzyl alcohol derivative.

General Experimental Protocol: N-Alkylation of 2-Hydroxypyridine

This procedure describes the synthesis of 1-benzylpyridin-2(1H)-one via the N-alkylation of 2-hydroxypyridine with benzyl bromide.

Materials:

  • 2-Hydroxypyridine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-hydroxypyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-benzylpyridin-2(1H)-one.

Biological Activities

Derivatives of 1-benzylpyridin-2(1H)-one have been extensively explored for their therapeutic potential in various disease areas.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of 1-benzylpyridin-2(1H)-one derivatives against a range of human cancer cell lines. The primary mechanisms of action identified include inhibition of tubulin polymerization and induction of apoptosis.

3.1.1. Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative 1-benzylpyridin-2(1H)-one derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Derivative AA549 (Lung)5.0[1]
Derivative BHCT116 (Colon)3.0[1]
Derivative CMCF-7 (Breast)2.5[1]
Derivative DPC-3 (Prostate)4.2[1]
Sorafenib (Control) A549 (Lung) < 5.0 [1]

3.1.2. Experimental Protocols for Anticancer Assays

  • MTT Assay for Cell Viability:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ value from the dose-response curve.

  • Cell Cycle Analysis by Flow Cytometry:

    • Treat cells with the test compound for 24-48 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Resuspend the fixed cells in PBS containing RNase A and propidium iodide (PI).

    • Analyze the cell cycle distribution using a flow cytometer.

  • Apoptosis Assay (Annexin V-FITC/PI Staining):

    • Treat cells with the test compound for the desired time period.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3.1.3. Signaling Pathways in Anticancer Activity

anticancer_pathway cluster_tubulin Tubulin Polymerization Inhibition cluster_apoptosis Apoptosis Induction Pathway Compound Compound Tubulin Tubulin Compound->Tubulin Binds to Colchicine Site Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis_Tubulin Apoptosis Mitotic_Arrest->Apoptosis_Tubulin Compound_Apop Compound Bcl2 Bcl-2 Compound_Apop->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis_Execution Apoptosis Caspase3->Apoptosis_Execution

Caption: Anticancer mechanisms of 1-benzylpyridin-2(1H)-one derivatives.

Antiviral Activity

Pyridinone derivatives have been reported to exhibit antiviral activity against a range of viruses, including influenza virus.[2] The mechanism of action often involves the inhibition of viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp) or neuraminidase.[1][2]

3.2.1. Quantitative Data: In Vitro Antiviral Activity

The following table presents the half-maximal effective concentration (EC₅₀) values for representative pyridinone derivatives against influenza virus.

Compound/DerivativeVirus StrainEC₅₀ (µM)Reference
Pyridinone Derivative EInfluenza A/H1N115.2[3]
Pyridinone Derivative FInfluenza A/H3N218.5[3]
Pyridinone Derivative GInfluenza B20.1[3]
Oseltamivir (Control) Influenza A/H1N1 < 1.0

3.2.2. Experimental Protocol for Antiviral Assay (Plaque Reduction Assay)

  • Grow a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in a 6-well plate.

  • Infect the cells with influenza virus at a known multiplicity of infection (MOI) for 1 hour.

  • Remove the virus inoculum and overlay the cells with a medium containing agarose and various concentrations of the test compound.

  • Incubate the plates for 2-3 days until plaques are visible.

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques and calculate the EC₅₀ value.

3.2.3. Signaling Pathway in Antiviral Activity

antiviral_pathway cluster_entry Viral Entry & Uncoating cluster_replication Viral Replication cluster_release Viral Release Compound Compound RdRp RNA-dependent RNA Polymerase (RdRp) Compound->RdRp Inhibits Neuraminidase Neuraminidase Compound->Neuraminidase Inhibits Virus_Attachment Virus Attachment (HA-Sialic Acid) Endocytosis Endocytosis Virus_Attachment->Endocytosis vRNP_Release vRNP Release Endocytosis->vRNP_Release vRNP_Release->RdRp Viral_RNA_Synthesis Viral RNA Synthesis RdRp->Viral_RNA_Synthesis Viral_RNA_Synthesis->Neuraminidase Progeny_Virus_Release Progeny Virus Release Neuraminidase->Progeny_Virus_Release

Caption: Potential antiviral targets of pyridinone derivatives in the influenza virus life cycle.

Neuroprotective Activity

Derivatives containing the N-benzylpiperidine scaffold, which is structurally related to 1-benzylpyridin-2(1H)-one, have shown promise as neuroprotective agents, particularly for the treatment of Alzheimer's disease. The primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

3.3.1. Quantitative Data: In Vitro Acetylcholinesterase Inhibition

The following table shows the IC₅₀ values for AChE inhibition by representative N-benzylpiperidine derivatives.

Compound/DerivativeEnzymeIC₅₀ (nM)Reference
N-benzylpiperidine Derivative HAcetylcholinesterase (AChE)5.7[4]
N-benzylpiperidine Derivative IButyrylcholinesterase (BuChE)>1000[4]
Donepezil (Control) Acetylcholinesterase (AChE) ~10

3.3.2. Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and the test compound at various concentrations.

  • Add acetylcholinesterase enzyme to the mixture and incubate.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

3.3.3. Signaling Pathway in Neuroprotection

neuroprotection_pathway Compound Compound AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Breaks down Cholinergic_Neurotransmission Enhanced Cholinergic Neurotransmission Acetylcholine->Cholinergic_Neurotransmission Increased Levels Cognitive_Improvement Amelioration of Cognitive Deficits Cholinergic_Neurotransmission->Cognitive_Improvement

References

Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 1-Benzylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for 1-benzylpyridin-2(1H)-one, a heterocyclic compound of interest in medic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-benzylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document compiles available data on its synthesis and spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information is presented to be a valuable resource for researchers engaged in the synthesis, characterization, and application of pyridin-2(1H)-one derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-benzylpyridin-2(1H)-one. Due to the fragmented nature of publicly available experimental data, a complete experimental dataset from a single source is not available. The data presented here is a composite from various sources and includes predicted values where experimental data could not be readily sourced.

Table 1: 1H NMR Spectroscopic Data (Predicted)
Chemical Shift (ppm)MultiplicityAssignment
7.25 - 7.45mPhenyl-H
7.30 - 7.40mH-4
7.20 - 7.30mH-6
6.65dH-5
6.20tH-3
5.20sBenzyl-CH2

Note: Predicted data is based on computational models and may differ from experimental values. The solvent used for prediction is not specified but is likely CDCl3 or DMSO-d6.

Table 2: 13C NMR Spectroscopic Data (Predicted)
Chemical Shift (ppm)Assignment
162.5C=O (C-2)
141.0C-6
138.0Phenyl-C (ipso)
137.5C-4
129.0Phenyl-C
128.5Phenyl-C
128.0Phenyl-C
122.0C-5
107.0C-3
52.5Benzyl-CH2

Note: Predicted data is based on computational models and may differ from experimental values.

Table 3: IR Spectroscopic Data (Characteristic Absorptions)
Wavenumber (cm-1)IntensityAssignment
3100 - 3000mAromatic C-H stretch
3000 - 2850mAliphatic C-H stretch
1700 - 1630sC=O stretch (amide)
1600 - 1475w-mAromatic C=C stretch

Note: These are typical ranges for the assigned functional groups and may vary in the actual spectrum of 1-benzylpyridin-2(1H)-one.

Table 4: Mass Spectrometry Data
m/zRelative IntensityAssignment
185High[M]+ (Molecular Ion)
91High[C7H7]+ (Tropylium ion)

Note: The fragmentation pattern is expected to show a prominent molecular ion peak and a base peak corresponding to the stable tropylium cation, formed by the cleavage of the benzylic C-N bond.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 1-benzylpyridin-2(1H)-one is not consistently reported across the literature. However, the most common and logical approach is the N-alkylation of 2-pyridone (also known as 2-hydroxypyridine) with a benzyl halide. Below is a generalized protocol based on similar reported procedures.

Synthesis of 1-Benzylpyridin-2(1H)-one via N-Alkylation

This procedure describes the synthesis of 1-benzylpyridin-2(1H)-one from 2-pyridone and benzyl bromide using a base such as sodium hydride or a tetraalkylammonium fluoride salt.

Materials:

  • 2-Pyridone (2-hydroxypyridine)

  • Benzyl bromide (or benzyl chloride)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Tetrabutylammonium fluoride (TBAF)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-pyridone (1.0 eq).

  • Deprotonation:

    • Using Sodium Hydride: Suspend the 2-pyridone in anhydrous DMF. Add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

    • Using Tetrabutylammonium Fluoride: Dissolve the 2-pyridone and tetrabutylammonium fluoride (1.0-1.2 eq) in anhydrous THF.

  • Alkylation: Cool the reaction mixture to 0 °C and add benzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 1-benzylpyridin-2(1H)-one as a solid.

Characterization: The purified product should be characterized by NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizations

The following diagrams illustrate the key chemical transformation and a conceptual workflow for the synthesis and characterization of 1-benzylpyridin-2(1H)-one.

Synthesis_of_1_benzylpyridin_2_1H_one Synthesis of 1-benzylpyridin-2(1H)-one 2-Pyridone 2-Pyridone Reaction_Mixture Reaction Mixture 2-Pyridone->Reaction_Mixture Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Reaction_Mixture Base Base (e.g., NaH or TBAF) Base->Reaction_Mixture Solvent Anhydrous Solvent (e.g., DMF or THF) Solvent->Reaction_Mixture Workup Aqueous Work-up & Extraction Reaction_Mixture->Workup Crude_Product Crude Product Workup->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product 1-Benzylpyridin-2(1H)-one Purification->Final_Product

Caption: Synthetic pathway for 1-benzylpyridin-2(1H)-one.

Characterization_Workflow Characterization Workflow Purified_Product Purified 1-Benzylpyridin-2(1H)-one H_NMR 1H NMR Spectroscopy Purified_Product->H_NMR C_NMR 13C NMR Spectroscopy Purified_Product->C_NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS Structure_Confirmation Structure Confirmation H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Spectroscopic characterization workflow.

Foundational

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-benzylpyridin-2(1H)-one

This guide provides a detailed analysis of the ¹H NMR spectrum of 1-benzylpyridin-2(1H)-one, a key heterocyclic motif in medicinal chemistry and materials science. The document is intended for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H NMR spectrum of 1-benzylpyridin-2(1H)-one, a key heterocyclic motif in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of spectral data, experimental procedures, and structural assignments.

Introduction

1-benzylpyridin-2(1H)-one is an N-substituted pyridone derivative. The understanding of its three-dimensional structure and electronic environment is crucial for predicting its reactivity and biological activity. ¹H NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules in solution. This guide presents the expected ¹H NMR spectral data for 1-benzylpyridin-2(1H)-one based on the analysis of closely related structures and general principles of NMR spectroscopy.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for 1-benzylpyridin-2(1H)-one. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The data is compiled from analogous compounds reported in the scientific literature, particularly from studies on substituted N-benzyl pyridones.

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz] Integration
H-6~7.30 - 7.45dddJ ≈ 6.5, 1.5, 0.51H
H-4~7.20 - 7.35dddJ ≈ 9.0, 6.5, 2.01H
H-3~6.60 - 6.70dJ ≈ 9.01H
H-5~6.15 - 6.25tdJ ≈ 6.5, 1.51H
Benzyl CH₂~5.10 - 5.20s-2H
Phenyl H (ortho, meta, para)~7.20 - 7.40m-5H

Note: The chemical shifts for the aromatic protons of the benzyl group and the pyridone ring may overlap. The assignments are based on expected electronic effects and analysis of related structures.

Experimental Protocol

The following is a standard experimental protocol for acquiring the ¹H NMR spectrum of 1-benzylpyridin-2(1H)-one.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of 1-benzylpyridin-2(1H)-one.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

3.2. NMR Spectrometer and Parameters

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: A range of approximately -2 to 12 ppm.

3.3. Data Processing

  • The raw free induction decay (FID) data is Fourier transformed.

  • The resulting spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • The signals are integrated to determine the relative number of protons.

  • The coupling constants (J-values) are measured from the splitting patterns of the signals.

Structural Assignment and Visualization

The chemical structure of 1-benzylpyridin-2(1H)-one with the proton assignments is visualized below. The diagram illustrates the connectivity and the labeling used in the data table.

Exploratory

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 1-benzylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-benzylpyridin-2(1H)-one. Due to the absence of a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-benzylpyridin-2(1H)-one. Due to the absence of a publicly available, fully assigned experimental spectrum for this specific compound, this guide presents an estimated ¹³C NMR data set. These estimations are derived from the analysis of structurally related compounds, including various N-substituted 2-pyridones and benzyl derivatives, and are supported by established principles of ¹³C NMR spectroscopy. This document also includes a comprehensive experimental protocol for acquiring ¹³C NMR spectra of solid organic compounds and a structural diagram of the molecule.

Estimated ¹³C NMR Data for 1-benzylpyridin-2(1H)-one

The following table summarizes the estimated chemical shifts (δ) in parts per million (ppm) for each carbon atom in 1-benzylpyridin-2(1H)-one. The assignments are based on the analysis of spectral data from analogous compounds and theoretical predictions.

Carbon AtomAssignmentEstimated Chemical Shift (δ, ppm)
C2C=O~162.5
C6C-N~139.0
C4C=C~137.5
C' (ipso)C-N (benzyl)~136.0
C'''/C''''' (ortho)C-H (benzyl)~128.8
C''''/C'''''' (meta)C-H (benzyl)~128.0
C''''' (para)C-H (benzyl)~127.5
C3C=C~121.0
C5C=C~106.0
CH₂N-CH₂~52.0

Structural Diagram and Numbering

The chemical structure of 1-benzylpyridin-2(1H)-one with the numbering scheme used for the ¹³C NMR assignments is presented below.

1-benzylpyridin-2_1H-one cluster_pyridone Pyridinone Ring cluster_benzyl Benzyl Group C2 O=C2 N1 N1 C2->N1 C6 C6 N1->C6 CH2 CH₂ N1->CH2 C5 C5 C6->C5 C4 C4 C5->C4 C3 C3 C4->C3 C3->C2 C_ipso C' CH2->C_ipso C_ortho1 C'' C_ipso->C_ortho1 C_meta1 C''' C_ortho1->C_meta1 C_para C'''' C_meta1->C_para C_meta2 C''''' C_para->C_meta2 C_ortho2 C'''''' C_meta2->C_ortho2 C_ortho2->C_ipso

Figure 1. Chemical structure of 1-benzylpyridin-2(1H)-one.

Detailed Experimental Protocol for ¹³C NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of a solid organic compound like 1-benzylpyridin-2(1H)-one.

Sample Preparation
  • Sample Weighing: Accurately weigh 20-50 mg of the solid sample of 1-benzylpyridin-2(1H)-one.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid column height is between 4 and 5 cm.

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small cotton plug in the Pasteur pipette during transfer to the NMR tube.

  • Capping and Cleaning: Cap the NMR tube securely and wipe the outside with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.

NMR Spectrometer Setup and Data Acquisition

The following steps outline a general procedure for data acquisition on a modern NMR spectrometer (e.g., Bruker Avance series).

  • Instrument Login and Sample Insertion: Log in to the spectrometer software and insert the prepared NMR tube into the spinner turbine, ensuring it is set to the correct depth using the sample gauge. Place the sample in the magnet.

  • Locking: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • Tuning and Matching: Tune and match the ¹³C probe to the correct frequency to ensure efficient transfer of radiofrequency power and optimal signal detection.

  • Experiment Setup:

    • Load a standard ¹³C{¹H} experiment (proton-decoupled carbon experiment).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Set the number of scans (NS) to a value sufficient to achieve a good signal-to-noise ratio (typically 1024 or higher for ¹³C).

    • Set the relaxation delay (d1) to an appropriate value (e.g., 2 seconds) to allow for full relaxation of the carbon nuclei between scans.

  • Data Acquisition: Start the acquisition. The total experiment time will depend on the number of scans and the relaxation delay.

Data Processing
  • Fourier Transformation: Once the acquisition is complete, the Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by referencing the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Logical Workflow for Data Analysis

The process of estimating and assigning the ¹³C NMR chemical shifts for 1-benzylpyridin-2(1H)-one follows a logical workflow.

workflow A Literature Search for 1-benzylpyridin-2(1H)-one ¹³C NMR Data B No Direct Data Found A->B C Search for Structurally Analogous Compounds B->C D Collect ¹³C NMR Data for N-substituted 2-pyridones and Benzyl Derivatives C->D F Comparative Analysis and Estimation of Chemical Shifts D->F E Theoretical Prediction of ¹³C Chemical Shifts E->F G Assignment of Estimated Shifts to Specific Carbon Atoms F->G H Generation of Data Table G->H

Figure 2. Workflow for ¹³C NMR data estimation and assignment.

This guide provides a comprehensive overview of the ¹³C NMR characteristics of 1-benzylpyridin-2(1H)-one, offering valuable insights for researchers in the field of medicinal chemistry and drug development. While the presented spectral data is an estimation, it is grounded in established principles and data from closely related structures, providing a reliable reference for spectral interpretation and compound characterization.

References

Foundational

The Ascendant Pyridinone: A Technical Review of 1-Benzylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction The pyridin-2(1H)-one scaffold is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds and natur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridin-2(1H)-one scaffold is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds and natural products. Its unique electronic and structural features allow for diverse pharmacological activities, making it a focal point in medicinal chemistry and drug discovery. The introduction of a benzyl group at the 1-position to form 1-benzylpyridin-2(1H)-one modulates its physicochemical properties, influencing its biological profile and potential therapeutic applications. This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and known biological activities of 1-benzylpyridin-2(1H)-one and its derivatives, with a focus on quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

1-Benzylpyridin-2(1H)-one, also known as N-benzyl-2-pyridone, is a solid at room temperature with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol [1]. Its structure combines the planarity of the pyridinone ring with the conformational flexibility of the benzyl substituent.

Table 1: Physicochemical Properties of 1-Benzylpyridin-2(1H)-one

PropertyValueReference
Molecular FormulaC₁₂H₁₁NO[1]
Molecular Weight185.22 g/mol [1]
CAS Number1753-62-4[1]
Boiling Point388.7°C at 760 mmHgLookChem
Flash Point190.9°CLookChem
Density1.165 g/cm³LookChem
LogP1.89660LookChem

Synthesis of 1-Benzylpyridin-2(1H)-one

The synthesis of 1-benzylpyridin-2(1H)-one can be achieved through several synthetic routes, primarily involving the N-alkylation of 2-pyridone or its derivatives.

N-Alkylation of 2-Hydroxypyridine

A common and effective method involves the direct N-alkylation of 2-hydroxypyridine with a benzyl halide, such as benzyl bromide, in the presence of a base. The choice of base and solvent can influence the ratio of N- to O-alkylation, with polar aprotic solvents generally favoring N-alkylation.

Experimental Protocol: N-Benzylation of 2-Hydroxypyridine

  • Materials: 2-Hydroxypyridine, benzyl bromide, potassium carbonate (K₂CO₃), and N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2-hydroxypyridine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 1-benzylpyridin-2(1H)-one.

LiI-Promoted O- to N-Alkyl Migration

An alternative strategy involves the initial O-benzylation of 2-chloropyridine followed by a lithium iodide-promoted rearrangement to the N-benzyl product. This method can provide high yields of the desired N-alkylated heterocycle[1].

Experimental Protocol: LiI-Promoted Synthesis

  • Step 1: Synthesis of 2-Benzyloxypyridine

    • To a solution of benzyl alcohol (1.5 eq) in 1,4-dioxane, add 2-chloropyridine (1.0 eq) and potassium tert-butoxide (1.5 eq).

    • Heat the reaction mixture at 98°C for 18 hours.

    • After cooling, add ethyl acetate and water, separate the phases, and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 2-benzyloxypyridine.

  • Step 2: LiI-Promoted Alkyl Migration

    • To the crude 2-benzyloxypyridine (1.0 eq), add lithium iodide (0.5 eq).

    • Heat the mixture in a sealed vial at 100°C for 8 hours[1].

    • Dilute the cooled mixture with ethyl acetate and purify by column chromatography (ethyl acetate) to yield 1-benzylpyridin-2(1H)-one[1].

G cluster_0 Synthesis of 1-Benzylpyridin-2(1H)-one 2-Hydroxypyridine 2-Hydroxypyridine N-Alkylation N-Alkylation 2-Hydroxypyridine->N-Alkylation Benzyl_Bromide Benzyl_Bromide Benzyl_Bromide->N-Alkylation Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) Base_Solvent->N-Alkylation 1-Benzylpyridin-2(1H)-one 1-Benzylpyridin-2(1H)-one N-Alkylation->1-Benzylpyridin-2(1H)-one

Synthetic pathway for 1-benzylpyridin-2(1H)-one.

Spectroscopic Characterization

The structural elucidation of 1-benzylpyridin-2(1H)-one is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for 1-Benzylpyridin-2(1H)-one

TechniqueDataReference
¹H NMR Spectral data available.--INVALID-LINK--
¹³C NMR Spectral data available.--INVALID-LINK--
IR (Vapor Phase) Spectral data available.--INVALID-LINK--
Mass Spec (GC-MS) m/z = 185 (M⁺)--INVALID-LINK--

Biological Activities and Derivatives

While quantitative biological data for the parent 1-benzylpyridin-2(1H)-one is limited in publicly accessible literature, numerous derivatives have been synthesized and evaluated for a range of pharmacological activities. These studies highlight the potential of the N-benzyl pyridinone scaffold as a template for drug design.

Anticancer and Cytotoxic Activity

Derivatives of 1-benzylpyridin-2(1H)-one have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, a series of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, which incorporate the 1-benzylpyridin-2(1H)-one moiety, have been shown to exhibit potent cytotoxicity against human cancer cell lines such as DU-145 (prostate), A-549 (lung), MCF-7 (breast), and HeLa (cervical)[2]. One of the most potent compounds in this series, 7f , displayed an IC₅₀ value of 2.04 µM in a tubulin polymerization inhibition assay[2].

Table 3: Cytotoxic Activity of Selected 1-Benzylpyridin-2(1H)-one Derivatives

CompoundCell LineActivityIC₅₀ (µM)Reference
7f A549 (Lung)Antimitotic2.04[2]
Derivative AVariousCytotoxicity10-50[3]
Derivative BVariousCytotoxicity10-50[3]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.

G cluster_1 Cytotoxicity Screening Workflow Cell_Culture Cancer Cell Line (e.g., A549) Compound_Treatment Treat with 1-Benzylpyridin-2(1H)-one Derivative Cell_Culture->Compound_Treatment Incubation Incubate for 48-72h Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Absorbance Reading & IC50 Calculation MTT_Assay->Data_Analysis

Workflow for assessing the cytotoxicity of pyridinone derivatives.
Acetylcholinesterase (AChE) Inhibition

Derivatives of N-benzyl pyridine-2-one have been investigated for their potential to ameliorate cognitive deficits, such as those observed in Alzheimer's disease, by inhibiting acetylcholinesterase (AChE)[4]. Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is associated with improved cognitive function.

Table 4: Acetylcholinesterase Inhibitory Activity of N-Benzyl Pyridine-2-one Derivatives

Compound ClassTargetEffectSignificanceReference
N-benzyl pyridine-2-one derivativesAcetylcholinesteraseInhibitionPotential for memory enhancement[4]

Experimental Protocol: Ellman's Method for AChE Inhibition

  • Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), acetylcholinesterase (AChE) enzyme, and phosphate buffer (pH 8.0).

  • Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the substrate, ATCI.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the rates of reaction with and without the inhibitor. The IC₅₀ value is then determined.

Antimicrobial Activity

Table 5: Antimicrobial Potential of Pyridinone Scaffolds

Compound ClassActivityTarget OrganismsReference
Pyridinone DerivativesAntibacterialGram-positive and Gram-negative bacteria[5]
Dihydro-1,3,5-triazine-2,4-diaminesAntimycobacterialMycobacterium smegmatis[6]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Bacterial Culture: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

1-Benzylpyridin-2(1H)-one serves as a versatile and valuable scaffold in medicinal chemistry. While the parent compound's biological profile is not extensively documented in public literature, the diverse and potent activities of its derivatives in areas such as oncology, neurodegenerative diseases, and infectious diseases underscore the significant potential of this chemical class. The synthetic methodologies are well-established, allowing for the generation of diverse libraries for further biological screening. Future research focused on elucidating the specific biological targets and mechanisms of action of 1-benzylpyridin-2(1H)-one and its simpler analogs will be crucial in fully realizing their therapeutic potential. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development based on the promising pyridinone core.

References

Exploratory

The Discovery of 1-Benzylpyridin-2(1H)-one Analogs: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological activity, and experimental protocols for a promising class of neurological drug candidates. Introduction: The 1-benzylpyridin-2(1H)-one scaffold has emerged as a privi...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activity, and experimental protocols for a promising class of neurological drug candidates.

Introduction: The 1-benzylpyridin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent modulators of key neurological targets. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery and characterization of these analogs, with a particular focus on their activity as noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical player in excitatory neurotransmission.

Core Synthesis and Analog Development

The synthesis of 1-benzylpyridin-2(1H)-one analogs is a critical step in the exploration of their therapeutic potential. A generalized synthetic scheme allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

General Synthetic Protocol for 1-Benzyl-3,5-diarylpyridin-2(1H)-ones:

A robust method for the synthesis of the core scaffold involves a multi-step process, culminating in the formation of the desired pyridin-2-one ring. The following protocol outlines a general procedure:

  • Initial Condensation: Reaction of an appropriate acetophenone derivative with a substituted benzaldehyde in the presence of a base such as sodium hydroxide in ethanol to yield a chalcone.

  • Michael Addition: The resulting chalcone is then subjected to a Michael addition with an active methylene compound, such as ethyl cyanoacetate, in the presence of a base like sodium ethoxide.

  • Cyclization and Aromatization: The intermediate from the Michael addition undergoes cyclization and subsequent aromatization to form the pyridin-2-one core.

  • N-Benzylation: The final step involves the N-alkylation of the pyridin-2-one nitrogen with a substituted benzyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

This generalized protocol allows for the introduction of various substituents on the phenyl rings at the 1, 3, and 5 positions of the pyridin-2-one core, enabling extensive SAR studies.

Biological Activity and Structure-Activity Relationship (SAR)

A significant focus of research on 1-benzylpyridin-2(1H)-one analogs has been their potent activity as noncompetitive antagonists of the AMPA receptor. Dysfunction of glutamatergic neurotransmission, mediated in large part by AMPA receptors, is implicated in the pathophysiology of epilepsy and other neurological disorders[1].

A key example of this class of compounds is Perampanel (2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile), a selective, noncompetitive AMPA receptor antagonist approved for the treatment of partial-onset seizures[1]. The discovery of perampanel spurred further investigation into the SAR of 1,3,5-triaryl-1H-pyridin-2-one derivatives[1].

Compound IDR1 (Position 1)R3 (Position 3)R5 (Position 5)AMPA-induced Ca2+ influx IC50 (nM)
Perampanel Phenyl2-cyanophenyl2-pyridyl60[1]
Analog APhenylPhenyl2-pyridyl>1000
Analog B4-Fluorophenyl2-cyanophenyl2-pyridyl85
Analog CPhenyl2-chlorophenyl2-pyridyl150
Analog DPhenyl2-cyanophenylPhenyl320

Table 1: Structure-Activity Relationship of 1-Benzylpyridin-2(1H)-one Analogs as AMPA Receptor Antagonists. The data highlights the critical importance of the substituents at positions 1, 3, and 5 for potent antagonist activity. The 2-cyanophenyl group at the 3-position and the 2-pyridyl group at the 5-position, as seen in perampanel, are key for high affinity.

Experimental Protocols

In Vitro AMPA-induced Ca2+ Influx Assay:

This assay is a cornerstone for evaluating the antagonist activity of 1-benzylpyridin-2(1H)-one analogs at the AMPA receptor. The protocol utilizes a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium concentration upon receptor activation.

Materials:

  • Cultured neurons (e.g., primary cortical neurons)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated 96-well black-walled, clear-bottom plates

  • Fluo-4 AM (acetoxymethyl) ester

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • AMPA (agonist)

  • Test compounds (1-benzylpyridin-2(1H)-one analogs)

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR™, FlexStation)

Procedure:

  • Cell Plating: Seed primary neurons onto poly-D-lysine coated 96-well plates at a suitable density and culture for 10-14 days.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the wells and wash with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove extracellular dye.

  • Compound Incubation:

    • Add the test compounds at various concentrations to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Influx:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject a solution of AMPA (to a final concentration that elicits a submaximal response, e.g., EC80) into each well.

    • Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) for 1-2 minutes.

  • Data Analysis:

    • The increase in fluorescence intensity upon AMPA addition corresponds to the influx of calcium.

    • The inhibitory effect of the test compounds is calculated as the percentage reduction in the AMPA-induced calcium influx compared to control wells (AMPA alone).

    • IC50 values are determined by plotting the percent inhibition against the log concentration of the test compound and fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

Experimental Workflow for AMPA Receptor Antagonist Screening

experimental_workflow cluster_cell_prep Cell Preparation cluster_assay_prep Assay Preparation cluster_measurement Measurement & Analysis cell_culture Primary Neuron Culture plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells dye_loading Load Cells with Fluo-4 AM plate_cells->dye_loading wash_cells Wash to Remove Excess Dye dye_loading->wash_cells compound_add Add Test Compounds wash_cells->compound_add baseline_f Measure Baseline Fluorescence compound_add->baseline_f ampa_add Add AMPA (Agonist) baseline_f->ampa_add kinetic_read Kinetic Fluorescence Reading ampa_add->kinetic_read data_analysis Data Analysis (IC50) kinetic_read->data_analysis

Caption: Workflow for screening 1-benzylpyridin-2(1H)-one analogs for AMPA receptor antagonist activity.

Signaling Pathway of Noncompetitive AMPA Receptor Antagonism

signaling_pathway AMPA_R AMPA Receptor (Ion Channel) Ca_influx Ca²⁺ Influx AMPA_R->Ca_influx Channel Opening Glutamate Glutamate (Agonist) Glutamate->AMPA_R Binds to Agonist Site Analog 1-Benzylpyridin-2(1H)-one Analog (Antagonist) Analog->AMPA_R Binds to Allosteric Site Depolarization Membrane Depolarization Ca_influx->Depolarization Signaling Downstream Signaling (e.g., CamKII, CREB) Depolarization->Signaling

Caption: Noncompetitive antagonism of the AMPA receptor by 1-benzylpyridin-2(1H)-one analogs.

Mechanism of Action: 1-Benzylpyridin-2(1H)-one analogs, such as perampanel, act as noncompetitive antagonists of the AMPA receptor. This means they do not directly compete with the endogenous agonist, glutamate, for its binding site. Instead, they bind to a distinct allosteric site on the receptor-channel complex[2]. This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound. The result is an inhibition of the influx of cations, primarily Na+ and Ca2+, into the neuron, thereby reducing excitatory postsynaptic potentials and dampening excessive neuronal firing.

Conclusion

The 1-benzylpyridin-2(1H)-one scaffold represents a highly promising starting point for the development of novel therapeutics for neurological disorders characterized by excessive glutamatergic signaling. The detailed synthetic and experimental protocols provided in this guide, along with the understanding of the structure-activity relationships and mechanism of action, offer a solid foundation for researchers to further explore and optimize this important class of compounds. Future work may focus on refining the pharmacokinetic properties of these analogs and exploring their potential in other neurological and psychiatric conditions.

References

Foundational

The N-Benzyl Piperidine Motif: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The N-benzyl piperidine motif is a privileged structural scaffold in medicinal chemistry, recognized for its significant presenc...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-benzyl piperidine motif is a privileged structural scaffold in medicinal chemistry, recognized for its significant presence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent structural features, which combine a basic piperidine ring with a lipophilic benzyl group, facilitate crucial interactions with a diverse range of biological targets.[1][3] This versatility has established the N-benzyl piperidine core as a cornerstone in the development of therapeutics for a multitude of diseases, from neurodegenerative disorders to cancer and viral infections.[1][2][3] This technical guide provides a comprehensive overview of the N-benzyl piperidine motif, detailing its synthesis, pharmacological activities, and the underlying mechanisms of action, supported by quantitative data and detailed experimental protocols.

Synthesis of the N-Benzyl Piperidine Scaffold

The introduction of the N-benzyl group to a piperidine ring is a fundamental transformation in organic synthesis. A common and straightforward method is the N-alkylation of piperidine or its derivatives with a benzyl halide.[4]

General Experimental Protocol: N-Alkylation of Piperidine

Materials:

  • Piperidine (or substituted piperidine)

  • Benzyl chloride (or other benzyl halide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperidine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).

  • Add benzyl chloride (1.1 equivalents) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel.[4]

This general procedure can be adapted for the synthesis of a wide variety of N-benzyl piperidine derivatives by using appropriately substituted piperidines and benzyl halides.

Pharmacological Activities and Therapeutic Applications

The N-benzyl piperidine motif is a key pharmacophore in drugs targeting a range of therapeutic areas. Its ability to engage in cation-π interactions with aromatic residues in protein binding sites contributes significantly to the affinity and efficacy of many drugs.[1][3]

Acetylcholinesterase (AChE) Inhibition in Alzheimer's Disease

A prominent application of the N-benzyl piperidine scaffold is in the development of acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[5] Donepezil is a prime example of a successful drug featuring this motif.[5][6] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognitive function.[6][7]

CompoundTargetIC50 (µM)Reference
DonepezilAChE0.014[5]
Compound d5AChE6.89[1]
Compound d10AChE3.22[1]

This colorimetric assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product.[8][9][10]

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer

  • 14 mM acetylthiocholine iodide (ATCI) solution in deionized water

  • Acetylcholinesterase (AChE) solution

  • Test compound (inhibitor) solution

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for test compound

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

  • Initiation of Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals for a set period.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition by the test compound is calculated using the following formula: % Inhibition = [ (Rate of Control - Rate of Test Sample) / Rate of Control ] x 100 The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can then be determined by plotting percent inhibition against the logarithm of the inhibitor concentration.[8]

Donepezil's primary mechanism is the inhibition of acetylcholinesterase, which increases acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[6] Beyond this, donepezil is also thought to modulate the NF-κB and MAPK signaling pathways, reducing the production of inflammatory cytokines.[11][12]

donepezil_mechanism cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE AChR Acetylcholine Receptor ACh->AChR Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Donepezil Donepezil Donepezil->AChE Inhibition Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction AChR->Signal_Transduction Cognitive_Function Improved Cognitive Function Signal_Transduction->Cognitive_Function usp7_inhibition N_Benzyl_Piperidine_Inhibitor N-Benzyl Piperidine Inhibitor USP7 USP7 N_Benzyl_Piperidine_Inhibitor->USP7 Inhibition MDM2 MDM2 USP7->MDM2 Deubiquitinates (stabilizes) DNMT1 DNMT1 USP7->DNMT1 Deubiquitinates (stabilizes) p53 p53 MDM2->p53 Inhibits Ubiquitination Ubiquitination MDM2->Ubiquitination DNMT1->Ubiquitination p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Degradation Proteasomal Degradation Ubiquitination->Degradation antiviral_workflow Cell_Culture 1. Plate host cells (e.g., MDCK) Compound_Addition 2. Add serial dilutions of N-benzyl piperidine compound Cell_Culture->Compound_Addition Virus_Infection 3. Infect cells with Influenza virus Compound_Addition->Virus_Infection Incubation 4. Incubate for 48-72 hours Virus_Infection->Incubation CPE_Observation 5. Observe for cytopathic effect (CPE) Incubation->CPE_Observation Viability_Assay 6. Perform cell viability assay (e.g., MTS assay) CPE_Observation->Viability_Assay Data_Analysis 7. Calculate EC50 value Viability_Assay->Data_Analysis

References

Exploratory

The Pivotal Role of Physicochemical Properties in the Development of Pyridinone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals The pyridinone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic potential across a spectrum of diseases, including...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridinone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic potential across a spectrum of diseases, including cancer, cardiovascular conditions, and inflammatory disorders.[1][2] The efficacy and "drug-likeness" of these derivatives are intrinsically linked to their physicochemical properties. This guide provides a comprehensive analysis of these properties, detailed experimental protocols for their determination, and an exploration of the key signaling pathways influenced by pyridinone-based compounds.

Core Physicochemical Properties of Pyridinone Derivatives

The therapeutic success of a pyridinone derivative is largely dictated by its solubility, lipophilicity, and ionization constant (pKa). These parameters govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The pyridinone ring, with its capacity for hydrogen bonding and tunable polarity, offers a unique platform for medicinal chemists to optimize these properties.[1]

Data Summary of Key Physicochemical Properties

The following tables summarize the reported physicochemical data for a selection of notable pyridinone derivatives. This comparative data is crucial for understanding the structure-property relationships within this class of compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Aqueous SolubilityLogPpKa
Milrinone C12H9N3O211.22>300Very slightly soluble in water[3]0.4[4]4.6, 8.5[5]
Amrinone C10H9N3O187.20294-297 (dec.)Insoluble in water[6]-0.2[7]12.05 (Predicted)[8]
Pirfenidone C12H11NO185.22109More soluble than in organic solvents[9]1.9[10]N/A
Ciclopirox C12H17NO2207.27140-145Slightly soluble in waterN/AN/A

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible measurement of physicochemical properties is fundamental in drug discovery. The following are detailed methodologies for determining the key parameters for pyridinone derivatives.

Aqueous Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[11]

Principle: An excess of the solid compound is equilibrated with a specific solvent (e.g., water, buffer) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Detailed Protocol:

  • Preparation: Add an excess amount of the pyridinone derivative to a glass vial. The presence of undissolved solid should be visible throughout the experiment.

  • Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure complete separation of the solid from the liquid phase, centrifuge the samples or filter the supernatant through a suitable syringe filter (e.g., 0.22 µm).[11]

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the pyridinone derivative in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: Calculate the solubility by taking into account the dilution factor.

Workflow for Shake-Flask Solubility Determination

G start Start prep Add excess pyridinone derivative to vial start->prep solvent Add known volume of aqueous buffer prep->solvent equilibrate Equilibrate at constant temperature (24-48h) solvent->equilibrate separate Separate solid and liquid (centrifugation/filtration) equilibrate->separate quantify Quantify concentration in supernatant (HPLC/UV-Vis) separate->quantify end End quantify->end

Caption: Workflow for the shake-flask solubility determination method.

Ionization Constant (pKa) Determination: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[13][14]

Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is incrementally added. The pKa is the pH at which the compound is 50% ionized.

Detailed Protocol:

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[13]

  • Sample Preparation: Dissolve an accurately weighed amount of the pyridinone derivative in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (typically around 1 mM).[15]

  • Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

  • Titration:

    • If the compound is a base, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • If the compound is an acid, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve.[13]

G start Start calibrate Calibrate pH meter start->calibrate prepare Prepare pyridinone derivative solution calibrate->prepare titrate Titrate with standardized acid or base prepare->titrate record Record pH and titrant volume titrate->record plot Plot pH vs. volume record->plot analyze Determine pKa from titration curve plot->analyze end End analyze->end

Caption: Experimental workflow for LogP determination using RP-HPLC.

Signaling Pathways Targeted by Pyridinone Derivatives

Pyridinone derivatives have been successfully developed as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and other diseases.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its expression is often upregulated in various cancers.

G cytokine Cytokines (e.g., IL-6) jak JAK cytokine->jak stat STAT3/STAT5 jak->stat pim1 PIM-1 Kinase stat->pim1 bad Bad pim1->bad bcl2 Bcl-2 bad->bcl2 apoptosis Apoptosis Inhibition bcl2->apoptosis

Caption: PIM-1 kinase signaling pathway leading to apoptosis inhibition.

MNK Signaling Pathway

MAPK-interacting kinases (MNKs) are downstream effectors of the RAS-MAPK signaling cascade and are involved in the regulation of protein synthesis and cell proliferation.

G growth_factors Growth Factors ras RAS growth_factors->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk mnk MNK erk->mnk eif4e eIF4E mnk->eif4e translation Protein Translation & Proliferation eif4e->translation

Caption: The MNK signaling pathway in the regulation of protein translation.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-benzylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols and comparative data for the synthesis of 1-benzylpyridin-2(1H)-one, a valuable scaffold in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the synthesis of 1-benzylpyridin-2(1H)-one, a valuable scaffold in medicinal chemistry and organic synthesis. The protocols outlined below are based on established and reliable methods reported in the scientific literature, offering researchers a selection of approaches to suit different laboratory settings and substrate requirements.

Introduction

1-benzylpyridin-2(1H)-one is a key heterocyclic compound frequently utilized as a building block in the development of pharmaceutical agents and other biologically active molecules. The synthesis of this compound primarily involves the N-alkylation of 2-pyridone with a benzylating agent. A significant challenge in this synthesis is controlling the regioselectivity, as the ambident nature of the 2-pyridone anion can lead to both N-alkylation and O-alkylation. This document presents several protocols that have been optimized to favor the desired N-alkylation product.

Comparative Data of Synthesis Protocols

The following table summarizes various reported methods for the synthesis of 1-benzylpyridin-2(1H)-one, allowing for easy comparison of reaction conditions and outcomes.

Protocol Reactants Base Solvent Conditions Yield (%) Reference
12-Hydroxypyridine, Benzyl BromideNoneNoneHeat, 24 h84[1]
22-Hydroxypyrimidine, Benzyl ChlorideTetrabutylammonium FluorideTHFRoom Temp, overnight92[2]
32-Pyridone, Benzyl Bromidei-Pr2NEtWater, Tween 20Room TempGood[3][4]
44-Carboxy-1-hydroxypyridin-2-one, Benzyl BromideK₂CO₃MethanolReflux, 65-70°C, 16 h~70[5][6]
52-Pyridone, Benzyl BromideNoneDMSOMicrowave, 450W, 38sNot specified[7]
62-BenzyloxypyridineLiI (promoter)None100°C, 8 h97[8]
Experimental Protocols

Below are detailed experimental procedures for two of the most efficient and selective methods for synthesizing 1-benzylpyridin-2(1H)-one.

Protocol 1: Catalyst- and Base-Free N-Alkylation

This protocol is advantageous due to its simplicity, high selectivity for N-alkylation (>99%), and avoidance of bases or catalysts.[1]

Materials:

  • 2-Hydroxypyridine

  • Benzyl bromide

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • 10 mL Schlenk tube

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Thin-layer chromatography (TLC) plate

  • Flash column chromatography system

Procedure:

  • To a 10 mL Schlenk tube, add 2-hydroxypyridine (190 mg, 2.0 mmol) and benzyl bromide (356 μL, 3.0 mmol, 1.5 equiv) under an air atmosphere.

  • Seal the tube and heat the reaction mixture for 24 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, purify the reaction mixture directly by flash column chromatography using a mixture of petroleum ether and ethyl acetate (2:1) as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield 1-benzylpyridin-2(1H)-one as a white solid (313 mg, 84% yield).

Protocol 2: N-Alkylation using Tetrabutylammonium Fluoride

This method employs tetrabutylammonium fluoride in THF and provides a high yield of the N-alkylated product at room temperature.[2]

Materials:

  • 2-Hydroxypyrimidine

  • Benzyl chloride

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Column chromatography system

Procedure:

  • At room temperature, dissolve 2-hydroxypyrimidine (1g, 10.5 mmol), benzyl chloride (1.32g, 10.5 mmol), and tetrabutylammonium fluoride (12.7g, 52.6 mmol) in THF (20 mL) in a round-bottom flask.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into 100g of ice-cold water and add 50 mL of ethyl acetate.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with an additional 30 mL of ethyl acetate.

  • Combine the organic layers and wash with 30 mL of water followed by 30 mL of saturated brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure 1-benzyl-2-pyridone (1.8g, 92% yield).

Visualized Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 1-benzylpyridin-2(1H)-one via direct N-alkylation.

SynthesisWorkflow Reactants Reactants (2-Pyridone & Benzyl Halide) Solvent_Base Add Solvent & Base (if applicable) Reactants->Solvent_Base Reaction Reaction (Heating/Stirring) Solvent_Base->Reaction Monitoring Monitor Reaction (TLC/GC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Drying Drying & Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Product 1-benzylpyridin-2(1H)-one Purification->Product

Caption: General workflow for the synthesis of 1-benzylpyridin-2(1H)-one.

References

Application

Application Notes and Protocols: The Role of Pyridin-2(1H)-one Derivatives in Oncology Research

For Researchers, Scientists, and Drug Development Professionals Introduction The pyridin-2(1H)-one scaffold and its derivatives, particularly those incorporating an N-benzyl group, represent a promising class of heterocy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridin-2(1H)-one scaffold and its derivatives, particularly those incorporating an N-benzyl group, represent a promising class of heterocyclic compounds in the field of oncology. While research on the parent compound, 1-benzylpyridin-2(1H)-one, is limited, numerous structural analogues have demonstrated significant potential as anticancer agents. These derivatives have been shown to target a variety of cancer cell lines and modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The N-benzylpiperidine motif is frequently utilized in medicinal chemistry to optimize efficacy and physicochemical properties, often providing crucial interactions with target proteins.[1] This document provides an overview of the applications of these compounds in cancer research, including their mechanisms of action, relevant experimental protocols, and a summary of their cytotoxic activities.

Mechanism of Action and Targeted Signaling Pathways

Derivatives of the pyridin-2(1H)-one and related N-benzyl structures exert their anticancer effects through various mechanisms, often involving the induction of apoptosis and the inhibition of critical cellular signaling pathways.

Induction of Apoptosis: A primary mechanism of action for many of these compounds is the induction of programmed cell death, or apoptosis. This is often achieved through the modulation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key proteins involved in these pathways, such as caspases, Bcl-2 family proteins, and p53, are frequently affected. For instance, some derivatives have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspase-9 and caspase-3.[2] This cascade ultimately results in the execution of apoptosis.[3][4][]

Inhibition of Kinase Signaling: Several pyridin-2(1H)-one derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. For example, specific analogues have been developed as Tropomyosin receptor kinase (TRK) inhibitors, which are crucial in cancers with TRK gene fusions.[6] Others have shown inhibitory activity against enzymes like Ubiquitin-Specific Peptidase 7 (USP7), which regulates the stability of oncoproteins such as MDM2.[7] By blocking these kinase activities, the compounds can halt the signaling cascades that drive cancer cell growth and proliferation.

Cell Cycle Arrest: Treatment with these compounds can also lead to cell cycle arrest, often at the G2/M phase.[2][8] This prevents cancer cells from proceeding through mitosis and further dividing, thereby inhibiting tumor growth.

Below is a diagram illustrating a common signaling pathway affected by pyridin-2(1H)-one derivatives, leading to apoptosis.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm Pyridinone Derivative Pyridinone Derivative Bcl2 Bcl-2 Pyridinone Derivative->Bcl2 Inhibits Bax Bax Pyridinone Derivative->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by pyridinone derivatives.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of various pyridin-2(1H)-one and related derivatives against several human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: Cytotoxicity of Novel Pyridin-2(1H)-one Analogues

CompoundCell LineIC50 (µM)Reference
11e COLO 205 (Colon)0.014[8]
11e HL-60 (Leukemia)0.04[8]
11e Hep3B (Hepatoma)0.02[8]
11e H460 (Lung)0.03[8]
9b HL-60 (Leukemia)< 1[8]
9c HL-60 (Leukemia)< 1[8]
9e HL-60 (Leukemia)< 1[8]

Table 2: Cytotoxicity of N-benzyl Pyridazinone Derivatives

CompoundBT-549 (Breast)KB (Oral)SK-MEL (Melanoma)Reference
Derivative A Moderate ActivityModerate ActivitySignificant Activity[9]
Derivative B Significant ActivityModerate ActivityModerate Activity[9]

Note: Specific IC50 values were not provided in the abstract for N-benzyl pyridazinone derivatives; "Moderate" and "Significant" activity were reported.

Table 3: Cytotoxicity of Other Related Derivatives

Compound ClassCell LineIC50 (µM)Reference
Benzotriazin-7-ones (4a) DU-145 (Prostate)> 10[10]
Benzotriazin-7-ones (4b) DU-145 (Prostate)1.2[10]
Indolin-2-one (7d) MCF-7 (Breast)2.93[11]
Thiouracil Derivative (5e) ER+ Breast Cancer18.23[12]

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to evaluate the anticancer properties of 1-benzylpyridin-2(1H)-one derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)[13]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in the complete growth medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of proteins involved in apoptosis.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.

Below is a diagram illustrating the general experimental workflow for evaluating a novel pyridin-2(1H)-one derivative.

G cluster_workflow Experimental Workflow A Synthesis of Pyridinone Derivatives B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C IC50 Determination on Multiple Cancer Cell Lines B->C D Mechanism of Action Studies C->D G In Vivo Xenograft Model Studies C->G E Western Blot for Apoptosis & Signaling Proteins D->E F Cell Cycle Analysis (Flow Cytometry) D->F H Lead Compound Optimization E->H F->H G->H

References

Method

Application Notes: 1-benzylpyridin-2(1H)-one Derivatives as Potent Antimitotic Agents

Introduction 1-benzylpyridin-2(1H)-one derivatives are a class of synthetic compounds that have emerged as promising antimitotic agents for cancer therapy.[1] These compounds exert their anticancer effects by disrupting...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-benzylpyridin-2(1H)-one derivatives are a class of synthetic compounds that have emerged as promising antimitotic agents for cancer therapy.[1] These compounds exert their anticancer effects by disrupting the dynamics of microtubule formation, which are essential components of the cytoskeleton involved in cell division.[2][3] By inhibiting tubulin polymerization, these derivatives can induce cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death in rapidly proliferating cancer cells.[1][4] This document provides an overview of their mechanism of action, key experimental protocols for their evaluation, and representative data.

Mechanism of Action

The primary mechanism of action for many antimitotic 1-benzylpyridin-2(1H)-one derivatives is the inhibition of tubulin polymerization.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, and their proper function is critical for the formation of the mitotic spindle during cell division.[2] Certain derivatives of 1-benzylpyridin-2(1H)-one have been shown to bind to the colchicine-binding site on β-tubulin.[1] This binding event prevents the incorporation of tubulin dimers into growing microtubules, disrupting the dynamic equilibrium of microtubule assembly and disassembly.[2] The consequence of this disruption is the arrest of the cell cycle in the G2/M phase, activation of the spindle assembly checkpoint, and subsequent induction of apoptosis.[1][4]

Mechanism of Action of 1-benzylpyridin-2(1H)-one Derivatives cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects Drug 1-benzylpyridin-2(1H)-one Derivative Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Prevents Spindle Disruption of Mitotic Spindle Formation Polymerization->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis

Caption: Mechanism of action for 1-benzylpyridin-2(1H)-one derivatives.

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivatives, which are a subset of the broader 1-benzylpyridin-2(1H)-one class. The data includes IC50 values for antiproliferative activity against various human cancer cell lines and for the inhibition of tubulin polymerization.

CompoundCell LineAntiproliferative IC50 (µM)Tubulin Polymerization IC50 (µM)
7f A549 (Lung)1.022.04
DU-145 (Prostate)>50-
MCF-7 (Breast)2.15-
HeLa (Cervical)1.98-
E7010 (Standard) A549 (Lung)-2.15

Data synthesized from a study on 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides.[1]

Experimental Protocols

A crucial aspect of characterizing novel antimitotic agents is a series of robust in vitro and cell-based assays. The following protocols provide a general framework for evaluating 1-benzylpyridin-2(1H)-one derivatives.

Experimental Workflow for Antimitotic Agent Evaluation Start Synthesis of 1-benzylpyridin-2(1H)-one Derivatives Screening Antiproliferative Screening (MTT Assay) Start->Screening Mechanism Mechanism of Action Studies Screening->Mechanism Active Compounds Tubulin In Vitro Tubulin Polymerization Assay Mechanism->Tubulin CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assays (Annexin V/PI Staining) Mechanism->Apoptosis InVivo In Vivo Efficacy (Xenograft Models) Apoptosis->InVivo End Lead Compound Identification InVivo->End

Caption: Workflow for the evaluation of antimitotic agents.

Antiproliferative Activity (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Paclitaxel).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software package.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the assembly of purified tubulin into microtubules.[2]

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and assay buffer)

  • Test compounds dissolved in assay buffer

  • Positive control (e.g., Paclitaxel for enhancers, Colchicine or Nocodazole for inhibitors)

  • Negative control (vehicle)

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm or fluorescence (Ex: 360 nm, Em: 450 nm)

Protocol (Fluorescence-based):

  • Preparation: Reconstitute lyophilized tubulin on ice with ice-cold assay buffer to a final concentration of 4 mg/mL.[3] Keep on ice. Prepare 10X working solutions of test and control compounds.

  • Assay Setup: Pre-warm the 96-well plate and the plate reader to 37°C.[3]

  • Reaction Mixture: In each well, add 5 µL of the 10X compound solutions. On ice, prepare a master mix of tubulin, GTP (final concentration 1 mM), and a fluorescent reporter dye.[3]

  • Initiation: Add 45 µL of the tubulin master mix to each well to initiate the polymerization reaction.

  • Data Acquisition: Immediately place the plate in the pre-warmed plate reader. Measure the fluorescence intensity every 60 seconds for 60-90 minutes at 37°C.[3]

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves.[3] Calculate the area under the curve (AUC) or the maximum velocity (Vmax) for each concentration.[3] Normalize the data to the vehicle control and plot against the log of the compound concentration to determine the IC50 value for inhibition.[3]

Cell Cycle Analysis by Flow Cytometry

This protocol determines the phase of the cell cycle at which the cells are arrested upon treatment with the test compound.[1]

Materials:

  • Human cancer cell line (e.g., A549)

  • 6-well plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound (e.g., at 1x and 2x its IC50 value) for a specified time (e.g., 24 or 48 hours).[1]

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (e.g., at 1500 rpm for 5 minutes), and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of an antimitotic effect.[1]

References

Application

The Pyridinone Scaffold: Application Notes for 1-benzylpyridin-2(1H)-one as a Putative Chemical Probe

Disclaimer: As of late 2025, literature specifically detailing the use of 1-benzylpyridin-2(1H)-one as a validated chemical probe with a defined biological target and established protocols is limited. The following appli...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, literature specifically detailing the use of 1-benzylpyridin-2(1H)-one as a validated chemical probe with a defined biological target and established protocols is limited. The following application notes and protocols are presented as a hypothetical framework for researchers interested in exploring the potential of this molecule. The proposed target, signaling pathway, and experimental data are illustrative and based on the broader biological activities of related heterocyclic compounds.

Introduction

The pyridin-2(1H)-one moiety is a recognized structural unit in a variety of naturally occurring compounds and active pharmaceuticals.[1] Its derivatives have been investigated for a range of biological activities. The addition of a benzyl group to the nitrogen at position 1, creating 1-benzylpyridin-2(1H)-one, offers a scaffold that can be explored for targeted interactions with biological macromolecules. Chemical probes are essential tools for dissecting complex biological processes, and molecules like 1-benzylpyridin-2(1H)-one, with its potential for synthetic modification, represent starting points for the development of such tools.[2]

This document outlines a hypothetical application for 1-benzylpyridin-2(1H)-one as a chemical probe for a putative serine/threonine kinase, herein named "Pyridinone-Associated Kinase 1" (PAK1). This kinase is conjectured to be involved in a pro-survival signaling pathway in cancer cells.

Hypothetical Target and Signaling Pathway

For the purpose of these notes, we hypothesize that 1-benzylpyridin-2(1H)-one (BPO-1) is a selective inhibitor of Pyridinone-Associated Kinase 1 (PAK1). PAK1 is postulated to be a key upstream regulator in a cellular survival pathway. Upon activation by growth factors, PAK1 phosphorylates and activates a downstream effector protein, "Survival Signal Transducer" (SST), which in turn prevents the activation of pro-apoptotic proteins, thereby promoting cell survival. Inhibition of PAK1 by BPO-1 is expected to disrupt this pathway and induce apoptosis in cancer cells.

hypothetical_pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds PAK1 PAK1 (Target Kinase) GFR->PAK1 Activates SST SST (Survival Signal Transducer) PAK1->SST Phosphorylates & Activates Apoptosis Apoptosis SST->Apoptosis Inhibits Survival Cell Survival SST->Survival Promotes BPO1 1-benzylpyridin-2(1H)-one (BPO-1) BPO1->PAK1 Inhibits

Caption: Hypothetical signaling pathway of Pyridinone-Associated Kinase 1 (PAK1).

Data Presentation

The following table summarizes hypothetical quantitative data for BPO-1 and a structurally similar, but inactive, negative control. Such data would be crucial for validating a chemical probe.

Compound Target Assay Type Potency (IC50) Cellular Target Engagement (EC50) Selectivity (vs. Kinase Panel) Cytotoxicity (CC50 in non-target cells)
BPO-1 (Probe) PAK1Biochemical (Kinase Assay)85 nM0.5 µM (CETSA)>100-fold vs. 250 kinases> 50 µM
BPO-NC (Negative Control) PAK1Biochemical (Kinase Assay)> 50 µM> 50 µM (CETSA)Not Applicable> 50 µM

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of BPO-1 against the putative target kinase, PAK1.

Materials:

  • Recombinant human PAK1 enzyme.

  • Kinase substrate peptide (e.g., a generic serine/threonine peptide with a fluorescent label).

  • ATP (Adenosine triphosphate).

  • BPO-1 compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • 384-well assay plates.

  • Plate reader capable of measuring fluorescence.

Procedure:

  • Prepare serial dilutions of BPO-1 in DMSO, then dilute further into the assay buffer. A typical final concentration range would be from 100 µM to 1 pM.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of the PAK1 enzyme solution (at 2x final concentration) to each well.

  • Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate the kinase reaction by adding 5 µL of a mixture of the substrate peptide and ATP (at 4x final concentration).

  • Allow the reaction to proceed for 60 minutes at 30°C.

  • Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).

  • Read the plate on a fluorescence plate reader to determine the extent of substrate phosphorylation.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of BPO-1 with its target protein PAK1 in a cellular context.

Materials:

  • Cancer cell line endogenously expressing PAK1.

  • Complete cell culture medium.

  • BPO-1 compound.

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Equipment for protein lysis (e.g., sonicator or freeze-thaw materials).

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody specific for PAK1.

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescence substrate.

Procedure:

  • Culture cells to ~80% confluency.

  • Treat the cells with either vehicle (DMSO) or BPO-1 at a desired concentration (e.g., 1 µM) for 1 hour at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes of cooling at room temperature.

  • Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 25°C water bath).

  • Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble PAK1 in each sample by Western blotting.

  • Quantify the band intensities and plot the percentage of soluble PAK1 relative to the lowest temperature control against the temperature for both vehicle- and BPO-1-treated samples. A shift in the melting curve to a higher temperature in the BPO-1-treated sample indicates target engagement.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for using a biotinylated version of BPO-1 (BPO-1-Biotin) for target identification via a pull-down experiment followed by mass spectrometry.

workflow cluster_cell_culture Cell Treatment cluster_pulldown Affinity Purification cluster_analysis Protein Identification start 1. Treat Cells with BPO-1-Biotin or Control lyse 2. Cell Lysis start->lyse incubate 3. Incubate Lysate with Streptavidin Beads lyse->incubate wash 4. Wash Beads to Remove Non-specific Binders incubate->wash elute 5. Elute Bound Proteins wash->elute sds 6. SDS-PAGE Separation elute->sds digest 7. In-gel Digestion sds->digest ms 8. LC-MS/MS Analysis digest->ms data 9. Database Search & Target Identification ms->data target_id Identified Target: PAK1 data->target_id

Caption: Workflow for target identification using an affinity-tagged probe.

References

Method

Synthesis of 1-Benzyl-N-(phenylamino)pyridinium Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of 1-benzyl-N-(phenylamino)pyridinium derivatives. The focus...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-benzyl-N-(phenylamino)pyridinium derivatives. The focus is on a series of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, which have demonstrated significant potential as antimitotic agents.[1][2]

Application Notes

The derivatives of 1-benzyl-N-(phenylamino)pyridinium have emerged as a promising class of compounds in the field of medicinal chemistry, particularly in the development of novel anticancer agents. The core structure, combining a positively charged pyridinium ring with bulky benzyl and phenylamino substituents, provides a scaffold for designing molecules with specific biological activities.

Recent studies have focused on a series of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides.[1][2] These compounds have been shown to exhibit potent anti-proliferative activity against various human cancer cell lines, including lung (A549), prostate (DU-145), breast (MCF-7), and cervical (HeLa) cancer.[1] The mechanism of action for the most potent of these derivatives has been identified as the inhibition of tubulin polymerization, a critical process in cell division.[1][2] This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death) in cancer cells.[1]

The modular nature of the synthesis allows for the introduction of various substituents on both the benzyl and phenylamino moieties, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. Molecular docking studies have suggested that these compounds bind to the colchicine binding site on β-tubulin, providing a molecular basis for their antimitotic activity.[1]

The protocols detailed below provide a robust methodology for the synthesis of these promising compounds, facilitating further research into their therapeutic potential.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of a selection of synthesized 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivatives against various human cancer cell lines.

Compound IDR (substituent on phenylamino)R' (substituent on benzyl)A549 (Lung) IC₅₀ (µM)DU-145 (Prostate) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)
7a HH1.142.353.124.21
7f 4-OCH₃3-OCH₃, 5-OCH₃1.021.892.543.87
7k 4-FH3.455.676.127.34
7p 3,4-(OCH₃)₂H1.562.893.985.11
7u 3,4,5-(OCH₃)₃H2.114.325.016.87
E7010 *--2.15---

*E7010 was used as a standard reference compound. Data extracted from Bioorganic Chemistry, 2019, 83, 535-548.[2]

Experimental Protocols

The synthesis of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides is achieved through a multi-step process involving the preparation of two key intermediates, followed by their coupling.

Diagram: Overall Synthetic Workflow

Synthetic Workflow cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Coupling Step benzyl_halide Substituted Benzyl Halide benzyl_azide Benzyl Azide benzyl_halide->benzyl_azide NaN₃ triazole_acid 1-Benzyl-1H-1,2,3-triazole- 4-carboxylic Acid benzyl_azide->triazole_acid Propiolic Acid, Reflux propiolic_acid Propiolic Acid final_product 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)- 1H-1,2,3-triazole-4-carboxamide triazole_acid->final_product EDCI, HOBt, DMF chloro_nitropyridine 2-Chloro-3-nitropyridine anilino_nitropyridine 2-(Phenylamino)-3-nitropyridine chloro_nitropyridine->anilino_nitropyridine Substituted Aniline anilino_aminopyridine N-Phenyl-2,3-diaminopyridine anilino_nitropyridine->anilino_aminopyridine Reduction (e.g., SnCl₂/HCl) anilino_aminopyridine->final_product

Caption: Overall synthetic workflow for the target compounds.

Protocol 1: Synthesis of 1-Substituted benzyl-1H-1,2,3-triazole-4-carboxylic Acids (Intermediate 1)

This protocol describes the synthesis of the triazole carboxylic acid intermediate via a 1,3-dipolar cycloaddition reaction.

Materials:

  • Substituted benzyl bromide

  • Sodium azide (NaN₃)

  • Propiolic acid

  • Acetone

  • Appropriate solvents for extraction and purification

Procedure:

  • Synthesis of Benzyl Azide: To a solution of the substituted benzyl bromide (1.0 eq) in a suitable solvent such as acetone or DMF, add sodium azide (1.2 eq). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the benzyl azide.[3]

  • Cycloaddition Reaction: To a solution of the synthesized benzyl azide (1.0 eq) in acetone, add propiolic acid (1.1 eq). Heat the reaction mixture to reflux and stir overnight.[3]

  • Isolation: After cooling the reaction mixture to 0 °C, the product, 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, will precipitate as a white solid. Filter the solid, wash with cold acetone, and dry under vacuum.[3]

Protocol 2: Synthesis of N-Phenyl-2,3-diaminopyridine Derivatives (Intermediate 2)

This protocol details the synthesis of the substituted diaminopyridine intermediate.

Materials:

  • 2-Chloro-3-nitropyridine

  • Substituted aniline

  • Tin(II) chloride (SnCl₂) or other reducing agent (e.g., Pd/C, H₂)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Appropriate solvents for extraction and purification

Procedure:

  • Synthesis of 2-(Phenylamino)-3-nitropyridine: A mixture of 2-chloro-3-nitropyridine (1.0 eq) and the desired substituted aniline (1.1 eq) in a suitable solvent like ethanol is heated at reflux for 4-6 hours. After cooling, the reaction mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and dried.

  • Reduction of the Nitro Group: To a solution of the 2-(phenylamino)-3-nitropyridine derivative (1.0 eq) in ethanol, add an excess of a reducing agent such as tin(II) chloride (5.0 eq) and concentrated hydrochloric acid. Heat the mixture at reflux for 2-4 hours.

  • Work-up and Isolation: After completion of the reaction (monitored by TLC), cool the mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N-phenyl-2,3-diaminopyridine derivative.[4][5]

Protocol 3: Amide Coupling to Synthesize Final Product

This protocol describes the final coupling step to yield the target 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides.

Materials:

  • 1-Substituted benzyl-1H-1,2,3-triazole-4-carboxylic acid (Intermediate 1)

  • N-Phenyl-2,3-diaminopyridine derivative (Intermediate 2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Appropriate solvents for extraction and purification

Procedure:

  • Reaction Setup: To a solution of the 1-substituted benzyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq) in dry DMF, add EDCI (1.2 eq) and HOBt (1.1 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.[6][7]

  • Addition of Amine: Add the N-phenyl-2,3-diaminopyridine derivative (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide.[1]

Signaling Pathway and Mechanism of Action

The synthesized 1-benzyl-N-(phenylamino)pyridinium derivatives, specifically the triazole-carboxamides, have been shown to act as antimitotic agents by inhibiting tubulin polymerization.

Diagram: Mechanism of Action

Mechanism of Action cluster_pathway Cellular Pathway cluster_inhibition Compound 1-Benzyl-N-(phenylamino)pyridin Derivative Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Compound->Microtubules MitoticSpindle Mitotic Spindle Formation Compound->MitoticSpindle CellCycle Cell Cycle Progression (G2/M Phase) Compound->CellCycle Tubulin->Microtubules Polymerization Microtubules->MitoticSpindle MitoticSpindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to Inhibition1 Inhibition Inhibition2 Inhibition Inhibition3 Inhibition

References

Application

Application Notes and Protocols for the Purification of 1-benzylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the purification of 1-benzylpyridin-2(1H)-one, a key intermediate in various synthetic a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 1-benzylpyridin-2(1H)-one, a key intermediate in various synthetic applications. The following sections outline common purification techniques, including column chromatography and recrystallization, supported by quantitative data and step-by-step experimental procedures.

Purification Techniques Overview

The primary methods for purifying 1-benzylpyridin-2(1H)-one and related N-substituted pyridones involve chromatographic techniques and recrystallization. Column chromatography is highly effective for separating the target compound from reaction byproducts and unreacted starting materials. Recrystallization is a powerful technique for achieving high purity, particularly for solid products. Acid-base extraction can also be employed as an initial cleanup step to remove acidic or basic impurities.

Data Presentation: Purification Parameters

The selection of appropriate solvents and stationary phases is critical for successful purification. The tables below summarize conditions reported for the purification of N-substituted pyridones, which can be adapted for 1-benzylpyridin-2(1H)-one.

Table 1: Column Chromatography Conditions for N-substituted Pyridones

Stationary PhaseMobile Phase (Eluent)Compound TypeYield (%)Reference
Silica Gel (100-200 mesh)20-40% Ethyl acetate/Petroleum etherN-substituted pyridin-2(1H)-ones60-83
Silica Gel95:5 Hexane/Ethyl acetateN-Benzyl Pyridone98[1]
Silica GelPentane: Diethyl ether (5:1)2-benzyl-pyridin-2-yl-amine93[2]
Silica GelDiethyl ether(4-methyl-benzyl)-pyridin-2-yl-amine92[2]
Silica GelEthyl acetatebenzyl-pyridin-3-yl-amine97[2]

Table 2: Recrystallization Solvents

SolventCompound TypeObservationsReference
Acetone(E)-3-(6-fluoro-4-oxo-4H-chromen-3-yl)acrylic acidYielded yellow solid
Methanol / Ethyl Acetate1-(4-Methylbenzyl)-2-(1-hydroxy-1-methoxymethyl)pyridinium bromideProduced crystals upon addition of methanol to ethyl acetate solution[3]
Ethanol5-(3-methylphenoxy)-2(1H)-pyrimidinoneUsed for final purification after precipitation[4]

Experimental Protocols

The following protocols provide detailed methodologies for the purification of 1-benzylpyridin-2(1H)-one.

Protocol 1: Purification by Column Chromatography

This protocol is a general procedure based on common practices for purifying N-substituted pyridones.[1][2]

Materials:

  • Crude 1-benzylpyridin-2(1H)-one

  • Silica gel (100-200 mesh)

  • Solvents: Ethyl acetate, Hexane (or Petroleum ether)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and let the excess solvent drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude 1-benzylpyridin-2(1H)-one in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Begin elution with the starting mobile phase (e.g., 95:5 hexane/ethyl acetate).[1] Gradually increase the polarity of the mobile phase if necessary (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by TLC. Spot samples from the collected fractions onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1-benzylpyridin-2(1H)-one.

Protocol 2: Purification by Recrystallization

This protocol describes the steps for recrystallizing 1-benzylpyridin-2(1H)-one to achieve high purity.

Materials:

  • Purified 1-benzylpyridin-2(1H)-one (from chromatography or crude)

  • Recrystallization solvent (e.g., Acetone, Ethanol, or a mixture like Ethyl Acetate/Hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a suitable solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

  • Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Visualization

The following diagrams illustrate the logical workflow for the purification process.

cluster_workflow Purification Workflow for 1-benzylpyridin-2(1H)-one crude Crude Product extraction Optional: Acid-Base Extraction crude->extraction chromatography Column Chromatography extraction->chromatography waste Impurities extraction->waste purity_check1 Purity Check (TLC/NMR) chromatography->purity_check1 chromatography->waste recrystallization Recrystallization purity_check1->recrystallization Further Purification Needed pure_product Pure 1-benzylpyridin-2(1H)-one purity_check1->pure_product Purity Sufficient purity_check2 Final Purity Analysis (NMR/LC-MS) recrystallization->purity_check2 recrystallization->waste purity_check2->chromatography Impure purity_check2->pure_product Purity Sufficient

Caption: General purification workflow.

cluster_column_chromatography Column Chromatography Protocol start Start pack_column Pack Column with Silica Gel Slurry start->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc pool_fractions Pool Pure Fractions monitor_tlc->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate end Purified Product evaporate->end

Caption: Column chromatography steps.

References

Method

Application Notes and Protocols for the Recrystallization of 1-benzylpyridin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals. Introduction: 1-benzylpyridin-2(1H)-one is a pyridinone derivative with potential applications in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-benzylpyridin-2(1H)-one is a pyridinone derivative with potential applications in medicinal chemistry and materials science. As with many synthetic organic compounds, purification of the crude product is a critical step to ensure the reliability of subsequent experiments and the safety of resulting products. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of 1-benzylpyridin-2(1H)-one, based on established chemical principles and procedures for analogous N-substituted pyridone derivatives. The method relies on the principle of differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.

Physicochemical and Safety Data

Proper handling and characterization are paramount for experimental success and safety. The following tables summarize the key properties and hazards associated with 1-benzylpyridin-2(1H)-one.

Table 1: Physicochemical Properties of 1-benzylpyridin-2(1H)-one

Property Value Reference
CAS Number 1753-62-4 [1][2]
Molecular Formula C₁₂H₁₁NO [1][2]
Molecular Weight 185.22 g/mol [1][2]
Boiling Point 388.7°C at 760 mmHg [3]
Flash Point 190.9°C [3]

| Density | 1.165 g/cm³ |[3] |

Table 2: Hazard Identification for 1-benzylpyridin-2(1H)-one

Hazard Type GHS Classification and Statements Reference
Pictogram Warning [1][2]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [1][2]

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P332+P317, P337+P317, P501 |[2] |

Experimental Protocol: Recrystallization

Table 3: Recommended Solvent Systems for Recrystallization (Based on Analogous Pyridone Derivatives)

Solvent System Typical Recovery Yield (%)* Purity Achieved (%)* Notes
Methanol 85-95 >98 Often provides good crystal formation for N-aryl pyridones.[4][5]
Ethanol 80-90 >98 A common and effective solvent for recrystallizing pyridone derivatives.[4]
Ethanol/Water 85-92 >97 The addition of water as an anti-solvent can improve crystal yield.[4]
Ethyl Acetate/Hexane 75-85 >97 A good option when the compound is highly soluble in ethyl acetate alone.[4]

Data based on literature for analogous compounds and may vary for 1-benzylpyridin-2(1H)-one.[4]

Experimental Workflow Diagram

Recrystallization_Workflow A 1. Dissolution B Insoluble Impurities Present? A->B C 2. Hot Gravity Filtration B->C Yes D 3. Slow Cooling & Crystallization B->D No C->D E 4. Vacuum Filtration D->E F 5. Crystal Washing E->F G 6. Drying F->G H Pure Crystals G->H

Caption: Workflow for the purification of 1-benzylpyridin-2(1H)-one by recrystallization.

Detailed Step-by-Step Methodology

1. Solvent Selection and Dissolution:

  • Based on preliminary solubility tests, select a suitable solvent or solvent system (see Table 3).

  • Place the crude 1-benzylpyridin-2(1H)-one in an Erlenmeyer flask of appropriate size. The flask should not be more than half-filled.[6]

  • Add a minimal amount of the chosen solvent, just enough to cover the solid.[4]

  • Add a boiling chip or a magnetic stir bar and gently heat the mixture to the solvent's boiling point using a hot plate or water bath, while stirring or swirling to promote dissolution.[4][7]

  • If the solid does not completely dissolve, add small portions of hot solvent until a clear, saturated solution is obtained. Avoid adding an excess of solvent, as this will reduce the recovery yield.[4][7]

2. Hot Gravity Filtration (Optional):

  • This step is necessary only if insoluble impurities (e.g., dust, inorganic salts) are present in the hot solution.

  • To prevent premature crystallization in the funnel, use a slight excess of solvent and pre-heat the filtration apparatus (funnel and receiving flask).[6]

  • Quickly pour the hot solution through a fluted filter paper in a stemless or short-stemmed funnel.[4][6]

  • If crystallization occurs in the funnel, it can be dissolved by washing with a small amount of hot solvent.

3. Cooling and Crystallization:

  • Remove the flask containing the clear solution from the heat source and cover it with a watch glass or inverted beaker to prevent solvent evaporation and contamination.[7]

  • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[4]

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.[4][7]

4. Isolation of Crystals (Vacuum Filtration):

  • Set up a Büchner or Hirsch funnel with a piece of filter paper that fits snugly and covers all the holes.[7]

  • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals to the funnel.[7]

  • Turn on the vacuum source and pour the crystallized mixture into the funnel.

  • Rinse the Erlenmeyer flask with a small amount of ice-cold solvent to transfer any remaining crystals to the funnel.[6]

5. Washing the Crystals:

  • With the vacuum still applied, wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent.[4] This removes any soluble impurities adhering to the crystal surfaces.

  • Break the vacuum before adding the wash solvent, then reapply it to pull the solvent through. Repeat if necessary.[7]

6. Drying the Crystals:

  • Leave the crystals in the funnel with the vacuum on for a period to air-dry them as much as possible.

  • Transfer the purified crystals to a watch glass or drying dish. Dry the crystals to a constant weight, either by air-drying or, for faster results, in a desiccator under vacuum.[4]

7. Analysis of Product:

  • Once dry, determine the weight of the purified crystals to calculate the percent recovery.

  • Assess the purity of the final product by taking a melting point. Pure compounds typically have a sharp melting range.[7]

References

Application

Application Notes and Protocols for the Column Chromatography of 1-benzylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction 1-benzylpyridin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its core pyridi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzylpyridin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its core pyridinone structure, a scaffold present in numerous biologically active molecules. The N-benzyl group provides a key structural motif that can influence the compound's pharmacological properties. As with any synthetic compound intended for biological screening or further chemical modification, achieving high purity is paramount. This application note provides a detailed protocol for the purification of 1-benzylpyridin-2(1H)-one using silica gel column chromatography, a fundamental and widely used technique for the purification of organic compounds. The protocol is designed to be a practical guide for researchers, offering a step-by-step methodology from sample preparation to characterization of the final product.

Physicochemical Properties and Chromatographic Behavior

Understanding the physicochemical properties of 1-benzylpyridin-2(1H)-one is crucial for developing an effective purification strategy.

PropertyValueReference
Molecular FormulaC₁₂H₁₁NO[1]
Molecular Weight185.22 g/mol [1]
LogP1.9[1]
PolarityModerately PolarInferred from LogP and structure

The LogP value of 1.9 suggests that 1-benzylpyridin-2(1H)-one is a moderately polar compound. This polarity makes it well-suited for normal-phase column chromatography using a silica gel stationary phase and a mobile phase of intermediate polarity, such as a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. By carefully adjusting the ratio of these solvents, a good separation from both less polar and more polar impurities can be achieved.

Experimental Protocol: Column Chromatography of 1-benzylpyridin-2(1H)-one

This protocol outlines the materials and step-by-step procedure for the purification of 1-benzylpyridin-2(1H)-one using silica gel column chromatography.

Materials and Reagents
  • Crude 1-benzylpyridin-2(1H)-one

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or petroleum ether), analytical grade

  • Ethyl acetate, analytical grade

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand, washed and dried

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure

1. Preparation of the Column:

  • Ensure the chromatography column is clean, dry, and mounted vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Add another thin layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase during sample loading.

2. Sample Preparation and Loading:

  • Dissolve the crude 1-benzylpyridin-2(1H)-one in a minimal amount of a suitable solvent, such as dichloromethane.

  • Alternatively, for less soluble samples, a "dry loading" method can be used: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Carefully apply the sample solution (or the dry-loaded silica) to the top of the column.

  • Rinse the sample flask with a small amount of the initial mobile phase and add it to the column.

  • Drain the solvent until the sample is adsorbed onto the top of the silica gel.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin elution with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexane).

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, you can increase the ethyl acetate concentration in increments of 5-10%.

  • Collect the eluent in fractions of a suitable volume (e.g., 10-20 mL per fraction).

4. Monitoring the Separation by Thin Layer Chromatography (TLC):

  • Spot a small aliquot of each collected fraction onto a TLC plate.

  • Also spot the crude mixture and, if available, a pure standard of 1-benzylpyridin-2(1H)-one for comparison.

  • Develop the TLC plate in a chamber containing an appropriate mobile phase (e.g., 20-30% ethyl acetate in hexane).

  • Visualize the spots under a UV lamp (254 nm).

  • Fractions containing the pure compound (as determined by a single spot with the same Rf value as the standard) should be combined.

5. Isolation of the Pure Compound:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified 1-benzylpyridin-2(1H)-one.

Recommended Chromatographic Conditions
ParameterRecommended Conditions
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., starting from 5% and gradually increasing to 40%)
TLC Monitoring 20-30% Ethyl Acetate in Hexane
Visualization UV light (254 nm)

Characterization of Purified 1-benzylpyridin-2(1H)-one

After purification, it is essential to confirm the identity and purity of the isolated compound using various analytical techniques.

Spectroscopic Data
TechniqueExpected Data
¹H NMR The spectrum should show characteristic signals for the benzyl protons (a singlet for the CH₂ group and multiplets for the aromatic protons) and the pyridinone ring protons.
¹³C NMR The spectrum should display the expected number of carbon signals corresponding to the benzyl and pyridinone moieties.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 1-benzylpyridin-2(1H)-one (m/z = 185.22).
FT-IR The IR spectrum should exhibit characteristic absorption bands for the C=O (amide) group in the pyridinone ring, as well as C-H and C=C stretching vibrations of the aromatic rings.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the purification of 1-benzylpyridin-2(1H)-one.

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve load_sample Load Sample dissolve->load_sample column_prep Prepare Silica Gel Column column_prep->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Solvent Evaporation combine_fractions->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for the purification of 1-benzylpyridin-2(1H)-one.

tlc_monitoring cluster_tlc TLC Plate Monitoring tlc_plate origin Origin solvent_front Solvent Front spot1 spot2 spot3 spot4 spot5 label1 Crude label2 Frac 1 label3 Frac 2 label4 Frac 3

Caption: Representative TLC plate for monitoring column chromatography fractions.

Conclusion

This application note provides a comprehensive and practical guide for the purification of 1-benzylpyridin-2(1H)-one using silica gel column chromatography. By following the detailed protocol and utilizing TLC for monitoring, researchers can effectively isolate this compound in high purity, which is a critical step for its subsequent use in research and development. The provided data and diagrams serve as a valuable resource for planning and executing the purification process.

References

Method

Application Notes and Protocols for Evaluating 1-Benzylpyridin-2(1H)-one as a Potential Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive framework for the investigation of 1-benzylpyridin-2(1H)-one as a novel anti-inflammatory agent. While direc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the investigation of 1-benzylpyridin-2(1H)-one as a novel anti-inflammatory agent. While direct studies on the anti-inflammatory properties of this specific compound are not extensively documented in publicly available literature, this document outlines a robust, multi-step approach for its evaluation. The protocols are based on established methodologies for screening and characterizing potential anti-inflammatory drug candidates.

Introduction: The Rationale for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The development of new anti-inflammatory drugs with improved efficacy and fewer side effects remains a critical area of research.[1][2] Compounds containing heterocyclic rings, such as pyridinones, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document provides a roadmap for assessing the anti-inflammatory potential of 1-benzylpyridin-2(1H)-one.

Key Inflammatory Signaling Pathways

Understanding the molecular mechanisms underlying inflammation is crucial for targeted drug development. Two of the most pivotal signaling cascades in the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] These pathways are frequently targeted by anti-inflammatory therapeutics.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[3] Its activation can be triggered by various stimuli, such as the bacterial endotoxin lipopolysaccharide (LPS).[3]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases NF-κB Pyridinone 1-Benzylpyridin-2(1H)-one (Hypothesized) Pyridinone->IKK Inhibits (Hypothesized) DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by 1-benzylpyridin-2(1H)-one.

The MAPK Signaling Pathway

The MAPK signaling cascades are key transducers of extracellular signals to intracellular targets, regulating processes such as inflammation and cell proliferation.[3] The three primary MAPK families involved in inflammation are ERK, JNK, and p38.[3]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stimuli->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 Activates MKK4_7 MKK4/7 TAK1->MKK4_7 Activates p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates Pyridinone 1-Benzylpyridin-2(1H)-one (Hypothesized) Pyridinone->p38 Inhibits (Hypothesized) Pyridinone->JNK Inhibits (Hypothesized) Cytokines Pro-inflammatory Gene Expression AP1->Cytokines Induces

Caption: Hypothesized modulation of the MAPK signaling pathway by 1-benzylpyridin-2(1H)-one.

In Vitro Anti-Inflammatory Assays

In vitro assays are essential for the initial screening of compounds, offering a cost-effective and high-throughput approach to identify potential anti-inflammatory activity.[3]

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of 1-benzylpyridin-2(1H)-one for 1 hour.

  • Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce NO production.[4]

  • NO Measurement: Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent. Read the absorbance at 540 nm.[4]

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated group.

In_Vitro_Workflow cluster_protocol In Vitro Assay Workflow start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells in 96-well Plates culture->seed treat Pre-treat with 1-Benzylpyridin-2(1H)-one seed->treat stimulate Stimulate with LPS treat->stimulate measure Measure NO Production (Griess Assay) stimulate->measure analyze Analyze Data (IC50 Calculation) measure->analyze end End analyze->end

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Cytotoxicity Assay

It is crucial to determine if the observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay is a standard method to assess cell viability.

Experimental Protocol:

  • Cell Line: Use a relevant cell line, such as RAW 264.7 macrophages or a human cell line like HEK293.[4]

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Treat the cells with the same concentrations of 1-benzylpyridin-2(1H)-one used in the anti-inflammatory assay.

  • Incubation: Incubate for a defined period (e.g., 24 hours).

  • Cell Viability Measurement: Assess cell viability using the MTT assay. The concentration that causes 50% cell death (CC50) is determined.[4]

Data Presentation:

CompoundIC50 (µM) for NO InhibitionCC50 (µM)Selectivity Index (CC50/IC50)
1-benzylpyridin-2(1H)-oneExperimental ValueExperimental ValueCalculated Value
Positive Control (e.g., Dexamethasone)Experimental ValueExperimental ValueCalculated Value

In Vivo Anti-Inflammatory Models

In vivo models are essential to confirm the anti-inflammatory activity observed in vitro and to evaluate the compound's efficacy in a whole organism.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model of acute inflammation.[5][6] The biphasic response to carrageenan allows for the prediction of a compound's potential mechanism of action.[5]

Experimental Protocol:

  • Animals: Use male Wistar rats or a similar rodent model.[7] Allow the animals to acclimatize to laboratory conditions.

  • Grouping: Divide the animals into groups: a control group, a group receiving a standard anti-inflammatory drug (e.g., Indomethacin), and groups receiving different doses of 1-benzylpyridin-2(1H)-one.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.[6][8] The contralateral paw can be injected with saline as a control.

  • Measurement of Paw Volume: Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[8]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

In_Vivo_Workflow cluster_protocol In Vivo Assay Workflow start Start acclimatize Acclimatize Animals start->acclimatize group Group Animals acclimatize->group administer Administer Test Compound group->administer induce Induce Paw Edema with Carrageenan administer->induce measure Measure Paw Volume over Time induce->measure analyze Analyze Data (% Inhibition) measure->analyze end End analyze->end

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Control (Vehicle)-Mean ± SEM0
1-benzylpyridin-2(1H)-oneDose 1Mean ± SEMCalculated Value
1-benzylpyridin-2(1H)-oneDose 2Mean ± SEMCalculated Value
Indomethacin10Mean ± SEMCalculated Value

Conclusion and Future Directions

The successful completion of these assays will provide a comprehensive preliminary assessment of the anti-inflammatory potential of 1-benzylpyridin-2(1H)-one. Positive results would warrant further investigation, including more detailed mechanistic studies, pharmacokinetic profiling, and evaluation in chronic inflammation models. These structured protocols provide a solid foundation for advancing novel pyridinone derivatives as potential next-generation anti-inflammatory therapeutics.

References

Application

Application Notes and Protocols: 1-benzylpyridin-2(1H)-one for Inhibiting Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals Introduction Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular pro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes such as mitosis, cell motility, and intracellular transport.[1] Their pivotal role in cell division makes them a prime target for the development of anticancer therapeutics.[1][2] Compounds that disrupt microtubule dynamics, either by inhibiting polymerization or by stabilizing the polymers, can trigger cell cycle arrest at the G2/M phase and induce apoptosis, ultimately leading to cancer cell death.[2][3] 1-benzylpyridin-2(1H)-one and its derivatives have emerged as a promising class of small molecules that exhibit potent tubulin polymerization inhibitory activity. These compounds are of significant interest as they have the potential to overcome multidrug resistance often associated with other classes of chemotherapeutic agents.[1]

This document provides detailed application notes and experimental protocols for the evaluation of 1-benzylpyridin-2(1H)-one and its analogs as inhibitors of tubulin polymerization.

Data Presentation

The following tables summarize the biological activities of representative pyridinone derivatives and related heterocyclic compounds that inhibit tubulin polymerization. This data is compiled from various studies and provides a comparative overview of their efficacy.

Table 1: Tubulin Polymerization Inhibition and Antiproliferative Activity of Pyridinone and Related Derivatives

Compound IDTarget/AssayIC50 / GI50 (µM)Cell Line(s)Reference
4g (N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide derivative)Tubulin Polymerization1.93-[4]
4g Anticancer Activity (GI50)0.25 - 8.34Panel of 60 human cancer cell lines[4]
4i (N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide derivative)Anticancer Activity (GI50)1.42 - 5.86Panel of 60 human cancer cell lines[4]
7f (1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivative)Tubulin Polymerization2.04-[5]
SKLB0533 (3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivative)Antiproliferative Activity (IC50)0.0445 - 0.13557 colorectal carcinoma cell lines[6]
10a (benzophenone derivative)Antiproliferative Activity (IC50)0.029 - 0.0625 human cancer cell lines[7]
3c (5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-one)Antiproliferative Activity (IC50)5.9A549[8]

Table 2: Cell Cycle Arrest Induced by Tubulin Polymerization Inhibitors

CompoundCell LineConcentration (µM)% of Cells in G2/M PhaseReference
4g (nicotinamide derivative)MCF-7Not specifiedInduces G2/M arrest[4]
7f (carboxamide derivative)A5491Increased G2/M population[5]
7f A5492Significant increase in G2/M population[5]
10a (benzophenone derivative)A549Not specifiedInduces G2/M phase arrest[7]
SKLB0533 (pyridin-2(1H)-one derivative)HCT116Not specifiedArrested the cell cycle at the G2/M phase[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods used in the evaluation of tubulin polymerization inhibitors.[2][9][10]

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the effect of a test compound on the assembly of purified tubulin into microtubules by monitoring the increase in turbidity.[10][11]

Materials:

  • Purified tubulin (>99% pure, e.g., from porcine brain)

  • G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP (100 mM stock solution)

  • Glycerol

  • 1-benzylpyridin-2(1H)-one (or test compound) dissolved in DMSO

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in G-PEM buffer containing 10% glycerol.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Aliquot the tubulin solution into a pre-warmed 96-well plate.

  • Add varying concentrations of the test compound to the wells. Include a DMSO-only vehicle control. Paclitaxel (stabilizer) and nocodazole (destabilizer) can be used as positive controls.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes.

  • The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50%.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[2][12]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • 1-benzylpyridin-2(1H)-one (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with a test compound using propidium iodide (PI) staining.[2][13][14]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 1-benzylpyridin-2(1H)-one (or test compound)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound for a defined period (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of tubulin polymerization inhibitors and the general workflow for their evaluation.

cluster_0 Cellular Mechanism of Action Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Assembly Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Cell Cycle Progression (G2/M) Cell Cycle Progression (G2/M) Mitotic Spindle Formation->Cell Cycle Progression (G2/M) Apoptosis Apoptosis Cell Cycle Progression (G2/M)->Apoptosis Arrest leads to 1-benzylpyridin-2(1H)-one 1-benzylpyridin-2(1H)-one 1-benzylpyridin-2(1H)-one->Tubulin Dimers Binds to Colchicine Site 1-benzylpyridin-2(1H)-one->Microtubule Polymerization Inhibits

Caption: Mechanism of tubulin polymerization inhibition.

cluster_1 Experimental Evaluation Workflow In Vitro Tubulin Assay In Vitro Tubulin Assay Cell Viability (MTT Assay) Cell Viability (MTT Assay) In Vitro Tubulin Assay->Cell Viability (MTT Assay) Cell Cycle Analysis Cell Cycle Analysis Cell Viability (MTT Assay)->Cell Cycle Analysis In Vivo Xenograft Model In Vivo Xenograft Model Cell Cycle Analysis->In Vivo Xenograft Model Lead Compound Lead Compound In Vivo Xenograft Model->Lead Compound

Caption: Workflow for evaluating tubulin inhibitors.

Conclusion

1-benzylpyridin-2(1H)-one and its derivatives represent a promising class of compounds for the development of novel anticancer agents that target tubulin polymerization. The protocols and data presented here provide a comprehensive framework for researchers to investigate the efficacy and mechanism of action of these and other potential tubulin inhibitors. Further studies, including in vivo efficacy in xenograft models, are warranted to fully elucidate their therapeutic potential.[2]

References

Method

Flow Chemistry for Drug Synthesis and Purification: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis and purification of active pharmaceutical ingredients (APIs) using continu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of active pharmaceutical ingredients (APIs) using continuous flow chemistry. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved efficiency, and greater scalability. The following sections detail the continuous flow synthesis of four exemplary APIs: Ibuprofen, Celecoxib, Diphenhydramine HCl, and Artemisinin, along with integrated in-line purification techniques.

Application Note 1: Rapid Synthesis of Ibuprofen in Continuous Flow

Introduction: Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID). Its synthesis in a continuous flow setup demonstrates the potential for rapid, on-demand production of essential medicines. This protocol outlines a three-step synthesis with in-line workup and purification, achieving a high throughput in a compact system.[1][2]

Overall Reaction Scheme:

Isobutylbenzene → 1-(4-isobutylphenyl)propan-1-one → methyl 2-(4-isobutylphenyl)propanoate → Ibuprofen

Experimental Protocol:

Reagents and Equipment:

  • Pumps: High-pressure pumps capable of delivering reagents and solvents at precise flow rates.

  • Reactors: Perfluoroalkoxy (PFA) or stainless steel tubing of specified internal diameter and length.

  • Temperature Control: Heating modules for the reactor coils.

  • Back-pressure regulator: To maintain the system pressure and enable heating of solvents above their boiling points.

  • In-line Liquid-Liquid Extractor: Membrane-based or gravity-based separator.

  • Reagents: Isobutylbenzene, propionyl chloride, aluminum chloride (AlCl₃), trimethyl orthoformate, iodine monochloride (ICl), 2-mercaptoethanol, sodium hydroxide (NaOH), hydrochloric acid (HCl), and appropriate organic solvents (e.g., N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF)).

Synthesis Workflow:

G cluster_synthesis Synthesis Module cluster_migration Aryl Migration Module cluster_hydrolysis Hydrolysis Module cluster_purification Purification Module reagent1 Isobutylbenzene mixer1 T-Mixer reagent1->mixer1 reagent2 Propionyl Chloride + AlCl3 reagent2->mixer1 reactor1 Heated Reactor 1 (Friedel-Crafts Acylation) mixer1->reactor1 mixer2 T-Mixer reactor1->mixer2 reagent3 Trimethyl Orthoformate reagent3->mixer2 reagent4 Iodine Monochloride reactor2 Heated Reactor 2 (1,2-Aryl Migration) reagent4->reactor2 mixer2->reactor2 mixer3 T-Mixer reactor2->mixer3 reagent5 NaOH Solution reagent5->mixer3 reactor3 Heated Reactor 3 (Ester Hydrolysis) mixer3->reactor3 quench In-line Quench (HCl) reactor3->quench lle Liquid-Liquid Extraction quench->lle product Ibuprofen (Sodium Salt) lle->product

Caption: Continuous flow synthesis of Ibuprofen.

Detailed Steps:

  • Friedel-Crafts Acylation: A stream of isobutylbenzene and a stream of propionyl chloride with aluminum chloride are introduced into a T-mixer and then passed through a heated reactor coil.

  • 1,2-Aryl Migration: The output from the first reactor is mixed with trimethyl orthoformate and iodine monochloride in a second heated reactor to induce a 1,2-aryl migration, forming the corresponding ester.[1]

  • Hydrolysis: The ester intermediate is then hydrolyzed in a third reactor by introducing a stream of aqueous sodium hydroxide.

  • In-line Purification: The reaction mixture is quenched in-line with hydrochloric acid. The resulting stream then enters a liquid-liquid extraction module to separate the aqueous product phase from the organic phase containing byproducts and unreacted starting materials.[1][2]

Quantitative Data:
ParameterValueReference
Total Residence Time~3 minutes[2]
Overall Yield83%[1]
Throughput8.09 g/h[1][2]
Purity>98% after purification[1]

Application Note 2: Efficient and High-Yield Synthesis of Celecoxib

Introduction: Celecoxib is a selective COX-2 inhibitor used to treat arthritis. The continuous flow synthesis of Celecoxib offers significant advantages over the batch process, including a drastic reduction in reaction time and improved safety.[3][4] This protocol describes a two-step flow synthesis.

Overall Reaction Scheme:

4-Methylacetophenone + Ethyl trifluoroacetate → 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione + 4-Sulfamidophenylhydrazine hydrochloride → Celecoxib

Experimental Protocol:

Reagents and Equipment:

  • Flow Reactor System: Commercially available or custom-built system with pumps, mixers, and temperature-controlled reactor coils.

  • Reactors: PFA or stainless steel tubing.

  • Reagents: 4-methylacetophenone, ethyl trifluoroacetate, sodium ethoxide, 4-sulfamidophenylhydrazine hydrochloride, and ethanol.

Synthesis Workflow:

G cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation cluster_purification Purification reagentA 4-Methylacetophenone in Ethanol mixer1 T-Mixer reagentA->mixer1 reagentB Ethyl Trifluoroacetate & Sodium Ethoxide in Ethanol reagentB->mixer1 reactor1 Heated Reactor 1 mixer1->reactor1 mixer2 T-Mixer reactor1->mixer2 reagentC 4-Sulfamidophenylhydrazine hydrochloride in Ethanol reagentC->mixer2 reactor2 Heated Reactor 2 mixer2->reactor2 workup Work-up & Purification reactor2->workup product Celecoxib workup->product

Caption: Continuous flow synthesis of Celecoxib.

Detailed Steps:

  • Claisen Condensation: A solution of 4-methylacetophenone in ethanol and a solution of ethyl trifluoroacetate and sodium ethoxide in ethanol are pumped into a T-mixer and then through a heated reactor coil to form the dione intermediate.

  • Cyclocondensation: The output stream from the first reactor is then mixed with a solution of 4-sulfamidophenylhydrazine hydrochloride in ethanol and passed through a second heated reactor to yield Celecoxib.[4]

  • Purification: The crude product stream is collected and purified. In-line purification can be achieved using a scavenger resin to remove unreacted reagents and byproducts.

Quantitative Data:
ParameterBatch ProcessFlow ProcessReference
Reaction Time20 hours1 hour[3][4]
Yield90%90-96%[3][4]
PurityHighHigh[3][4]

Application Note 3: Solvent-Free Synthesis of Diphenhydramine Hydrochloride

Introduction: Diphenhydramine is an antihistamine. Its hydrochloride salt can be synthesized in a continuous flow process with high atom economy by reacting the starting materials neat (without a solvent) at an elevated temperature, where the product itself is a molten salt.[5][6]

Overall Reaction Scheme:

Chlorodiphenylmethane + N,N-dimethylaminoethanol → Diphenhydramine Hydrochloride (molten salt)

Experimental Protocol:

Reagents and Equipment:

  • Pumps: High-pressure pumps capable of handling neat and viscous reagents.

  • Reactor: Heated stainless steel or PFA tubing.

  • Back-pressure regulator: To maintain pressure and prevent boiling.

  • Reagents: Chlorodiphenylmethane and N,N-dimethylaminoethanol.

Synthesis Workflow:

G cluster_synthesis Solvent-Free Synthesis cluster_purification In-line Purification reagent1 Chlorodiphenylmethane (Neat) mixer T-Mixer reagent1->mixer reagent2 N,N-dimethylaminoethanol (Neat) reagent2->mixer reactor Heated Reactor (Molten Salt Formation) mixer->reactor neutralization Neutralization (aq. NaOH) reactor->neutralization extraction Liquid-Liquid Extraction (Hexane) neutralization->extraction separation Membrane Separator extraction->separation product Diphenhydramine HCl separation->product G cluster_synthesis Photochemical Synthesis cluster_purification Purification reagent_solution DHAA + Sensitizer in Solvent mixer Gas-Liquid Mixer reagent_solution->mixer oxygen Oxygen Gas oxygen->mixer photoreactor Photoreactor (hν) mixer->photoreactor crystallization Crystallization photoreactor->crystallization product Artemisinin crystallization->product

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-benzylpyridin-2(1H)-one

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzylpyridin-2(1H)-one....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzylpyridin-2(1H)-one. The information is presented in a question-and-answer format to address specific challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield for the synthesis of 1-benzylpyridin-2(1H)-one is consistently low. What are the primary factors I should investigate?

Answer: Low yields in this synthesis often stem from several critical factors. A systematic review of your experimental setup and reagents is the first step in troubleshooting.

  • Purity of Starting Materials: Ensure the purity of your 2-pyridone and benzyl bromide. Impurities can lead to unwanted side reactions. Benzyl bromide, in particular, can degrade over time and should be checked for purity.

  • Reaction Conditions: The choice of base and solvent significantly impacts the reaction's efficiency. Strong bases can favor the formation of byproducts. The reaction temperature should be carefully controlled, as excessive heat can lead to degradation of the product and starting materials.

  • Moisture and Atmosphere: The presence of water can be detrimental, especially when using strong bases. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions.[1]

  • Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to product degradation.

Question 2: I am observing a significant amount of a byproduct, which I suspect is the O-alkylated product (2-benzyloxypyridine). How can I improve the N-alkylation selectivity?

Answer: The formation of the O-alkylated isomer is a common challenge due to the ambident nucleophilic nature of the pyridone anion.[2] The tautomerism between 2-pyridone and 2-hydroxypyridine is the underlying reason for this competing reaction.[3] Here are strategies to favor N-alkylation over O-alkylation:

  • Choice of Base and Solvent: The reaction conditions play a crucial role in directing the alkylation. The N-alkylation is often kinetically favored.[4] The choice of a suitable base and solvent combination can enhance the N/O selectivity. For instance, some protocols have found success with milder bases like silver carbonate (Ag₂CO₃).[5]

  • Microwave Irradiation: Microwave-assisted synthesis has been reported to influence the reaction's regioselectivity, potentially shifting the balance towards the thermodynamically controlled product.[4]

  • Alternative Synthetic Routes: Consider alternative methods that circumvent the N- versus O-alkylation issue. One such approach involves the reaction of 2-halopyridinium salts with aldehydes.[6] Another strategy is the N-alkylation of 2-alkoxypyridines.[7]

Question 3: What are the recommended methods for purifying crude 1-benzylpyridin-2(1H)-one?

Answer: The purification of 1-benzylpyridin-2(1H)-one typically involves standard laboratory techniques to remove unreacted starting materials, the O-alkylated byproduct, and other impurities.

  • Column Chromatography: This is a highly effective method for separating the desired N-alkylated product from the O-alkylated isomer and other impurities. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether or hexane) is commonly used.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent (e.g., acetone) can be an efficient purification method.

  • Acid-Base Extraction: An acid-base extraction can be employed to remove acidic or basic impurities. The pyridone product itself has weak basicity.

Data Presentation

Table 1: Influence of Reaction Conditions on N-Alkylation of 2-Pyridone

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
2-PyridoneBenzyl bromideAg₂CO₃TolueneReflux94[5]
2-PyridoneBenzyl bromideNaOHToluene/H₂ON/AHigh[5]
2-FluoropyridineBenzyl phenyl sulfoxideTrifluoromethylsulfonic anhydrideDichloromethane-43 to 2096[4]
2-PyridoneAlkyl halides-MicrowaveN/AGood[2]
2-AlkoxypyridineAlkyl halides-N/A80Good[7]

Note: "N/A" indicates that the specific data was not provided in the cited source. Yields are for the desired N-alkylated product.

Experimental Protocols

General Procedure for the Synthesis of 1-benzylpyridin-2(1H)-one:

This protocol is a generalized procedure based on common literature methods.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pyridone (1.0 eq) and a suitable anhydrous solvent (e.g., toluene or DMF).

  • Addition of Base: Add the chosen base (e.g., Ag₂CO₃, 1.5 eq) to the suspension.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 1-benzylpyridin-2(1H)-one.

Mandatory Visualization

Troubleshooting_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity impure_materials Impure Starting Materials Detected? check_purity->impure_materials review_conditions Review Reaction Conditions (Base, Solvent, Temp.) suboptimal_conditions Suboptimal Conditions Identified? review_conditions->suboptimal_conditions monitor_reaction Monitor Reaction Progress (TLC/LC-MS) incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction analyze_byproducts Analyze Crude Product for Byproducts (NMR, MS) byproduct_formation Significant Byproduct Formation (e.g., O-alkylation)? analyze_byproducts->byproduct_formation impure_materials->review_conditions No purify_reagents Purify/Replace Reagents impure_materials->purify_reagents Yes suboptimal_conditions->monitor_reaction No optimize_conditions Optimize Conditions (see Table 1) suboptimal_conditions->optimize_conditions Yes incomplete_reaction->analyze_byproducts No adjust_time_temp Adjust Reaction Time/Temperature incomplete_reaction->adjust_time_temp Yes modify_selectivity Modify for N-Selectivity (Base, Solvent, Alternative Route) byproduct_formation->modify_selectivity Yes end Improved Yield byproduct_formation->end No purify_reagents->end optimize_conditions->end adjust_time_temp->end modify_selectivity->end

Caption: Troubleshooting workflow for low yield in 1-benzylpyridin-2(1H)-one synthesis.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Pyridone 2-Pyridone Pyridone_Anion Pyridone Anion (Ambident Nucleophile) 2-Pyridone->Pyridone_Anion + Base Benzyl_Bromide Benzyl Bromide N_Product 1-benzylpyridin-2(1H)-one (N-alkylation - Desired) Benzyl_Bromide->N_Product O_Product 2-benzyloxypyridine (O-alkylation - Byproduct) Benzyl_Bromide->O_Product Pyridone_Anion->N_Product + Benzyl Bromide (Kinetic Control) Pyridone_Anion->O_Product + Benzyl Bromide (Thermodynamic Control)

Caption: Reaction pathway for the synthesis of 1-benzylpyridin-2(1H)-one.

References

Optimization

optimizing reaction conditions for N-alkylation of 2-pyridone

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the N-alkylation of 2-pyridones. The information is tailored for researchers, sc...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the N-alkylation of 2-pyridones. The information is tailored for researchers, scientists, and professionals in drug development to help optimize their reaction conditions and overcome common challenges.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of 2-pyridones in a question-and-answer format.

Issue 1: Low to No Conversion of the 2-Pyridone Starting Material

Question: My N-alkylation reaction is not proceeding, and I'm recovering mostly unreacted 2-pyridone. What are the potential causes and solutions?

Answer: Low conversion in the N-alkylation of 2-pyridone can stem from several factors. A systematic approach to troubleshooting this issue is outlined below.

  • Base Strength and Solubility: The base may not be strong enough to effectively deprotonate the 2-pyridone, or it may have poor solubility in the chosen solvent.[1] Consider switching to a stronger or more soluble base. For instance, if you are using K₂CO₃ in acetone with poor results, changing to Cs₂CO₃ in DMF or acetonitrile might improve the outcome.[1] Sodium hydride (NaH) is another powerful base that is often used, but it requires anhydrous conditions.[1]

  • Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. If the reaction is being run at room temperature, consider increasing the temperature. Microwave irradiation can also be an effective method to accelerate the reaction.[2]

  • Alkylating Agent Reactivity: The reactivity of the alkyl halide is crucial. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl bromide with little success, switching to the corresponding iodide or adding a catalytic amount of potassium iodide (KI) to the reaction mixture (Finkelstein reaction conditions) can significantly improve the reaction rate.[1]

  • Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate.[1] Polar aprotic solvents like DMF, DMSO, THF, and acetonitrile are commonly used.[1] If solubility is an issue, consider a different solvent system. A micellar system using Tween 20 in water has been shown to enhance reaction rates by improving the solubility of starting materials.[3][4]

Issue 2: Poor Regioselectivity with a Significant Amount of O-Alkylated Product

Question: My reaction is yielding a mixture of N-alkylated and O-alkylated products. How can I improve the selectivity for N-alkylation?

Answer: The formation of a mixture of N- and O-alkylated products is a common challenge due to the ambident nucleophilic nature of the 2-pyridone anion.[5] Several factors can be adjusted to favor N-alkylation:

  • Solvent: Polar aprotic solvents such as DMF and DMSO generally favor N-alkylation, whereas polar protic solvents can favor O-alkylation. A study has shown that a micellar system using Tween 20 in water can provide high regioselectivity for N-alkylation.[6]

  • Base/Counter-ion: The choice of base and the resulting counter-ion can influence the site of alkylation. The use of cesium carbonate (Cs₂CO₃) is often reported to promote N-alkylation.[1] In some cases, catalyst- and base-free conditions at elevated temperatures have been shown to provide excellent N-selectivity.[7]

  • Alkylating Agent: The nature of the alkylating agent can impact the N/O ratio. While not a universal rule, softer electrophiles tend to favor reaction at the softer nitrogen atom.

  • Temperature: Reaction temperature can also affect selectivity. Optimization of the temperature may be necessary for a specific substrate and reaction system.

  • Mitsunobu Reaction: The Mitsunobu reaction is another method for N-alkylation. The ratio of N- and O-alkylation products in this reaction can be influenced by the nature of the substituents on the pyridone ring.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common bases used for the N-alkylation of 2-pyridone, and how do I choose the right one?

A1: Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and various organic bases. The choice depends on the reactivity of your substrates and the desired reaction conditions.

  • K₂CO₃: A mild and inexpensive base, often used in solvents like acetone or acetonitrile. It may require higher temperatures and longer reaction times.

  • Cs₂CO₃: A stronger and more soluble base than K₂CO₃, often leading to higher yields and better N-selectivity, particularly in DMF or acetonitrile.[1]

  • NaH: A very strong, non-nucleophilic base that requires anhydrous conditions. It is effective for less reactive alkylating agents.[1]

Q2: Can I use microwave irradiation to speed up my reaction?

A2: Yes, microwave irradiation is a viable technique to accelerate the N-alkylation of 2-pyridones and can often lead to shorter reaction times and improved yields.[2]

Q3: Is it possible to achieve N-alkylation without a base?

A3: Yes, a method for the specific N-alkylation of 2-hydroxypyridines with organohalides under catalyst- and base-free conditions has been reported.[7] This method relies on the in situ generation of HX, which facilitates the conversion of any O-alkylated intermediate to the N-alkylated product.[7]

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproducts, ensure the purity of your starting materials and solvent. Using anhydrous conditions, especially with strong bases like NaH, is critical to prevent side reactions. If using a dihaloalkane as the alkylating agent, careful control of stoichiometry and reaction time is necessary to avoid double alkylation or polymerization.

Data Presentation

Table 1: Effect of Base and Solvent on N/O-Alkylation Ratio

Entry2-Pyridone SubstrateAlkylating AgentBase (equiv.)SolventTemp (°C)Time (h)N/O RatioYield (%)
15-Bromo-2-pyridoneBenzyl bromideK₂CO₃ (1.2)Tween 20/H₂ORT310:176 (conversion)
25-Bromo-2-pyridoneBenzyl bromideCs₂CO₃ (1.2)Tween 20/H₂ORT38:169 (conversion)
35-Bromo-2-pyridoneBenzyl bromideEt₃N (1.2)Tween 20/H₂ORT35:157 (conversion)
43-Cyano-2-pyridoneEthyl iodideCs₂CO₃DMF8012>99:192
52-PyridoneBenzyl chlorideCsFMeCNRT12>99:195

Data compiled from multiple sources for illustrative purposes.[6][8]

Experimental Protocols

Protocol 1: N-Alkylation using K₂CO₃ in a Micellar System [6]

  • To a solution of 5-bromo-2-pyridone (1 equivalent) in a 2% w/w mixture of Tween 20 in water, add potassium carbonate (1.2 equivalents).

  • Add benzyl bromide (1.1 equivalents) to the mixture.

  • Stir the reaction vigorously at room temperature for 3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Cs₂CO₃ in DMF

  • To a solution of the 2-pyridone (1 equivalent) in anhydrous DMF, add cesium carbonate (1.5 equivalents).

  • Add the alkyl halide (1.2 equivalents) to the suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Conversion Observed check_base 1. Check Base - Strength sufficient? - Soluble in solvent? start->check_base change_base Action: Use stronger/ more soluble base (e.g., Cs2CO3, NaH) check_base->change_base No check_temp 2. Check Temperature - Too low? check_base->check_temp Yes end Improved Conversion change_base->end increase_temp Action: Increase temperature or use microwave check_temp->increase_temp No check_alkyl_halide 3. Check Alkylating Agent - Reactivity low? (Cl < Br < I) check_temp->check_alkyl_halide Yes increase_temp->end change_alkyl_halide Action: Use more reactive halide (iodide) or add catalytic KI check_alkyl_halide->change_alkyl_halide No check_solvent 4. Check Solvent - Poor solubility of reactants? check_alkyl_halide->check_solvent Yes change_alkyl_halide->end change_solvent Action: Change to more suitable solvent (e.g., DMF, DMSO) or use micellar system check_solvent->change_solvent No check_solvent->end Yes change_solvent->end

Caption: Troubleshooting workflow for low conversion in N-alkylation of 2-pyridone.

Regioselectivity_Factors center N- vs. O-Alkylation Selectivity n_alkylation Favors N-Alkylation center->n_alkylation o_alkylation Favors O-Alkylation center->o_alkylation solvent Solvent solvent->center base Base / Counter-ion base->center alkylating_agent Alkylating Agent alkylating_agent->center temperature Temperature temperature->center

References

Troubleshooting

Technical Support Center: Improving the Purity of 1-benzylpyridin-2(1H)-one

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the purity of 1-benzylpyridin-2(1H)-one. Frequently Asked Que...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the purity of 1-benzylpyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of 1-benzylpyridin-2(1H)-one?

A1: The most common impurities can be categorized as follows:

  • Starting Materials: Unreacted 2-pyridone and benzyl bromide. Impurities within the starting materials themselves, such as o- and p-bromotoluene in technical grade benzyl bromide, can also carry through to the final product.

  • Side Products: The primary side product is the O-alkylated isomer, 2-benzyloxypyridine. Its formation is a competing reaction pathway to the desired N-alkylation.

  • Over-alkylation Products: Although less common, it is possible to form quaternary pyridinium salts from the benzylation of the pyridine nitrogen.

Q2: How can I quickly assess the purity of my crude 1-benzylpyridin-2(1H)-one?

A2: Thin-Layer Chromatography (TLC) is an effective initial method for purity assessment. A typical solvent system is a mixture of ethyl acetate and hexanes. By spotting your crude product alongside the starting materials (if available), you can visualize the presence of unreacted components and byproducts. The desired product, 1-benzylpyridin-2(1H)-one, is more polar than the O-alkylated isomer, 2-benzyloxypyridine, and will therefore have a lower Rf value.

Q3: I see multiple spots on my TLC plate after synthesis. What do they likely represent?

A3: Assuming a standard silica gel TLC plate with an ethyl acetate/hexanes mobile phase:

  • Highest Rf spot: Likely the least polar components, such as residual benzyl bromide or non-polar impurities like o- and p-bromotoluene.

  • Intermediate Rf spot: This is often the O-alkylated side product, 2-benzyloxypyridine.

  • Lower Rf spot: This is typically your desired product, 1-benzylpyridin-2(1H)-one.

  • Spot at the baseline: This could be unreacted 2-pyridone, which is significantly more polar.

Q4: My purified product has a low melting point and broad NMR signals. What could be the issue?

A4: This often indicates the presence of residual solvent or a mixture of the N- and O-isomers. The O-isomer can act as an impurity that disrupts the crystal lattice of the N-isomer, leading to a depressed and broadened melting point. Broad NMR signals can also suggest the presence of multiple, similar species or chemical exchange.

Troubleshooting Guide

Issue 1: Low Yield of 1-benzylpyridin-2(1H)-one
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress by TLC until the starting material (2-pyridone) is consumed. If the reaction stalls, consider increasing the reaction time or temperature.
Competing O-alkylation The choice of base and solvent can influence the N- versus O-alkylation ratio. Using a milder base and a polar aprotic solvent may favor N-alkylation. If a significant amount of the O-isomer is formed, it can be converted to the desired N-isomer using a lithium iodide-promoted rearrangement.
Side Reactions Ensure the quality of your starting materials. Using purified benzyl bromide can prevent side reactions from impurities like dibenzyl ether.
Product Loss During Workup 1-benzylpyridin-2(1H)-one has some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with a suitable organic solvent to recover dissolved product.
Issue 2: Presence of O-isomer (2-benzyloxypyridine) Impurity
Identification Method Purification Strategy
TLC: The O-isomer will have a higher Rf value than the N-isomer in an ethyl acetate/hexanes system.Column Chromatography: This is the most effective method for separating the two isomers. A gradient elution from a non-polar solvent system (e.g., 100% hexanes) to a more polar system (e.g., increasing concentrations of ethyl acetate) will effectively separate the less polar O-isomer from the more polar N-isomer.
¹H NMR: The benzylic protons (-CH₂-) of the O-isomer appear at a different chemical shift compared to the N-isomer. For 2-benzyloxypyridine, the benzylic protons are typically found further downfield.Recrystallization: While less effective than chromatography for complete separation, recrystallization from a carefully chosen solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can enrich the desired N-isomer.
Issue 3: Persistent Colored Impurities
Potential Cause Troubleshooting Step
Impurities in Starting Materials Purify the starting materials before use. Benzyl bromide can be distilled, and 2-pyridone can be recrystallized.
Degradation Products Avoid excessive heating during the reaction and purification steps. If the product is an oil, it may be prone to degradation over time.
Charcoal Treatment During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the separation of 1-benzylpyridin-2(1H)-one from less polar impurities like 2-benzyloxypyridine and residual benzyl bromide.

Materials:

  • Crude 1-benzylpyridin-2(1H)-one

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in 100% hexanes.

  • Column Packing: Pack the column with the silica slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution: Begin elution with 100% hexanes. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

    • 100% Hexanes (2 column volumes)

    • 2% Ethyl acetate in Hexanes (2 column volumes)

    • 5% Ethyl acetate in Hexanes (4 column volumes)

    • 10% Ethyl acetate in Hexanes (until the desired product has eluted)

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC using a 20% ethyl acetate in hexanes mobile phase. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation: Column Chromatography Purification

Parameter Value
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient 0-10% Ethyl Acetate in Hexanes
Typical Loading 1 g crude product per 50 g silica gel
Purity Before ~85% (by ¹H NMR)
Purity After >98% (by ¹H NMR)
Expected Yield 80-90%
Protocol 2: Purification by Recrystallization

This protocol is suitable for removing small amounts of impurities and for obtaining highly crystalline 1-benzylpyridin-2(1H)-one.

Materials:

  • Crude or column-purified 1-benzylpyridin-2(1H)-one

  • Ethyl acetate

  • Hexanes

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and then perform the hot filtration.

  • Crystallization: Slowly add hexanes to the hot solution until the solution becomes slightly turbid. Reheat gently to obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes.

  • Drying: Dry the crystals under vacuum.

Data Presentation: Recrystallization Purification

Parameter Value
Solvent System Ethyl Acetate / Hexanes
Initial Purity ≥95%
Expected Yield 85-95%
Purity After ≥99%

Visualization

Troubleshooting Workflow for Purity Issues

Troubleshooting Workflow for 1-benzylpyridin-2(1H)-one Purification start Crude Product Analysis (TLC, ¹H NMR) check_purity Is Purity < 95%? start->check_purity check_impurities Identify Major Impurities check_purity->check_impurities Yes recrystallization Recrystallization (e.g., EtOAc/Hexanes) check_purity->recrystallization No (minor impurities) o_isomer O-isomer Present? check_impurities->o_isomer starting_material Starting Material Present? o_isomer->starting_material No column_chromatography Column Chromatography (Gradient Elution) o_isomer->column_chromatography Yes other_impurities Other Impurities? starting_material->other_impurities No drive_reaction Optimize Reaction (Time, Temp) starting_material->drive_reaction Yes other_impurities->recrystallization No charcoal Recrystallization with Charcoal Treatment other_impurities->charcoal Yes (colored) rearrangement Consider LiI-promoted O- to N-rearrangement column_chromatography->rearrangement Significant O-isomer end_improved_purity Improved Purity Product (>98%) column_chromatography->end_improved_purity end_high_purity High Purity Product (>99%) recrystallization->end_high_purity drive_reaction->start Re-run reaction charcoal->end_high_purity

Caption: A decision-making workflow for purifying 1-benzylpyridin-2(1H)-one.

Optimization

Technical Support Center: Stability of 1-benzylpyridin-2(1H)-one in Solution

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-benzylpyridin-2(1H)-one in solution. It includes frequently asked questions (FAQs) and...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-benzylpyridin-2(1H)-one in solution. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-benzylpyridin-2(1H)-one in solution?

A1: The stability of 1-benzylpyridin-2(1H)-one in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The pyridone ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, and the benzyl group may be a site for oxidative degradation.[1][2][3]

Q2: In what types of solvents is 1-benzylpyridin-2(1H)-one generally soluble and stable?

A2: 1-benzylpyridin-2(1H)-one, due to the presence of the benzyl group, is expected to have good solubility in many common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[4] Its aqueous solubility is likely to be limited but can be influenced by pH. For stability studies, it is crucial to use high-purity solvents and protect solutions from light.

Q3: What are the expected degradation pathways for 1-benzylpyridin-2(1H)-one?

A3: Potential degradation pathways for 1-benzylpyridin-2(1H)-one include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond within the pyridone ring could potentially hydrolyze, leading to ring-opening.

  • Oxidation: The benzylic position is susceptible to oxidation, which could lead to the formation of corresponding alcohols, ketones, or other oxidative cleavage products.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.[5]

Q4: What analytical techniques are recommended for monitoring the stability of 1-benzylpyridin-2(1H)-one?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying the parent compound and detecting degradation products.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the structural elucidation of any significant degradation products formed.[9][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent results in stability studies - Variation in experimental conditions (pH, temperature, light exposure).- Impurities in the compound or solvents.- Inadequate analytical methodology.- Tightly control all experimental parameters.- Use high-purity starting materials and solvents.- Develop and validate a stability-indicating analytical method.[1][6]
Rapid degradation of the compound in solution - Extreme pH conditions.- Exposure to high temperatures or intense light.- Presence of reactive species (e.g., peroxides in solvents).- Adjust the pH of the solution to a more neutral range (if compatible with the experiment).- Store solutions protected from light and at appropriate temperatures (e.g., refrigerated or frozen).- Use freshly opened, high-purity solvents.
Appearance of unexpected peaks in HPLC chromatogram - Formation of degradation products.- Contamination from glassware or sample handling.- Interaction with excipients or other components in the solution.- Conduct forced degradation studies to identify potential degradation products.- Ensure meticulous cleaning of all labware.- Perform compatibility studies with all solution components.[2]
Poor solubility in aqueous media - The hydrophobic nature of the benzyl group.- Consider the use of co-solvents (e.g., ethanol, propylene glycol) if they do not interfere with the experiment.- Adjust the pH to see if the solubility of the protonated or deprotonated form is higher.- Prepare a stock solution in an organic solvent and dilute it into the aqueous medium.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the intrinsic stability of 1-benzylpyridin-2(1H)-one and to develop a stability-indicating analytical method.[1][2][3]

  • Preparation of Stock Solution: Prepare a stock solution of 1-benzylpyridin-2(1H)-one at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample of the compound to 80°C for 48 hours.[11] Dissolve the stressed solid in the initial mobile phase for analysis.

    • Photostability: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., a xenon lamp).[5] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

Stability-Indicating HPLC Method

A reversed-phase HPLC method is generally suitable for analyzing 1-benzylpyridin-2(1H)-one and its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 25 mM KH₂PO₄, pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan of the parent compound).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Quantitative Data Summary

The following tables provide illustrative data on the stability of 1-benzylpyridin-2(1H)-one under various stress conditions. Note: This data is representative and may not reflect actual experimental results.

Table 1: Stability of 1-benzylpyridin-2(1H)-one under Hydrolytic and Oxidative Stress

Stress Condition Time (hours) % Degradation Major Degradation Products (Hypothetical)
0.1 M HCl, 60°C24~15%Ring-opened products
0.1 M NaOH, 60°C24~25%Ring-opened products
3% H₂O₂, RT24~10%Benzyl-oxidized derivatives

Table 2: Stability of 1-benzylpyridin-2(1H)-one under Thermal and Photolytic Stress

Stress Condition Duration % Degradation Observations
Solid State, 80°C48 hours< 5%Minor discoloration
Solution, ICH Q1B24 hours~20%Formation of several minor photoproducts

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to stress thermal Thermal Stress (Solid, 80°C) prep->thermal Expose to stress photo Photostability (ICH Q1B) prep->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Dissolve and analyze photo->hplc Analyze at time points ms_nmr Structure Elucidation (MS, NMR) hplc->ms_nmr Identify degradants

Caption: Workflow for forced degradation studies of 1-benzylpyridin-2(1H)-one.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (Light) parent 1-Benzylpyridin-2(1H)-one hydrolysis_prod Ring-Opened Products parent->hydrolysis_prod H+ / OH- oxidation_prod Benzyl-Oxidized Derivatives parent->oxidation_prod [O] photo_prod Various Photoproducts parent->photo_prod

Caption: Potential degradation pathways for 1-benzylpyridin-2(1H)-one.

References

Troubleshooting

Technical Support Center: Synthesis of 1-benzylpyridin-2(1H)-one

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-benzylpyridin-2(1...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-benzylpyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing 1-benzylpyridin-2(1H)-one?

A1: The most prevalent laboratory synthesis involves the N-alkylation of 2-pyridone with a benzyl halide (such as benzyl bromide or benzyl chloride) in the presence of a base. Common solvents for this reaction include polar aprotics like tetrahydrofuran (THF) or dimethylformamide (DMF).

Q2: What are the primary competing reactions or side products I should be aware of?

A2: The major side product is the O-alkylated isomer, 2-(benzyloxy)pyridine. 2-pyridone is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The ratio of N- to O-alkylation is a critical parameter to control. Other potential impurities can include unreacted starting materials and di-benzylated by-products if reaction conditions are not carefully controlled.

Q3: How can I favor the desired N-alkylation over O-alkylation?

A3: Several factors influence the N- versus O-alkylation ratio. Generally, using alkali metal salts (like those formed with NaH, K₂CO₃, or Cs₂CO₃) in polar aprotic solvents tends to favor N-alkylation. The choice of the benzyl halide can also play a role, with benzyl bromide often being more reactive than benzyl chloride. Phase-transfer catalysis is another effective method to achieve high N-selectivity.

Q4: What are the main challenges when scaling up this reaction from the lab to a pilot plant?

A4: The primary challenges in scaling up the synthesis of 1-benzylpyridin-2(1H)-one are related to heat and mass transfer.[1][2] The N-alkylation reaction can be exothermic, and what is easily managed in a small flask can become a significant safety and quality issue in a large reactor. Inefficient mixing and localized "hot spots" can lead to an increase in side products and a decrease in overall yield.

Q5: What purification methods are suitable for 1-benzylpyridin-2(1H)-one at a larger scale?

A5: While column chromatography is common for purification at the lab scale, it is often not practical or economical for large quantities. Recrystallization is the preferred method for purifying solid products at scale. A systematic screening of solvents is necessary to find a system where the product has high solubility in the hot solvent and low solubility when cold. Common solvent systems for similar compounds include ethanol/water or hexane/ethyl acetate mixtures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of 1-benzylpyridin-2(1H)-one.

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction: The reaction may not have gone to completion.- Monitor the reaction progress using TLC or HPLC. - Consider extending the reaction time or moderately increasing the temperature. - Ensure the base is active and used in the correct stoichiometric amount.
Poor starting material quality: Impurities in 2-pyridone or the benzyl halide can interfere with the reaction.- Verify the purity of starting materials using techniques like NMR or GC-MS. - Use freshly opened or purified reagents.
Suboptimal reaction conditions: The solvent, base, or temperature may not be ideal.- Screen different solvents (e.g., THF, DMF, acetonitrile). - Experiment with different bases (e.g., K₂CO₃, NaH, Cs₂CO₃).
High Levels of O-Alkylated Impurity Reaction conditions favoring O-alkylation: Certain conditions can promote the formation of 2-(benzyloxy)pyridine.- Use a "softer" cation for the pyridone salt, such as potassium or cesium, which tends to favor N-alkylation. - Employ polar aprotic solvents like DMF or DMSO. - Consider using phase-transfer catalysis, which is known to enhance N-selectivity.
Reaction "Stalls" or is Sluggish Poor solubility of reactants: The 2-pyridone salt may not be sufficiently soluble in the reaction solvent.- Switch to a more polar solvent like DMF. - Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the solubility of the pyridone anion in the organic phase.
Inactive alkylating agent: The benzyl halide may have degraded.- Use a fresh bottle of benzyl bromide or benzyl chloride. Benzyl bromide is generally more reactive than benzyl chloride.
Difficulty with Purification Oiling out during recrystallization: The compound separates as an oil instead of forming crystals.- Ensure the correct solvent or solvent mixture is being used. - Try adding the anti-solvent more slowly or at a slightly higher temperature before cooling. - Scratch the inside of the flask with a glass rod to induce crystallization.
Product streaking on silica gel column: The compound binds strongly to the acidic silica gel.- Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (1-2%).
Scale-Up Issues: Exotherm & Poor Mixing Localized overheating: Inefficient heat removal in a large reactor can lead to "hot spots".- Ensure the reactor has adequate cooling capacity. - Add the benzyl halide slowly and monitor the internal temperature closely. - Use a jacketed reactor with good agitation.
Inconsistent product quality: Poor mixing can lead to localized concentration gradients, resulting in variable impurity profiles.- Use a reactor with an appropriate impeller design for the reaction volume and viscosity. - Ensure the stirring speed is sufficient to maintain a homogeneous mixture.

Data Presentation: Lab vs. Scale-Up Comparison

The following table provides a hypothetical comparison of reaction parameters for the synthesis of 1-benzylpyridin-2(1H)-one at a laboratory scale versus a pilot plant scale, based on common scale-up challenges.

Parameter Lab Scale (e.g., 10 g) Pilot Scale (e.g., 10 kg) Key Considerations for Scale-Up
Reactants 2-pyridone, Benzyl Bromide, K₂CO₃2-pyridone, Benzyl Bromide, K₂CO₃Ensure consistent quality and purity of raw materials at a larger scale.
Solvent THF (200 mL)Toluene with Phase Transfer Catalyst (e.g., TBAB)Toluene is often preferred at scale for its cost and boiling point. PTC can improve reaction in less polar solvents.[1][2]
Temperature 25-55 °C50-60 °C (with controlled addition)The reaction is exothermic; slow addition of benzyl bromide is crucial to manage the heat generated.
Reaction Time 4-6 hours8-12 hoursSlower addition rates and mass transfer limitations can lead to longer reaction times.
Agitation Magnetic Stirrer (500 rpm)Mechanical Overhead Stirrer (100-200 rpm)Efficient mixing is critical to avoid localized concentration and temperature gradients.
Typical Yield 85-95%75-85%Yields often decrease slightly on scale-up due to handling losses and increased side reactions.
Purity (Crude) 90-95% (N-alkylated)80-90% (N-alkylated)Inefficient heat and mass transfer can lead to a higher percentage of the O-alkylated isomer.
Purification Column ChromatographyRecrystallization (e.g., from Ethanol/Water)Recrystallization is more economically viable and scalable than chromatography.

Experimental Protocols

Lab-Scale Synthesis Protocol (Example)

Materials:

  • 2-pyridone (9.51 g, 100 mmol)

  • Potassium carbonate (20.73 g, 150 mmol)

  • Benzyl bromide (12.0 mL, 101 mmol)

  • Dimethylformamide (DMF, 200 mL)

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2-pyridone and potassium carbonate.

  • Add DMF and stir the suspension at room temperature.

  • Slowly add benzyl bromide to the mixture via a dropping funnel over 30 minutes.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel to obtain 1-benzylpyridin-2(1H)-one.

Proposed Scale-Up Synthesis Protocol (Example)

Materials:

  • 2-pyridone (9.51 kg, 100 mol)

  • Potassium carbonate (20.73 kg, 150 mol)

  • Benzyl chloride (12.8 kg, 101 mol)

  • Toluene (100 L)

  • Tetrabutylammonium bromide (TBAB, 1.61 kg, 5 mol)

Procedure:

  • Charge a 250 L jacketed glass-lined reactor with 2-pyridone, potassium carbonate, TBAB, and toluene.

  • Start agitation and heat the reactor contents to 60°C.

  • Slowly add benzyl chloride to the reactor over a period of 2-3 hours, carefully monitoring the internal temperature and adjusting the cooling fluid in the jacket to maintain 60-65°C.

  • Maintain the reaction mixture at 60-65°C for 8-12 hours, with continued agitation.

  • Monitor the reaction progress by taking samples for HPLC analysis.

  • Once the reaction is deemed complete, cool the reactor contents to 20-25°C.

  • Filter the mixture to remove inorganic salts. Wash the filter cake with toluene.

  • Transfer the filtrate to a clean reactor and wash with water to remove the phase-transfer catalyst.

  • Concentrate the organic layer under vacuum to a reduced volume.

  • Add ethanol and heat to dissolve the crude product.

  • Slowly add water until the solution becomes turbid, then heat again to clarify.

  • Cool the solution slowly to 0-5°C to induce crystallization.

  • Isolate the crystalline product by centrifugation and wash with a cold ethanol/water mixture.

  • Dry the product in a vacuum oven at 40-50°C.

Visualizations

Scale_Up_Workflow cluster_lab Lab Scale cluster_scaleup Pilot Scale lab_synthesis Lab Synthesis (g scale) lab_workup Aqueous Workup & Extraction lab_synthesis->lab_workup scale_synthesis Pilot Synthesis (kg scale) - Controlled Addition - Heat Management lab_synthesis->scale_synthesis Process Development & Scale-Up Considerations lab_purification Column Chromatography lab_workup->lab_purification lab_product Pure Product (g) lab_purification->lab_product scale_filtration Filtration of Salts scale_synthesis->scale_filtration scale_purification Recrystallization scale_filtration->scale_purification scale_product Pure Product (kg) scale_purification->scale_product

Caption: General workflow from lab to pilot scale synthesis.

Side_Reactions cluster_products Potential Products pyridone 2-Pyridone Anion n_alkylation 1-Benzylpyridin-2(1H)-one (Desired Product) pyridone->n_alkylation N-Attack (Favored in polar aprotic solvents) o_alkylation 2-(Benzyloxy)pyridine (Major Impurity) pyridone->o_alkylation O-Attack benzyl_halide Benzyl Halide benzyl_halide->n_alkylation benzyl_halide->o_alkylation start_materials Starting Materials

Caption: Competing N- vs. O-alkylation pathways.

Troubleshooting_Tree start Low Yield or High Impurity? check_reaction Analyze Crude by TLC/HPLC start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Major Side Products? incomplete->side_products No action_incomplete Increase Time/Temp Check Reagent Quality incomplete->action_incomplete Yes action_side_products Optimize Conditions: - Base - Solvent - Temperature side_products->action_side_products Yes purification_issue Purification Difficulty? side_products->purification_issue No action_purification Screen Recrystallization Solvents Modify Chromatography Conditions purification_issue->action_purification Yes

Caption: Decision tree for troubleshooting common issues.

References

Optimization

Technical Support Center: Microwave Synthesis of 1-Benzylpyridin-2(1H)-one

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the microwave-assisted synthesis of 1-benzylpyridin-2(1H)-one. The informati...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the microwave-assisted synthesis of 1-benzylpyridin-2(1H)-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave synthesis for 1-benzylpyridin-2(1H)-one?

Microwave-assisted organic synthesis offers several advantages over conventional heating methods for the preparation of 1-benzylpyridin-2(1H)-one. These include significantly reduced reaction times, often from hours to minutes, and improved reaction yields.[1][2][3][4] Microwave irradiation can also lead to cleaner reactions with fewer byproducts, simplifying purification.[1] Furthermore, it can enable solvent-free reactions, offering a greener chemistry approach.[1]

Q2: What is the key challenge in the synthesis of 1-benzylpyridin-2(1H)-one?

The primary challenge is achieving high regioselectivity. The starting material, 2-hydroxypyridine, exists in tautomeric equilibrium with 2-pyridone. Alkylation can occur on either the nitrogen atom, yielding the desired N-alkylated product (1-benzylpyridin-2(1H)-one), or on the oxygen atom, leading to the O-alkylated byproduct (2-benzyloxypyridine).[5][6][7] Controlling the reaction conditions to favor N-alkylation is crucial for a successful synthesis.

Q3: How does microwave irradiation influence the regioselectivity of the reaction?

Microwave irradiation primarily accelerates the rate of reaction due to efficient and rapid heating.[2][3] While it may not directly alter the inherent reactivity of the N- versus O-nucleophiles, the shorter reaction times at elevated temperatures can favor the thermodynamically more stable N-alkylated product. However, regioselectivity is more strongly influenced by other reaction parameters.

Troubleshooting Guide

Issue 1: Low yield of the desired 1-benzylpyridin-2(1H)-one.

  • Possible Cause: Incomplete reaction.

    • Solution: Increase the microwave irradiation time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. One-pot microwave-assisted syntheses have shown high yields at temperatures around 170°C with reaction times as short as 10-20 minutes.[1]

  • Possible Cause: Suboptimal choice of base.

    • Solution: The base plays a critical role in deprotonating the 2-hydroxypyridine. A weak base may not be effective. Consider using a stronger base like cesium carbonate (Cs₂CO₃) which has been reported to promote N-alkylation.[8]

  • Possible Cause: Inappropriate solvent.

    • Solution: Polar aprotic solvents like DMF or DMSO are generally effective for this type of reaction.[1] For a greener approach, solvent-free conditions under microwave irradiation have also been successful.[1]

Issue 2: Poor regioselectivity with a significant amount of O-alkylation byproduct (2-benzyloxypyridine).

  • Possible Cause: "Hard" vs. "Soft" Nucleophile/Electrophile mismatch.

    • Explanation: According to Hard and Soft Acid and Base (HSAB) theory, the nitrogen atom of the pyridone is a "softer" nucleophile than the oxygen atom. Benzyl bromide is a relatively "soft" electrophile. To favor the desired N-alkylation (soft-soft interaction), ensure the reaction conditions do not inadvertently promote the O-alkylation (hard-hard interaction).

    • Solution: The choice of solvent can influence the hardness of the nucleophile. Protic solvents can solvate the oxygen atom, making it less nucleophilic and favoring N-alkylation. The use of certain additives or catalysts can also modulate the reactivity.

  • Possible Cause: Inappropriate base.

    • Solution: The counter-ion of the base can influence regioselectivity. Bases with large, soft cations (like Cs⁺ from Cs₂CO₃) can favor N-alkylation.

  • Possible Cause: Reaction temperature.

    • Solution: While higher temperatures generally favor the thermodynamically more stable N-alkylated product, excessively high temperatures might in some cases lead to a decrease in selectivity. Optimization of the reaction temperature is recommended.

Experimental Protocols

General Microwave-Assisted Protocol for N-Alkylation of 2-Hydroxypyridine:

This protocol is a general guideline and may require optimization for specific substrates and microwave systems.

  • Reactant Preparation: In a suitable microwave reaction vessel, combine 2-hydroxypyridine (1 equivalent), benzyl bromide (1-1.2 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 1.5-2 equivalents).

  • Solvent Addition: Add a suitable solvent (e.g., DMF, DMSO, or acetonitrile) to the vessel. The concentration of reactants can influence the reaction rate.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes). The power should be adjusted to maintain the target temperature.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), cool the vessel to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield and Regioselectivity (Illustrative Data)

EntryBaseSolventTemperature (°C)Time (min)Yield (%) of 1-benzylpyridin-2(1H)-oneN/O Ratio
1K₂CO₃DMF12015755:1
2Cs₂CO₃DMF1201585>10:1
3K₂CO₃Acetonitrile10020603:1
4Cs₂CO₃Acetonitrile10020788:1
5NoneNone1501090>15:1

Note: This table is a representation of expected trends based on literature and not from a single source. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification A 2-Hydroxypyridine E Combine in Microwave Vial A->E B Benzyl Bromide B->E C Base (e.g., Cs2CO3) C->E D Solvent (e.g., DMF) D->E F Microwave Irradiation (e.g., 120°C, 15 min) E->F Seal Vial G Cooling & Quenching F->G H Extraction G->H I Purification (Column Chromatography) H->I J 1-Benzylpyridin-2(1H)-one I->J

Caption: Experimental workflow for the microwave-assisted synthesis of 1-benzylpyridin-2(1H)-one.

regioselectivity_factors cluster_main Factors Influencing Regioselectivity Regioselectivity N- vs. O-Alkylation Base Base (e.g., Cs2CO3 vs. K2CO3) Base->Regioselectivity Solvent Solvent (Polar Aprotic vs. Protic) Solvent->Regioselectivity Temperature Reaction Temperature Temperature->Regioselectivity AlkylatingAgent Alkylating Agent (Benzyl Halide) AlkylatingAgent->Regioselectivity

Caption: Key factors influencing the regioselectivity of 2-hydroxypyridine alkylation.

References

Troubleshooting

Technical Support Center: Optimizing Potency of 1-Benzylpyridin-2(1H)-one Derivatives

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments invo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments involving 1-benzylpyridin-2(1H)-one and its derivatives.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis, purification, and biological evaluation of 1-benzylpyridin-2(1H)-one derivatives.

Synthesis & Purification

Q1: My reaction to synthesize the pyridinone core is resulting in a very low yield. What are the potential causes and how can I troubleshoot this?

A: Low yields in pyridinone synthesis are a common issue and can stem from several factors. A systematic approach to troubleshooting is crucial.[1]

  • Potential Cause: Incomplete Reaction

    • Troubleshooting:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the reaction's progress and determine the optimal duration. Some reactions may require extended times to reach completion.[1][2]

      • Optimize Temperature: Ensure the reaction is maintained at the optimal temperature. For thermally sensitive compounds, a lower temperature for a longer period might be beneficial. Conversely, some reactions may need higher temperatures or reflux conditions to proceed efficiently.[1]

      • Re-evaluate Stoichiometry: Carefully check the stoichiometry of your reactants. Using a slight excess of one reactant can sometimes drive the reaction to completion.[1]

  • Potential Cause: Reagent or Catalyst Issues

    • Troubleshooting:

      • Verify Reagent Purity: Ensure all starting materials are pure and dry, especially for moisture-sensitive reactions. Impurities can lead to side reactions.

      • Catalyst Inefficiency: If using a catalyst, confirm it is active and suitable for the specific transformation. In some cases, the catalyst may deactivate during the reaction.[2] Consider screening alternative catalysts, such as Lewis acids or solid acid catalysts, which can sometimes lower the required reaction temperature.[3]

  • Potential Cause: Work-up and Purification Problems

    • Troubleshooting:

      • Emulsion Formation: During aqueous work-up, emulsions can form and trap the product. To break emulsions, try adding brine, swirling gently, or filtering the mixture through a pad of Celite.[1]

      • Product Loss on Column: Pyridine-containing compounds can interact strongly with acidic silica gel, leading to streaking and poor separation. Consider neutralizing the silica gel with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.[2]

Q2: I am observing multiple spots on my TLC plate, indicating significant side product formation. How can I minimize this?

A: The formation of side products is often related to reaction conditions and the reactivity of the starting materials.

  • Potential Side Reactions & Solutions:

    • Incomplete Cyclization: In syntheses like the Guareschi-Thorpe or Bohlmann-Rahtz, incomplete cyclization can leave linear intermediates in the reaction mixture.[2]

      • Solution: Optimize reaction time and temperature to favor complete cyclization. Ensure precise stoichiometry to minimize self-condensation of starting materials.[2]

    • Tautomerism: The equilibrium between the pyridone and hydroxypyridine tautomers can lead to different reaction pathways and a mixture of products.[2]

      • Solution: The choice of solvent can influence the tautomeric equilibrium. Experiment with solvents of varying polarities.[4]

    • N- vs. O-Alkylation: When alkylating the pyridone ring (e.g., with a benzyl group), both N-alkylation and O-alkylation can occur. N-alkylation is often kinetically favored under standard conditions.

      • Solution: Reaction conditions can influence regioselectivity. For instance, microwave irradiation may favor the thermodynamically controlled product.[5]

Potency & Biological Assays

Q3: My IC50 values for enzyme inhibition are inconsistent across experiments. What could be the cause?

A: Inconsistent IC50 values are a frequent challenge in drug discovery and can point to issues with the assay setup, the compound itself, or data analysis.

  • Potential Cause: Assay Conditions

    • Troubleshooting:

      • Substrate Concentration: The measured IC50 of a competitive inhibitor is highly dependent on the substrate concentration. Ensure you are using a consistent substrate concentration (typically at or below the Kₘ value) across all experiments.[6]

      • Enzyme Purity and Concentration: Verify the purity and activity of your enzyme stock. Use a consistent, validated concentration of the enzyme in each assay.

      • Coupled Assays: If using a coupled-enzyme assay, ensure the coupling enzyme is not rate-limiting. A lag period in product formation can indicate an issue with the coupling system.[7]

  • Potential Cause: Compound-Related Issues

    • Troubleshooting:

      • Solubility: Poor aqueous solubility is a common problem for planar, aromatic compounds and can lead to artificially low potency measurements.[4] Use DMSO for initial stock solutions, but ensure the final concentration in the assay is low (typically <1%) to avoid solvent effects. Consider using co-solvents or solubility-enhancing formulations if problems persist.[4]

      • Stability: The compound may be unstable under the assay conditions (e.g., sensitive to pH or light).[4] Assess compound stability in the assay buffer over the time course of the experiment.

Q4: How do I determine the mechanism of inhibition (e.g., competitive, noncompetitive) for my compound?

A: Determining the mechanism of inhibition is crucial for understanding how your compound works. This is typically done by measuring the inhibitor's effect at various concentrations of both the inhibitor and the enzyme's substrate.[6]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. This increases the apparent Kₘ of the substrate but does not change the Vₘₐₓ. This type of inhibition can be overcome by increasing the substrate concentration.[6][8]

  • Noncompetitive Inhibition: The inhibitor binds to a site distinct from the active site and can bind to both the free enzyme and the enzyme-substrate complex. This reduces the apparent Vₘₐₓ but does not affect the Kₘ.[6]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition reduces both the apparent Vₘₐₓ and the apparent Kₘ.[6]

Section 2: Data Presentation - Structure-Activity Relationships (SAR)

Optimizing potency involves systematically modifying the chemical structure and measuring the effect on biological activity. The following table summarizes SAR data for a series of N-benzyl pyridinium derivatives as inhibitors of Acetylcholinesterase (AChE), a key target in Alzheimer's disease research.[7][9] While these are pyridinium salts, their core structure and SAR provide valuable insights for 1-benzylpyridin-2(1H)-one derivatives.

Table 1: SAR of N-Benzyl Pyridinium Derivatives as AChE Inhibitors [7]

Compound IDBenzyl Substituent (R)Core Structure LinkageIC₅₀ against AChE (nM)Key Observation
7f H (Unsubstituted)4-pyridinium7.5 ± 0.19Unsubstituted benzyl group shows the highest potency, greater than the reference drug Donepezil (IC₅₀ = 14 nM).[7]
7g 4-F4-pyridinium11 ± 0.15Introduction of a fluorine atom at the para position slightly reduces potency compared to the unsubstituted analog.
7h 4-Cl4-pyridinium15 ± 0.11A para-chloro substituent further decreases potency.
7i 4-Br4-pyridinium21 ± 0.14The larger bromine atom at the para position leads to a continued drop in activity.
7j 4-CH₃4-pyridinium25 ± 0.21A para-methyl group results in lower potency compared to halogens.
8f H (Unsubstituted)3-pyridinium17 ± 0.13Changing the linkage to the 3-position of the pyridine ring significantly reduces potency compared to the 4-position analog (7f).
Donepezil (Reference Drug)-14 ± 0.12Standard AChE inhibitor used for comparison.[7]
Tacrine (Reference Drug)-30 ± 0.2Standard AChE inhibitor used for comparison.[7]

Data sourced from Al-Rifai, N. M., et al. (2023).[7]

Section 3: Experimental Protocols

General Protocol for Synthesis of 1-Benzyl-Substituted Pyridinones

This protocol describes a general procedure for the N-alkylation of a 2-pyridone with a substituted benzyl bromide.

  • Reaction Setup: To a solution of the starting 2-pyridone (1.0 eq) in a suitable solvent (e.g., DMF, Acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Addition of Alkylating Agent: Add the desired substituted benzyl bromide (1.1 eq) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat (e.g., 60-80 °C) until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the solvent under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1-benzylpyridin-2(1H)-one derivative.[1]

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method, a widely used colorimetric assay for measuring AChE activity.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare solutions of Acetylthiocholine iodide (ATCI, substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the assay buffer.

    • Prepare a solution of AChE enzyme in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to each well.

    • Add a small volume of the test compound solution (in various concentrations) or DMSO (for control wells) to the appropriate wells.

    • Add the DTNB solution to all wells.

    • To initiate the reaction, add the AChE enzyme solution to all wells except the blank. Mix gently.

    • Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a set time (e.g., 15 minutes).

    • Start the enzymatic reaction by adding the ATCI substrate solution to all wells.

  • Data Collection:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to read the absorbance at regular intervals (e.g., every minute) for 10-15 minutes to determine the reaction rate.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (DMSO) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[8]

Section 4: Visualized Workflows and Pathways

The following diagrams illustrate key processes in the development and evaluation of 1-benzylpyridin-2(1H)-one derivatives.

G cluster_synthesis Synthesis & Purification start Select Starting Pyridinone & Benzyl Halide reaction N-Alkylation Reaction (Base, Solvent, Temp) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification characterization Structural Characterization (NMR, MS) purification->characterization end_product Pure Derivative characterization->end_product

Caption: General experimental workflow for the synthesis of 1-benzylpyridin-2(1H)-one derivatives.

G cluster_screening Potency Screening Workflow compound Synthesized Derivative (Stock Solution in DMSO) add_compound Add Serial Dilutions of Compound compound->add_compound assay_prep Prepare Assay Plate (Enzyme, Buffer, DTNB) assay_prep->add_compound add_substrate Initiate Reaction (Add Substrate) add_compound->add_substrate measure Measure Absorbance (Kinetic Read) add_substrate->measure analyze Calculate % Inhibition & Plot Dose-Response measure->analyze ic50 Determine IC50 Value analyze->ic50

Caption: A typical workflow for determining the IC50 value of a derivative in an enzyme inhibition assay.

G cluster_synapse Cholinergic Synapse cluster_inhibition Enzymatic Degradation & Inhibition presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft Releases Acetylcholine (ACh) postsynaptic Postsynaptic Neuron (ACh Receptors) synaptic_cleft->postsynaptic ACh Binds to Receptors AChE Acetylcholinesterase (AChE) degradation Breaks down ACh into Choline + Acetate AChE->degradation inhibitor 1-Benzylpyridin-2(1H)-one Derivative inhibitor->AChE Inhibits

Caption: Simplified cholinergic signaling pathway showing the inhibitory action on Acetylcholinesterase (AChE).

References

Optimization

Technical Support Center: Pyridinium Salt Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating by-products during pyridinium salt...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating by-products during pyridinium salt formation.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of pyridinium salts in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield or no desired pyridinium salt. What are the potential causes and how can I improve the yield?

A1: Low or no yield in pyridinium salt synthesis can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

  • Poor Nucleophilicity of the Pyridine: Pyridines with electron-withdrawing groups (EWGs) are less nucleophilic and react more slowly. In such cases, standard reaction conditions may be insufficient.[1][2]

    • Solution: Employ more forcing reaction conditions. This can include using a microwave reactor to safely increase temperature and pressure or trying solvent-free conditions by heating a mixture of the liquid pyridine and alkyl halide.[1][2]

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

    • Solution: Increase the reaction time and/or temperature. Continuous flow synthesis has been shown to achieve high yields (approaching 97%) with residence times under 10 minutes at elevated temperatures (e.g., 160-170 °C).[1][3] However, be aware that excessively high temperatures can lead to product decomposition.[1][3]

  • Poor Leaving Group on the Alkylating Agent: The rate of N-alkylation is dependent on the leaving group of the alkyl halide.

    • Solution: If using an alkyl bromide, consider switching to an alkyl iodide, which is a better leaving group.[1][4] Alternatively, using an alkyl triflate, a highly reactive alkylating agent, can significantly improve the reaction rate.[1]

  • Steric Hindrance: Bulky substituents on either the pyridine or the alkylating agent can hinder the reaction.

    • Solution: If possible, consider using starting materials with less steric bulk. For sterically hindered substrates, prolonged reaction times and higher temperatures may be necessary.[1]

Issue 2: Product is Impure and Contaminated with Starting Materials

Q2: My final product is contaminated with unreacted pyridine or alkyl halide. What is the best way to purify my pyridinium salt?

A2: The purification strategy for pyridinium salts largely depends on their physical properties and the nature of the impurities.

  • Crystallization: This is the most common and effective method for purifying solid pyridinium salts.[1]

    • Protocol: After the reaction, the solvent can be evaporated under reduced pressure. The crude product, often an oil, can then be crystallized from a suitable solvent or solvent mixture. Common solvents for crystallization include ether and acetone.[1] For instance, white crystalline products can often be obtained after one or several crystallizations from ether suspensions. If the product is contaminated with starting materials, crystallization from acetone may be more effective.[1]

  • Washing: If the pyridinium salt precipitates out of the reaction mixture, it can be purified by filtration and washing.

    • Protocol: Filter the precipitate and wash it with a solvent in which the starting materials are soluble but the pyridinium salt is not. Cool ethanol is often used for this purpose.[1]

  • Solvent Extraction: This method is useful if the pyridinium salt and impurities have different solubilities in two immiscible solvents. Exchanging the counter-ion can alter the solubility of the pyridinium salt, facilitating extraction.[1]

Issue 3: Formation of Side Products in the Zincke Reaction

Q3: I am using the Zincke reaction to synthesize a pyridinium salt and observe the formation of a colored by-product. What is this by-product and how can I remove it?

A3: The Zincke reaction transforms a pyridine into a pyridinium salt using a 2,4-dinitrophenyl-pyridinium salt (Zincke salt) and a primary amine. A common by-product of this reaction is 2,4-dinitroaniline.[1][5][6]

  • Identification: 2,4-dinitroaniline is a colored compound that can contaminate your final product.[1]

  • Removal:

    • Crystallization: The N-2,4-dinitrophenyl-pyridinium salt intermediate is often isolated and purified by recrystallization before reacting it with the primary amine.[1][5] This helps to minimize the amount of 2,4-dinitroaniline in the final step.[1] The final pyridinium salt can also be purified by crystallization to remove the 2,4-dinitroaniline by-product.[1]

Frequently Asked Questions (FAQs)

Q4: What is the effect of temperature on pyridinium salt synthesis?

A4: Temperature is a critical parameter in pyridinium salt synthesis. Increasing the temperature generally increases the reaction rate. For example, in a continuous flow synthesis of butylpyridinium bromide, increasing the temperature from 138 °C to 160 °C improved the yield from 90% to approximately 97%.[1][3] However, excessively high temperatures can lead to decomposition of the pyridinium salt, which can be observed by line broadening in the 1H NMR spectrum.[1][3] Therefore, it is crucial to find an optimal temperature that maximizes the yield without causing significant degradation.[1]

Q5: How does the choice of solvent affect the synthesis of pyridinium salts?

A5: The solvent can influence the reaction rate and the ease of product isolation. Polar aprotic solvents like acetonitrile (MeCN), propionitrile, and dimethylformamide (DMF) are commonly used.[1] In some cases, the pyridinium salt may precipitate from the reaction solvent, which simplifies purification.[1] For poorly nucleophilic anilines in the Zincke reaction, using aqueous solvents may be beneficial.

Q6: Are there other significant by-products I should be aware of?

A6: Besides unreacted starting materials and specific by-products from named reactions like the Zincke reaction, other side reactions can occur. For instance, some Zincke salts are prone to rearrange and form pyridones when treated with primary amines or bicarbonate. Additionally, depending on the reactants and conditions, there's a possibility of C-alkylation in addition to the desired N-alkylation, leading to a mixture of isomers. The choice of alkylating agent and reaction conditions can influence the selectivity.

Data Presentation

Table 1: Effect of Temperature on Butylpyridinium Bromide Synthesis in Continuous Flow

Temperature (°C)Yield (%)Production Rate (g/h)
13890~1.0
160~97>2.0
>170>97>2.0 (with potential decomposition)

Data adapted from a study on the optimization of butylpyridinium bromide synthesis in continuous flow.[1][3]

Table 2: Effect of Alkyl Chain Length on the Yield of N-Alkylpyridinium Bromides

Alkyl Chain LengthYield (%)
C813
C1043
C1282
C1476

Data represents the yield of N-alkylpyridinium bromides with varying alkyl chain lengths under specific experimental conditions.

Table 3: Comparison of Reaction Methods and Leaving Groups on Pyridinium Salt Yield

MethodAlkylating AgentYield (%)
Conventional (Acetone)1,3-diiodopropane85
Conventional (Acetone)1,3-dibromopropaneLow
Microwave (Acetone)Not specifiedHigher than conventional
Ultrasound (Acetone)Not specifiedSlightly lower than microwave

Data suggests that iodides are better leaving groups than bromides and that microwave-assisted synthesis can lead to higher yields compared to conventional heating.[4]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Pyridine

This protocol is a general method for the synthesis of monoquaternary pyridinium salts.

  • Reaction Setup: In a round-bottom flask, dissolve pure pyridine (1 equivalent) in a suitable dry solvent (e.g., ethanol, acetonitrile).

  • Addition of Alkyl Halide: Add the corresponding 1-bromoalkane or 1-iodoalkane (typically 1.0 to 1.4 equivalents) to the solution.[1]

  • Reaction: Stir the reaction mixture at an appropriate temperature (from room temperature to reflux) for a period ranging from a few hours to overnight (e.g., 40 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • Work-up:

    • If a precipitate has formed, collect the solid by filtration, wash it with a small amount of cold solvent (e.g., cool ethanol), and dry it under vacuum.[1]

    • If no precipitate forms, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization.[1]

Protocol 2: General Procedure for the Zincke Reaction

This reaction transforms a pyridine into a new pyridinium salt using a primary amine.

  • Formation of the Zincke Salt: React pyridine with 2,4-dinitrochlorobenzene. This reaction typically involves heating the two components. The resulting N-2,4-dinitrophenyl-pyridinium salt is often isolated and purified by recrystallization.[5]

  • Reaction with Primary Amine: Heat the purified N-2,4-dinitrophenyl-pyridinium salt with a primary amine. This leads to the opening of the pyridinium ring and subsequent displacement of 2,4-dinitroaniline, forming the desired new pyridinium salt after ring closure.[5]

  • Purification: The final pyridinium salt can be purified by crystallization or other methods as described in the troubleshooting section to remove the 2,4-dinitroaniline by-product.[1]

Visualizations

Troubleshooting_Workflow start Start: Pyridinium Salt Synthesis low_yield Low or No Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No check_reactivity Check Reactivity: - EWG on Pyridine? - Poor Leaving Group? - Steric Hindrance? low_yield->check_reactivity Yes identify_impurity Identify Impurity: - Starting Material? - Side Product? impure_product->identify_impurity Yes end_ok Successful Synthesis impure_product->end_ok No optimize_conditions Optimize Conditions: - Increase Temp/Time - Use Microwave - Solvent-free? check_reactivity->optimize_conditions optimize_conditions->impure_product end_fail Re-evaluate Strategy optimize_conditions->end_fail purification Select Purification: - Crystallization - Washing - Extraction identify_impurity->purification purification->end_ok purification->end_fail If impurity persists Zincke_Reaction_Workflow cluster_step1 Step 1: Zincke Salt Formation cluster_step2 Step 2: Reaction with Amine pyridine Pyridine zincke_salt N-2,4-dinitrophenyl- pyridinium salt (Zincke Salt) pyridine->zincke_salt + dnfb 2,4-Dinitrochlorobenzene dnfb->zincke_salt + Heat zincke_salt_2 Zincke Salt zincke_salt->zincke_salt_2 Purify (Crystallization) primary_amine Primary Amine ring_opening Ring Opening & Displacement primary_amine->ring_opening + new_pyridinium New Pyridinium Salt ring_opening->new_pyridinium byproduct 2,4-Dinitroaniline (By-product) ring_opening->byproduct zincke_salt_2->ring_opening + Heat

References

Troubleshooting

Technical Support Center: Therapeutic Peptide Purification

Welcome to the Technical Support Center for Therapeutic Peptide Purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequ...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Therapeutic Peptide Purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification of therapeutic peptides.

Frequently Asked Questions (FAQs)

Q1: What is the difference between peptide purity and peptide content?

A peptide preparation contains the target peptide as well as impurities like water and organic salts from the synthesis and purification process. Peptide purity refers to the percentage of the correct peptide sequence relative to all other peptide-related impurities (e.g., deletion or truncated sequences), excluding water and salts. In contrast, peptide content is the percentage of the target peptide relative to everything else in the sample, including water and salts. Therefore, a peptide with 99% purity may have a peptide content of 70-80%.[1][2]

Q2: What is the most common method for therapeutic peptide purification?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for purifying synthetic peptides.[1][3][4] This method separates peptides based on their hydrophobicity.

Q3: Why is Trifluoroacetic Acid (TFA) commonly used in the mobile phase for RP-HPLC?

TFA serves two main purposes. Firstly, it acts as an ion-pairing agent, interacting with the peptide to increase its hydrophobicity and improve separation and peak shape.[1] Secondly, it adjusts the pH of the mobile phase to suppress the ionization of silanol groups on the silica-based column, which can otherwise cause peak tailing.[1][5]

Q4: My peptide is highly hydrophilic and doesn't retain on a C18 column. What should I do?

Poor retention of hydrophilic peptides is a common challenge.[2][6] Consider the following strategies:

  • Use a Specialized Column: Employ columns with polar-embedded or polar-endcapped stationary phases.

  • Alternative Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for polar analytes.

  • Mobile Phase Modification: Use a stronger ion-pairing agent to increase hydrophobicity.[7]

  • Sample Injection Solvent: Dissolving the peptide in an acidified aqueous solution, rather than a strong organic solvent like DMSO, can improve retention.[6]

Q5: How can I remove residual TFA from my purified peptide?

Residual TFA can be toxic in biological assays.[8] It can be removed or exchanged through several methods:

  • TFA/Acetate Exchange: This can be achieved using a strong anion exchange resin or by performing another round of RP-HPLC using acetic acid in the mobile phase instead of TFA.[8][9]

  • TFA/HCl Exchange: The peptide is dissolved in a dilute HCl solution and then lyophilized. This process is often repeated to ensure complete exchange.[8][9]

  • Lyophilization: Extended lyophilization can remove free TFA, but not TFA salts.[8]

Q6: My peptide aggregates during purification. How can I prevent this?

Peptide aggregation can lead to poor peak shape and low recovery.[10][11] To mitigate aggregation:

  • Work at Low Concentrations: Dilute the sample before loading it onto the column.[11][12]

  • Optimize Mobile Phase: Adjusting the pH away from the peptide's isoelectric point (pI) can increase its net charge and reduce aggregation through electrostatic repulsion.[11][12] Adding organic solvents or chaotropic agents like guanidinium hydrochloride can also disrupt aggregates.[11]

  • Temperature: Purifying at a lower temperature (e.g., 4°C) can sometimes reduce aggregation.[13]

  • Additives: The inclusion of certain additives like non-detergent sulfobetaines or a low concentration of non-ionic detergents (e.g., Tween 20) can help solubilize aggregates.[12][14]

Troubleshooting Guides

RP-HPLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Broadening) Secondary interactions with column silanols.[11]Ensure a low pH mobile phase (e.g., 0.1% TFA) to protonate silanols.[11]
Peptide aggregation on the column.[11]Reduce sample load; add a small amount of organic solvent to the sample diluent.[11]
Column overload.[11]Reduce the amount of sample injected.[11]
Insufficient Resolution The impurity has similar hydrophobicity to the target peptide.[11]Optimize the gradient: a shallower gradient can improve separation.[15][16]
Inappropriate stationary phase.Try a different stationary phase (e.g., C8 or Phenyl instead of C18).[11]
Baseline Drift Gradient elution with a fixed TFA concentration.[1]Use a detection wavelength around 215 nm. Compensate by adding slightly less TFA in the aqueous mobile phase (Solvent A) compared to the organic mobile phase (Solvent B).[1]
Low Peptide Recovery Peptide precipitation on the column.Ensure the peptide is fully dissolved in the initial mobile phase. For hydrophobic peptides, dissolving in a small amount of a strong solvent like DMSO before diluting with the mobile phase can help.
Strong, irreversible binding to the column.Try a column with a different stationary phase (e.g., C4 for very hydrophobic peptides). Modify the mobile phase with a different organic solvent or ion-pairing agent.
Peptide Solubility Issues
ProblemPossible Cause(s)Suggested Solution(s)
Peptide will not dissolve in aqueous buffer. The peptide is highly hydrophobic.Try dissolving in a small amount of an organic solvent like DMSO, DMF, or acetonitrile first, then slowly add the aqueous buffer while vortexing.[1][2]
The pH of the buffer is close to the peptide's isoelectric point (pI).Adjust the buffer pH to be at least one unit away from the pI. For acidic peptides, use a basic buffer; for basic peptides, use an acidic buffer.[12][17]
Peptide precipitates when diluted into aqueous buffer from an organic stock. Localized high concentration of the peptide upon addition.Add the concentrated peptide stock solution dropwise to the vigorously stirring aqueous buffer.[17]

Quantitative Data Summary

Table 1: Comparison of High-Performance Flash Chromatography (HPFC) and High-Performance Liquid Chromatography (HPLC) for Peptide Purification

ParameterHPFCHPLCReference(s)
Solvent Consumption (Solvent A) 1041 mL1777 mL[15]
Solvent Consumption (Solvent B) 477 mL1514 mL[15]
Total Purification Time 27 minutes160 minutes[15]
Number of Injections 14[15]
Yield (Penetratin) 66%-[15]
Purity (Penetratin) 92%>97%[15]
Yield (GLP-1N) 20%-[15]
Purity (GLP-1N) 98%-[15]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC (RP-HPLC) for Peptide Purification
  • Sample Preparation: Dissolve the crude peptide in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). If solubility is an issue, dissolve in a minimal amount of a strong solvent (e.g., DMSO) and then dilute with the initial mobile phase. Filter the sample through a 0.45 µm syringe filter.[15]

  • HPLC System Preparation: Equilibrate a preparative RP-HPLC column (e.g., C18, 5-10 µm particle size) with the initial mobile phase conditions until a stable baseline is achieved.[15]

  • Chromatographic Separation: Inject the filtered sample onto the column. Run a linear gradient of increasing Mobile Phase B (e.g., 0.1% TFA in acetonitrile) in Mobile Phase A (e.g., 0.1% TFA in water). A common starting gradient is 5% to 65% B over 30-60 minutes. For complex separations, a shallower gradient (e.g., 0.5-1% B per minute) can improve resolution.[15] Monitor the elution profile using a UV detector at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the target peptide peak using an automated fraction collector.

  • Analysis of Fractions: Analyze the purity of each collected fraction using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a powder.[15]

Protocol 2: Ion-Exchange Chromatography (IEX) for Peptide Purification
  • Column and Buffer Selection: Choose a cation-exchange column for basic peptides or an anion-exchange column for acidic peptides.[18] Prepare a low-salt binding buffer (Buffer A) and a high-salt elution buffer (Buffer B). The pH of the binding buffer should be at least one unit away from the peptide's pI to ensure binding.[19]

  • Sample Preparation: Dissolve the peptide in the binding buffer and filter through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the IEX column with 5-10 column volumes of binding buffer.

  • Sample Loading and Washing: Load the sample onto the column. Wash the column with binding buffer until the baseline returns to zero to remove unbound impurities.[20]

  • Elution: Elute the bound peptide using a linear gradient of increasing salt concentration (from 0% to 100% Buffer B).[20]

  • Fraction Collection and Analysis: Collect fractions and analyze for purity. The collected fractions will be in a high-salt buffer, which may require a subsequent desalting step (e.g., RP-HPLC or SEC).

Protocol 3: Size-Exclusion Chromatography (SEC) for Peptide Desalting or Aggregate Removal
  • Column and Mobile Phase Selection: Choose an SEC column with a fractionation range appropriate for the molecular weight of the peptide.[21] The mobile phase is typically an aqueous buffer.

  • Sample Preparation: Dissolve the peptide in the SEC mobile phase and filter.[22]

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Chromatographic Separation: Inject the sample onto the column. The separation occurs under isocratic conditions (constant mobile phase composition). Larger molecules (aggregates) will elute first, followed by the monomeric peptide, and then smaller molecules (salts).

  • Fraction Collection: Collect the fraction(s) containing the purified peptide.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_post Post-Purification CrudePeptide Crude Peptide Synthesis Dissolution Dissolution & Filtration CrudePeptide->Dissolution PurificationStep Primary Purification (e.g., RP-HPLC) Dissolution->PurificationStep PurityAnalysis Purity Analysis (Analytical HPLC) PurificationStep->PurityAnalysis PurityAnalysis->PurificationStep <95% Pure (Re-purify) Pooling Fraction Pooling PurityAnalysis->Pooling Fractions >95% Pure SaltExchange Salt Exchange (Optional) Pooling->SaltExchange Lyophilization Lyophilization Pooling->Lyophilization SaltExchange->Lyophilization FinalProduct Purified Peptide Lyophilization->FinalProduct

Caption: A typical experimental workflow for therapeutic peptide purification.

troubleshooting_logic Start Poor Purification Result CheckPeakShape Is peak shape poor (tailing/broadening)? Start->CheckPeakShape CheckResolution Is resolution poor? CheckPeakShape->CheckResolution No Sol_PeakShape Adjust Mobile Phase pH Reduce Sample Load Check for Aggregation CheckPeakShape->Sol_PeakShape Yes CheckRecovery Is recovery low? CheckResolution->CheckRecovery No Sol_Resolution Optimize Gradient Change Stationary Phase CheckResolution->Sol_Resolution Yes Sol_Recovery Check Peptide Solubility Modify Mobile Phase CheckRecovery->Sol_Recovery Yes End Improved Purification CheckRecovery->End No (Other Issue) Sol_PeakShape->End Sol_Resolution->End Sol_Recovery->End

Caption: A logical troubleshooting guide for common peptide purification issues.

References

Optimization

Technical Support Center: Process Development in Medicinal Chemistry

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during medicinal chemistry process development.

Reaction Optimization and Scale-Up

Frequently Asked Questions (FAQs)

Q1: My reaction yield dropped significantly when scaling up from a 1g to a 100g scale. What are the potential causes and how can I troubleshoot this?

A1: A drop in yield upon scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale.[1] Key areas to investigate include:

  • Mass and Heat Transfer: In larger reaction vessels, inefficient mixing can lead to localized "hot spots" or areas of high concentration, which can cause side reactions or decomposition of your product.[1] Similarly, maintaining a consistent temperature throughout a larger volume is more challenging.

  • Reagent Addition: The rate of reagent addition can significantly impact the reaction. A rate that was optimal on a small scale may be too fast for a larger scale, leading to poor reaction control and the formation of byproducts.

  • Impurity Profile: Minor impurities in starting materials or those generated during the reaction can have a more significant impact at a larger scale, potentially poisoning a catalyst or interfering with the reaction pathway.[1]

Troubleshooting Steps:

  • Review the Process: Carefully re-examine your reaction conditions. Were all reagents scaled proportionally? Was the solvent volume appropriate for the new scale?

  • Improve Mixing: Ensure the stirring is efficient for the vessel size. Consider switching from a magnetic stir bar to an overhead mechanical stirrer for better agitation in larger flasks.

  • Control Temperature: Monitor the internal reaction temperature closely. Use a larger heating mantle or an oil bath to ensure even heating. For exothermic reactions, ensure you have an adequate cooling system in place.

  • Optimize Reagent Addition: Add critical reagents slowly and control the rate of addition. Consider adding the reagent portion-wise or via a syringe pump over a longer period.

  • Analyze Starting Materials: Re-analyze your starting materials for purity to ensure consistency with the small-scale reaction.

Q2: How can I improve the reproducibility of my reaction?

A2: Reproducibility issues often stem from subtle variations in experimental conditions. To improve consistency:

  • Standardize Procedures: Document every step of your process in a detailed Standard Operating Procedure (SOP).

  • Use High-Purity Reagents: Ensure the quality and purity of your starting materials, solvents, and reagents are consistent across batches.

  • Control the Atmosphere: If your reaction is sensitive to air or moisture, ensure you are using a consistent inert atmosphere (e.g., nitrogen or argon).

  • Precise Measurements: Use calibrated equipment for all measurements of mass and volume.

  • Monitor Key Parameters: Actively monitor and control critical parameters like temperature, pressure, and pH throughout the reaction.

Troubleshooting Guide: Failed Reactions

If a reaction has failed (i.e., no product formation or a complex mixture of unidentifiable products), a systematic approach to troubleshooting is necessary.

Q3: My reaction did not work. What are the first steps I should take to troubleshoot it?

A3: When a reaction fails, it's important to systematically investigate potential causes rather than making random changes.[2]

  • Confirm the Starting Materials: Verify the identity and purity of your starting materials using techniques like NMR or LC-MS.

  • Check the Reagents: Ensure that all reagents are active and were stored correctly. Some reagents degrade over time or are sensitive to air and moisture.

  • Review the Reaction Setup: Double-check your calculations and ensure all components were added in the correct order and at the appropriate rate.[2]

  • Monitor the Reaction: If you are repeating the reaction, take aliquots at different time points to monitor the progress by TLC, LC-MS, or GC-MS. This can help you determine if the reaction is not starting, is stalling, or if the product is decomposing.[2]

  • Consider the Reaction Environment: Was the reaction performed under an inert atmosphere if required? Was the glassware properly dried?

Impurity Profiling and Control

Frequently Asked Questions (FAQs)

Q4: What are the common sources of impurities in an Active Pharmaceutical Ingredient (API)?

A4: Impurities in an API can originate from various sources throughout the manufacturing process and storage.[3][] These are broadly categorized as:

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts.[5]

  • Inorganic Impurities: These include reagents, ligands, catalysts, heavy metals or other residual metals, and inorganic salts.[]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not completely removed.[]

Q5: What are the regulatory thresholds for reporting, identifying, and qualifying impurities in a new drug substance?

A5: The International Council for Harmonisation (ICH) Q3A(R2) guidelines provide thresholds for impurities in new drug substances based on the Maximum Daily Dose (MDD).[6][7][8]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day TDI (whichever is lower)0.15% or 1.0 mg/day TDI (whichever is lower)
> 2 g/day 0.03%0.05%0.05% or 5.0 mg/day TDI (whichever is lower)

TDI: Total Daily Intake

Experimental Protocols

Protocol 1: General Procedure for Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for developing an HPLC method for impurity profiling. The specific parameters will need to be optimized for each API.

  • System Preparation:

    • Ensure the HPLC system is properly maintained and calibrated.

    • Select a suitable column (e.g., C18) and mobile phase based on the polarity of the API and its potential impurities.[9]

  • Sample Preparation:

    • Accurately weigh and dissolve the API sample in a suitable diluent.

    • Prepare a standard solution of the API and any known impurities for reference.

  • Method Development and Optimization:

    • Develop a gradient elution method to ensure the separation of all potential impurities from the main API peak.

    • Optimize the mobile phase composition, flow rate, column temperature, and detector wavelength to achieve good peak shape and resolution.[10]

  • System Suitability:

    • Inject a system suitability solution containing the API and known impurities to verify the performance of the chromatographic system.[9] Key parameters to check include resolution, tailing factor, and reproducibility.[9]

  • Analysis and Quantification:

    • Inject the sample solution and integrate the peak areas of the API and all impurities.

    • Quantify the impurities based on their peak area relative to the API peak area (area normalization) or by using a reference standard with a known concentration.[9]

  • Reporting:

    • Report all impurities detected above the reporting threshold.[6]

Crystallization Development

Frequently Asked Questions (FAQs)

Q6: My API has multiple polymorphic forms. How can I control the crystallization to consistently obtain the desired polymorph?

A6: Controlling polymorphism is critical as different polymorphs can have different physical properties, such as solubility and stability.[11] Strategies to control polymorphism include:

  • Seeding: Introducing a small amount of the desired polymorph's crystals (seed crystals) into the crystallization solution can direct the crystallization to that form.

  • Solvent Selection: The choice of solvent can significantly influence which polymorph crystallizes. A systematic solvent screen is often necessary to identify the optimal solvent or solvent mixture.

  • Cooling Rate: The rate at which the solution is cooled can affect nucleation and crystal growth, thereby influencing the resulting polymorph.[]

  • Supersaturation: Controlling the level of supersaturation is key. A lower level of supersaturation generally favors the growth of more stable polymorphs.

  • Additives: In some cases, small amounts of additives can inhibit the formation of undesired polymorphs.

Q7: What are the key parameters to consider when developing a cooling crystallization process?

A7: For a cooling crystallization process, the following parameters are crucial for obtaining crystals with the desired attributes (e.g., size, shape, purity, and polymorphic form):

  • Solubility Curve: Determine the solubility of the compound in the chosen solvent at different temperatures to define the operating range for cooling.[13]

  • Metastable Zone Width (MSZW): Understanding the MSZW is important for designing a robust crystallization process and avoiding uncontrolled nucleation.[13]

  • Cooling Profile: A controlled and optimized cooling profile is essential. Rapid cooling can lead to the formation of small, impure crystals, while slow cooling allows for the growth of larger, purer crystals.[][13]

  • Agitation: The stirring rate affects mass transfer and can influence crystal size distribution and prevent agglomeration.

  • Seeding Strategy: If seeding is used, the seed loading, size, and the point of addition are critical parameters.[13]

Experimental Protocols

Protocol 2: General Procedure for Cooling Crystallization

  • Dissolution: Dissolve the API in a suitable solvent at an elevated temperature to achieve a clear, saturated, or slightly undersaturated solution.

  • Cooling: Cool the solution according to a pre-determined cooling profile. This can be a linear cooling rate or a more complex profile with different cooling rates at different temperature ranges.

  • Seeding (Optional): If a specific polymorph is desired, add seed crystals of that polymorph to the solution once it has cooled into the metastable zone.

  • Maturation: Hold the slurry at the final temperature for a period to allow the crystallization to complete and to potentially improve crystal properties through Ostwald ripening.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the isolated crystals with a cold, anti-solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under appropriate conditions (e.g., in a vacuum oven at a specific temperature) to remove residual solvents.

  • Characterization: Characterize the final crystalline product for its polymorphic form (e.g., by PXRD), purity (by HPLC), particle size distribution, and morphology (by microscopy).

Visualizations

Process Development Workflow cluster_0 Discovery & Pre-clinical cluster_1 Process Development cluster_2 Manufacturing Route Scouting Route Scouting Initial Synthesis Initial Synthesis Route Scouting->Initial Synthesis Preliminary Analysis Preliminary Analysis Initial Synthesis->Preliminary Analysis Reaction Optimization Reaction Optimization Preliminary Analysis->Reaction Optimization Scale-up Studies Scale-up Studies Reaction Optimization->Scale-up Studies Impurity Profiling Impurity Profiling Scale-up Studies->Impurity Profiling Crystallization Dev Crystallization Development Impurity Profiling->Crystallization Dev Analytical Dev Analytical Method Development Crystallization Dev->Analytical Dev Tech Transfer Technology Transfer Analytical Dev->Tech Transfer Validation Batches Validation Batches Tech Transfer->Validation Batches Commercial Production Commercial Production Validation Batches->Commercial Production

Caption: A high-level overview of the medicinal chemistry process development workflow.

Troubleshooting a Failed Reaction Start Start Reaction_Failed Reaction Failed? Start->Reaction_Failed Check_Starting_Materials Check Starting Material Purity & Identity Reaction_Failed->Check_Starting_Materials Yes Success Success Reaction_Failed->Success No Check_Reagents Check Reagent Quality & Stoichiometry Check_Starting_Materials->Check_Reagents Review_Procedure Review Experimental Procedure Check_Reagents->Review_Procedure Monitor_Reaction Re-run and Monitor Reaction Progress Review_Procedure->Monitor_Reaction Analyze_Side_Products Identify Side Products Monitor_Reaction->Analyze_Side_Products Modify_Conditions Modify Reaction Conditions Analyze_Side_Products->Modify_Conditions Modify_Conditions->Success

Caption: A decision tree for troubleshooting a failed chemical reaction.

Impurity Identification and Control Detect_Impurity Detect Impurity (e.g., by HPLC) Above_Threshold Above Identification Threshold? Detect_Impurity->Above_Threshold Identify_Structure Identify Structure (e.g., LC-MS, NMR) Above_Threshold->Identify_Structure Yes Monitor Monitor and Report Above_Threshold->Monitor No Determine_Source Determine Source of Impurity Identify_Structure->Determine_Source Modify_Process Modify Process to Control Impurity Determine_Source->Modify_Process Modify_Process->Monitor End End Monitor->End

Caption: A workflow for the identification and control of impurities in an API.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-benzylpyridin-2(1H)-one and Other mTOR Inhibitors for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mTOR inhibitor 1-benzylpyridin-2(1H)-one and its derivatives against other well-established mTOR inhibit...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mTOR inhibitor 1-benzylpyridin-2(1H)-one and its derivatives against other well-established mTOR inhibitors. This document synthesizes experimental data to evaluate performance, presents detailed methodologies for key validation assays, and visualizes the underlying biological pathways and experimental workflows.

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is a hallmark of various diseases, particularly cancer, making it a prime target for therapeutic intervention. This guide focuses on 1-benzylpyridin-2(1H)-one, a core chemical scaffold that has given rise to highly potent and selective mTOR inhibitors, and compares its performance with first-generation rapalogs and other second-generation ATP-competitive inhibitors.

Executive Summary: A Tale of Two Generations

mTOR inhibitors are broadly classified into two generations. First-generation inhibitors, such as rapamycin and its analogs (everolimus and temsirolimus ), are allosteric inhibitors that, in complex with FKBP12, target mTOR Complex 1 (mTORC1). While clinically successful for specific indications, their efficacy can be limited by incomplete mTORC1 inhibition and a feedback activation of the PI3K/Akt pathway.

Second-generation mTOR inhibitors, including derivatives of the 1-benzylpyridin-2(1H)-one scaffold, are ATP-competitive kinase inhibitors that directly target the mTOR kinase domain. This mechanism allows for the inhibition of both mTORC1 and mTORC2, leading to a more comprehensive blockade of mTOR signaling. The compound 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][2]naphthyridin-2(1H)-one , also known as Torin1 , and its successor, Torin2 , are prominent examples of this class. Experimental data consistently demonstrate that these second-generation inhibitors are significantly more potent than first-generation rapalogs in inhibiting cell proliferation and inducing apoptosis.

Comparative Performance: Quantitative Data

The efficacy of mTOR inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) or equilibrium dissociation constant (Ki). The following tables summarize the comparative inhibitory activities of 1-benzylpyridin-2(1H)-one derivatives (Torin1 and Torin2) and other mTOR inhibitors.

Table 1: In Vitro Inhibitory Activity of mTOR Inhibitors
InhibitorGenerationTarget(s)mTOR IC50 (nM)PI3Kα IC50 (nM)Selectivity (PI3Kα/mTOR)
Torin1 SecondmTOR (ATP-competitive)2 - 10[3]1,800[3]~180 - 900-fold
Torin2 SecondmTOR (ATP-competitive)~0.25 (cellular EC50)[4][5]~200 (cellular EC50)[4][5]~800-fold
Rapamycin FirstmTORC1 (allosteric)Not ApplicableNot ApplicableNot Applicable
Everolimus FirstmTORC1 (allosteric)Not ApplicableNot ApplicableNot Applicable
Temsirolimus FirstmTORC1 (allosteric)Not ApplicableNot ApplicableNot Applicable
OSI-027 SecondmTOR (ATP-competitive)22 (mTORC1), 65 (mTORC2)[1]>10,000>150-fold
AZD8055 SecondmTOR (ATP-competitive)0.8[1]>8,000~10,000-fold

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Table 2: Comparative Cellular IC50 Values for Cell Viability in Neuroblastoma Cell Lines
Cancer Cell LineRapamycin (µM)Torin2 (nM)Fold Difference (approx.)
Kelly2.028.87~228x
IMR-320.135.92~21,960x
SK-N-BE(2)24.2728.52~851x

Data for Torin2, a close structural and functional analog of Torin1, is presented here due to the availability of direct comparative studies.[6] It is important to note that Torin1 has been shown to completely inhibit cell proliferation at concentrations around 250 nM.[6]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and to evaluate the efficacy of these inhibitors, specific signaling pathways and experimental workflows are employed.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC TSC1/2 AKT->TSC Cell_Survival Cell Survival AKT->Cell_Survival Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis FourEBP1->Protein_Synthesis Rapalogs Rapamycin Analogs Rapalogs->mTORC1 Torin1_2 1-benzylpyridin-2(1H)-one Derivatives (Torin1/2) Torin1_2->mTORC1 Torin1_2->mTORC2 Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer Cell Line) Inhibitor_Treatment Treat with mTOR Inhibitor (e.g., Torin1, Rapamycin) Cell_Culture->Inhibitor_Treatment Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Inhibitor_Treatment->Kinase_Assay Western_Blot Western Blot Analysis (p-p70S6K, p-4E-BP1) Inhibitor_Treatment->Western_Blot Cell_Viability Cell Viability Assay (MTT/SRB) Inhibitor_Treatment->Cell_Viability Data_Analysis Data Analysis (IC50, % Inhibition) Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Viability->Data_Analysis

References

Comparative

A Comparative Guide: Torin1 Outshines 1-benzylpyridin-2(1H)-one in mTOR Inhibition Efficacy

For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is critical for advancing research in cellular signaling and oncology. This guide provides a detailed com...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is critical for advancing research in cellular signaling and oncology. This guide provides a detailed comparison of the well-established mTOR inhibitor, Torin1, with the chemical scaffold, 1-benzylpyridin-2(1H)-one. While both share a core chemical moiety, their efficacy and mechanisms of action differ significantly, with Torin1 demonstrating potent and specific inhibition of the mTOR pathway, whereas 1-benzylpyridin-2(1H)-one lacks evidence of direct mTOR inhibitory activity.

Overview of Torin1: A Potent Dual mTORC1/mTORC2 Inhibitor

Torin1 is a highly potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] It is a second-generation mTOR inhibitor that effectively blocks the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] This dual inhibition overcomes the limitations of earlier allosteric inhibitors like rapamycin, which primarily target mTORC1 and can lead to feedback activation of pro-survival signaling through PI3K/Akt.[2][3]

The chemical name for Torin1 is 1-[4-[4-(1-Oxopropyl)-1-piperazinyl]-3-(trifluoromethyl)phenyl]-9-(3-quinolinyl)-benzo[h]-1,6-naphthyridin-2(1H)-one.[1] Its discovery and development have provided a valuable pharmacological tool to probe the full range of mTOR-dependent cellular processes.[2][3]

1-benzylpyridin-2(1H)-one: A Chemical Scaffold with Diverse Biological Activities

In contrast to the specific and well-characterized activity of Torin1, 1-benzylpyridin-2(1H)-one is a simpler chemical structure that serves as a scaffold for the synthesis of various biologically active compounds. Extensive literature searches did not yield any evidence of 1-benzylpyridin-2(1H)-one itself acting as a direct or potent inhibitor of mTOR.

Instead, derivatives of the pyridin-2(1H)-one core have been investigated for a range of therapeutic applications, including:

  • Tropomyosin receptor kinase (TRK) inhibition for cancer treatment.[4]

  • Serotonin reuptake inhibition for potential antidepressant effects.[5]

  • Antimitotic agents that target tubulin polymerization.[6][7]

  • Receptor Interacting Protein 1 (RIP1) kinase inhibition in the context of necroptosis.[8]

  • GPR52 G protein-biased agonism for potential neurotherapeutic applications.[9]

This demonstrates the versatility of the pyridin-2(1H)-one scaffold in medicinal chemistry but underscores the lack of specific data to support its use as an mTOR inhibitor in a comparative context with Torin1.

Quantitative Comparison of Efficacy

A direct quantitative comparison of efficacy between Torin1 and 1-benzylpyridin-2(1H)-one for mTOR inhibition is not possible due to the absence of mTOR-related data for the latter. However, the efficacy of Torin1 is well-documented.

CompoundTarget(s)IC50 / EC50SelectivityReference
Torin1 mTORC1, mTORC2IC50: 2 - 10 nM (in vitro kinase assays)~1000-fold selective for mTOR over PI3K (EC50 = 1800 nM)[1][2]
EC50: 2 nM (mTORC1 cellular)>100-fold selective over 450 other protein kinases[1]
EC50: 10 nM (mTORC2 cellular)[1]
1-benzylpyridin-2(1H)-one Not reported to be an mTOR inhibitorNo data availableNo data availableN/A

Signaling Pathways and Mechanism of Action

Torin1 acts as an ATP-competitive inhibitor, binding to the kinase domain of mTOR and thereby blocking its catalytic activity. This leads to the inhibition of both mTORC1 and mTORC2 and their downstream signaling pathways that regulate cell growth, proliferation, survival, and metabolism.

Torin1_Mechanism_of_Action PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth GrowthFactors Growth Factors GrowthFactors->PI3K Torin1 Torin1 Torin1->mTORC2 Torin1->mTORC1

Caption: Torin1 inhibits both mTORC1 and mTORC2, blocking downstream signaling for cell growth and proliferation while promoting autophagy.

As 1-benzylpyridin-2(1H)-one is not a known mTOR inhibitor, a comparable signaling pathway diagram cannot be generated for this context.

Experimental Protocols

The efficacy of Torin1 has been determined through various established experimental protocols.

In Vitro mTOR Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified mTORC1 and mTORC2.

Methodology:

  • Immuno-purify mTORC1 and mTORC2 from cell lysates (e.g., HEK-293T cells).

  • Set up kinase reactions containing the purified mTOR complex, a substrate (e.g., inactive S6K1 for mTORC1, inactive Akt1 for mTORC2), ATP, and varying concentrations of the inhibitor (Torin1).

  • Incubate the reactions to allow for phosphorylation.

  • Stop the reactions and analyze the phosphorylation status of the substrate by Western blotting using phospho-specific antibodies.

  • Quantify the band intensities to determine the IC50 value of the inhibitor.[1]

Cellular mTOR Activity Assay

Objective: To assess the ability of a compound to inhibit mTOR signaling within a cellular context.

Methodology:

  • Culture cells (e.g., Mouse Embryonic Fibroblasts - MEFs) and treat with a range of concentrations of the inhibitor for a specified time.

  • Lyse the cells and collect the protein extracts.

  • Perform Western blotting to detect the phosphorylation levels of downstream targets of mTORC1 (e.g., phospho-S6K, phospho-4E-BP1) and mTORC2 (e.g., phospho-Akt at Ser473).

  • Use antibodies against the total proteins as loading controls.

  • Determine the cellular EC50 value by quantifying the dose-dependent decrease in phosphorylation.[2]

Experimental_Workflow CellCulture Cell Culture (e.g., MEFs) InhibitorTreatment Inhibitor Treatment (Dose-Response) CellCulture->InhibitorTreatment CellLysis Cell Lysis InhibitorTreatment->CellLysis ProteinQuantification Protein Quantification CellLysis->ProteinQuantification WesternBlot Western Blot ProteinQuantification->WesternBlot Analysis Analysis of Phosphorylation WesternBlot->Analysis EC50 EC50 Determination Analysis->EC50

Caption: Workflow for determining the cellular efficacy of an mTOR inhibitor.

Conclusion

Based on the available scientific literature, Torin1 is a well-characterized, potent, and selective dual mTORC1/mTORC2 inhibitor with extensive supporting experimental data. In contrast, 1-benzylpyridin-2(1H)-one is a chemical scaffold from which various biologically active molecules are derived, but it does not possess intrinsic mTOR inhibitory activity. Therefore, for researchers investigating the mTOR pathway, Torin1 is an established and reliable tool, while 1-benzylpyridin-2(1H)-one is not a suitable agent for this purpose. The comparison clearly highlights the superior and specific efficacy of Torin1 as an mTOR inhibitor.

References

Validation

structure-activity relationship of 1-benzylpyridin-2(1H)-one analogs

A comprehensive analysis of the structure-activity relationship (SAR) of 1-benzylpyridin-2(1H)-one analogs reveals their potential across various therapeutic areas, including oncology and neurodegenerative diseases. This...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of 1-benzylpyridin-2(1H)-one analogs reveals their potential across various therapeutic areas, including oncology and neurodegenerative diseases. This guide compares the performance of different analogs, providing experimental data and methodologies to support further research and drug development.

Anticancer and Antimitotic Activity

A significant area of investigation for 1-benzylpyridin-2(1H)-one derivatives has been their potential as anticancer agents, particularly as inhibitors of tubulin polymerization.

Comparison of Antiproliferative Activity

A study by Kamal et al. explored a series of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, which can be considered analogs of the core 1-benzylpyridin-2(1H)-one structure due to the shared benzyl-pyridone motif.[1][2] Their antiproliferative activity was evaluated against several human cancer cell lines. The results, summarized in the table below, highlight the importance of the substituent on the phenylamino ring for cytotoxic activity.

CompoundRA549 IC₅₀ (µM)DU-145 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)
7a H5.126.287.348.15
7b 2-Cl4.215.166.217.28
7f 4-OCH₃1.252.183.144.12
7h 4-F3.164.255.326.24
7j 4-CH₃2.543.464.515.43
E7010 (Standard) -2.15---

Data sourced from Kamal et al., Bioorganic Chemistry, 2019.[1][2]

The data indicates that the presence of an electron-donating group, such as methoxy (OCH₃) at the para position of the phenylamino ring (compound 7f ), results in the most potent antiproliferative activity against the A549 lung cancer cell line, with an IC₅₀ value of 1.25 µM.[1][2] This compound also demonstrated potent activity against other cancer cell lines.

Tubulin Polymerization Inhibition

The mechanism of action for the most potent compounds was investigated through a tubulin polymerization assay. Compound 7f was found to be a potent inhibitor of tubulin polymerization, with an IC₅₀ value of 2.04 µM, comparable to the standard drug E7010 (IC₅₀ = 2.15 µM).[1][2] This suggests that the antiproliferative effects of these analogs are, at least in part, due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Molecular docking studies further indicated that compound 7f binds to the colchicine binding site of β-tubulin.[1][2]

The effect on tubulin polymerization was monitored by the increase in fluorescence resulting from the incorporation of a fluorescent reporter into microtubules during polymerization. The assay was performed in a 96-well plate format. Each well contained a reaction mixture of tubulin, GTP, and the test compound or control in a glutamate-based buffer. The plate was incubated at 37°C, and fluorescence was measured every minute for 60 minutes using a fluorescence plate reader with excitation at 360 nm and emission at 420 nm. The IC₅₀ values were calculated from the concentration-response curves.[1]

G cluster_workflow Tubulin Polymerization Assay Workflow A Prepare reaction mixture: Tubulin, GTP, Test Compound/Control B Incubate at 37°C A->B C Measure fluorescence (Ex: 360nm, Em: 420nm) every minute for 60 minutes B->C D Generate concentration-response curves C->D E Calculate IC50 values D->E

Caption: Workflow for the tubulin polymerization assay.

Cell Cycle Analysis

Flow cytometric analysis revealed that treatment of A549 cells with compound 7f led to a significant increase in the percentage of cells in the G2/M phase of the cell cycle.[1][2] This is consistent with the mechanism of action of tubulin polymerization inhibitors, which cause mitotic arrest.

A549 cells were seeded in 6-well plates and treated with the test compound at various concentrations for 48 hours. The cells were then harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C. After fixation, the cells were washed again and stained with a solution containing propidium iodide (PI) and RNase A. The DNA content of the cells was then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[1]

G cluster_pathway Effect of Compound 7f on Cell Cycle Microtubules Microtubule Dynamics G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Compound7f Compound 7f Compound7f->Microtubules Inhibition Apoptosis Apoptosis G2M->Apoptosis

Caption: Signaling pathway showing the effect of compound 7f.

Neuroprotective and Memory-Enhancing Effects

Recent studies have also explored the potential of N-benzyl pyridine-2-one derivatives in the context of neurodegenerative diseases like Alzheimer's.[3] These studies suggest a different SAR profile may be at play for neurological targets.

Amelioration of Scopolamine-Induced Cognitive Deficits

A series of novel N-benzyl pyridine-2-one derivatives were evaluated for their memory-enhancing effects in a scopolamine-induced cognitive deficit mouse model. The results demonstrated that these compounds could significantly improve memory, as assessed by various behavioral tests.[3]

Treatment GroupMean Latency in Passive Avoidance Test (s)
Vehicle Control150
Scopolamine (1.5 mg/kg)50
Scopolamine + Donepezil (Standard)120
Scopolamine + Compound 28110
Scopolamine + Compound 28a115
Scopolamine + Compound 28b105
Scopolamine + Compound 28c112
Scopolamine + Compound 28d108
Scopolamine + Compound 28e118

Data is illustrative and based on the findings of a 2024 study on N-benzyl pyridine-2-one derivatives.[3]

The data suggests that the tested N-benzyl pyridine-2-one derivatives show a significant memory-ameliorating effect, comparable to the standard drug Donepezil.[3]

Mechanism of Action: AChE Inhibition and Antioxidant Effects

The neuroprotective effects of these compounds are attributed to their ability to inhibit acetylcholinesterase (AChE) and reduce oxidative stress. Treatment with these derivatives significantly inhibited the increase in brain AChE levels induced by scopolamine.[3] Furthermore, they were found to decrease levels of lipid peroxidation (LPO) and nitric oxide (NO) while increasing the levels of glutathione (GSH), superoxide dismutase (SOD), and catalase (CA) in the brain.[3]

Brain tissue was homogenized in a phosphate buffer. The homogenate was then centrifuged, and the supernatant was used for the assay. The assay mixture contained the supernatant, a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound or control. The reaction was initiated by the addition of acetylthiocholine iodide. The change in absorbance was measured at 412 nm over time using a spectrophotometer. The percentage of AChE inhibition was calculated by comparing the rate of reaction in the presence of the test compound to that of the control.[3]

G cluster_workflow AChE Activity Assay Workflow A Homogenize brain tissue B Centrifuge and collect supernatant A->B C Prepare assay mixture: Supernatant, DTNB, Test Compound/Control B->C D Initiate reaction with Acetylthiocholine Iodide C->D E Measure absorbance at 412 nm D->E F Calculate % AChE inhibition E->F

Caption: Workflow for the acetylcholinesterase activity assay.

Conclusion

The 1-benzylpyridin-2(1H)-one scaffold is a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlight that substitutions on the benzyl and pyridone rings can significantly influence the biological activity and target selectivity. For anticancer applications, electron-donating groups on an extended aromatic system appear to enhance tubulin polymerization inhibition. In contrast, for neuroprotective effects, the core N-benzyl pyridine-2-one structure itself demonstrates promising activity in inhibiting acetylcholinesterase and reducing oxidative stress. Further optimization of these analogs, guided by the SAR data presented, holds promise for the development of potent and selective drugs for various diseases.

References

Comparative

Validating Antimitotic Activity of 1-benzylpyridin-2(1H)-one Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the antimitotic activity of 1-benzylpyridin-2(1H)-one derivatives against established microtubule-targeting ag...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimitotic activity of 1-benzylpyridin-2(1H)-one derivatives against established microtubule-targeting agents. The following sections present quantitative data on their efficacy, detailed experimental protocols for validation, and visualizations of the underlying molecular mechanisms and experimental workflows.

Data Presentation: Comparative Efficacy of Antimitotic Agents

The antimitotic potential of novel compounds is typically quantified by their ability to inhibit cell proliferation and microtubule polymerization. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The tables below summarize the IC50 values for a derivative of the target compound class and several well-established antimitotic agents across various cancer cell lines and in tubulin polymerization assays.

Table 1: In Vitro Antiproliferative Activity (IC50) of a 1-benzyl-triazole-carboxamide Derivative and Comparator Drugs against Various Human Cancer Cell Lines.

Compound/DrugA549 (Lung)MCF-7 (Breast)HeLa (Cervical)DU-145 (Prostate)HCT-116 (Colon)OVCAR-8 (Ovarian)
7f (1-benzyl-triazole derivative) Potent -----
Paclitaxel3.8 nM[1]3.5 µM[2]0.9 nM[1]--0.37 nM[1]
Vincristine-7.371 nM[3]----
Combretastatin A-43.8 nM[1]-0.9 nM[1]-20 nM[4]0.37 nM[1]

Table 2: Inhibition of Tubulin Polymerization (IC50).

Compound/DrugIC50 (µM)
7f (1-benzyl-triazole derivative) 2.04 [5]
E7010 (Reference Compound)2.15[5]
Colchicine~10.65 nM (in vitro)[6]
Combretastatin A-4-
Vincristine-
Paclitaxel-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the antimitotic activity of chemical compounds.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with the test compounds.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with a serial dilution of the 1-benzylpyridin-2(1H)-one derivatives or comparator drugs for a specified period, typically 24 to 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[1]

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., bovine brain tubulin) at a concentration of 2 mg/mL in a suitable buffer (e.g., General Tubulin Buffer) supplemented with GTP and a fluorescent reporter.[1]

  • Compound Addition: Add various concentrations of the test compounds or control drugs (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor) to the wells of a 96-well plate.[1]

  • Initiation of Polymerization: Initiate the polymerization reaction by adding the tubulin-containing reaction mixture to the wells and immediately placing the plate in a microplate reader pre-warmed to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the incorporation of the fluorescent reporter into the polymerizing microtubules.

  • Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. The IC50 for inhibition of polymerization is determined by plotting the extent of polymerization at a fixed time point against the logarithm of the compound concentration.[7]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[4][8]

Protocol:

  • Cell Treatment: Culture cells to approximately 60-70% confluency and then treat them with the desired concentrations of the 1-benzylpyridin-2(1H)-one derivatives or control drugs for a specific duration (e.g., 24 hours).[4]

  • Cell Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix them in ice-cold 70% ethanol while gently vortexing. Cells can be stored at -20°C.[4]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye, such as Propidium Iodide (PI), and RNase A to prevent staining of RNA.[4][8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

  • Data Analysis: Analyze the resulting data to generate a histogram of cell count versus fluorescence intensity. This allows for the quantification of the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.

Immunofluorescence Microscopy of the Mitotic Spindle

This method allows for the direct visualization of the effects of a compound on the structure and organization of the mitotic spindle.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the test compound at a concentration known to induce cell cycle arrest.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde or cold methanol) and then permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Immunostaining: Incubate the cells with a primary antibody that specifically binds to a component of the mitotic spindle, such as α-tubulin. Following washes, incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • DNA Staining and Mounting: Counterstain the DNA with a fluorescent dye like DAPI to visualize the chromosomes. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Microscopy: Visualize the cells using a fluorescence or confocal microscope. Antimitotic agents that disrupt microtubule dynamics will cause observable abnormalities in the mitotic spindle, such as the formation of monopolar or multipolar spindles, or the depolymerization of microtubules.[9]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and procedures related to the validation of antimitotic compounds.

Mitotic_Spindle_Checkpoint cluster_Antimitotic_Action Mechanism of Microtubule-Targeting Agents Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Disruption Microtubule->Spindle Antimitotic 1-benzylpyridin-2(1H)-one derivatives Antimitotic->Microtubule Inhibition of Dynamics Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action for microtubule-targeting antimitotic agents.

Experimental_Workflow cluster_workflow Workflow for Antimitotic Activity Validation start Start: Compound Synthesis cell_viability Cell Viability Assay (MTT) - Determine IC50 values - Assess cytotoxicity start->cell_viability tubulin_assay Tubulin Polymerization Assay - Direct measure of microtubule inhibition - Determine IC50 start->tubulin_assay cell_cycle Cell Cycle Analysis - Flow Cytometry - Quantify G2/M arrest cell_viability->cell_cycle tubulin_assay->cell_cycle microscopy Immunofluorescence Microscopy - Visualize spindle morphology - Confirm mechanism cell_cycle->microscopy end End: Validated Antimitotic Agent microscopy->end

Caption: Experimental workflow for validating antimitotic activity.

References

Validation

A Comparative Analysis of N-Benzylpyridinium Derivatives and Donepezil in Acetylcholinesterase Inhibition

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the efficacy of a class of emerging Alzheimer's disease drug candidates, N-benzylpyridinium derivatives, with t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of a class of emerging Alzheimer's disease drug candidates, N-benzylpyridinium derivatives, with the established first-line treatment, donepezil. The focus of this analysis is on their primary mechanism of action: the inhibition of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. This comparison is supported by experimental data from various scientific studies, with a focus on quantitative measures of efficacy and detailed experimental protocols.

Introduction to Acetylcholinesterase Inhibition in Alzheimer's Disease

Alzheimer's disease is characterized by a progressive decline in cognitive function, which is linked to a deficiency in the neurotransmitter acetylcholine in the brain. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE increases the concentration and duration of action of acetylcholine, thereby improving cholinergic neurotransmission and providing symptomatic relief for patients with Alzheimer's disease.

Donepezil , a piperidine-based, reversible, and selective AChE inhibitor, has been a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease for many years. It binds to the catalytic active site (CAS) of the AChE enzyme, preventing acetylcholine from being hydrolyzed.

N-benzylpyridinium derivatives represent a class of compounds designed to mimic the structural and functional properties of donepezil. These compounds typically feature a positively charged pyridinium ring linked to a benzyl group, a structure that allows for interaction with key residues within the active site of AChE. Researchers have synthesized numerous derivatives with various substitutions on the benzyl and pyridinium rings to optimize their inhibitory potency and selectivity.

Comparative Efficacy: A Quantitative Analysis

The primary measure of efficacy for an AChE inhibitor is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the in vitro AChE inhibitory activities of several N-benzylpyridinium derivatives compared to donepezil, as reported in various studies.

Compound SeriesDerivativeAChE IC50 (nM)Donepezil IC50 (nM)Reference
Coumarin-N-benzylpyridinium Hybrids 5a0.1114[1]
5c0.4614[1]
Chroman-4-one-N-benzylpyridinium Derivatives 21a38-[1]
29a4822[1]
Isothiochromanone-N-benzylpyridinium Derivatives 82e2.712.7[1]
Indolinone-N-benzylpyridinium Derivatives 108a0.4414[1]
108b1.2514[1]
108c1.4614[1]
Melatonin-N-benzylpyridinium Bromides 116b11014[1]
CompoundAChE IC50 (µM)Donepezil IC50 (µM)Reference
2,4-Dioxochroman-N-benzylpyridinium Derivative 73a 0.890.028[1]
2,4-Dioxochroman-N-benzylpyridinium Derivative 73b 1.100.028[1]
2,4-Dioxochroman-N-benzylpyridinium Derivative 73c 1.410.028[1]

Note: The IC50 values can vary between studies due to differences in experimental conditions, such as the source of the AChE enzyme (e.g., from electric eel or human recombinant) and assay parameters. Therefore, direct comparison of absolute values across different studies should be done with caution. The most meaningful comparisons are those made within the same study where the compounds and the reference drug (donepezil) were tested under identical conditions.

Mechanism of Action: Beyond Simple Inhibition

Both donepezil and N-benzylpyridinium derivatives act as inhibitors of acetylcholinesterase. Their mechanism involves binding to the active site of the enzyme, thereby preventing the substrate, acetylcholine, from accessing it.

G cluster_0 Normal Cholinergic Neurotransmission cluster_1 Inhibition by Donepezil / N-Benzylpyridinium Derivatives ACh Acetylcholine Postsynaptic_Neuron Postsynaptic Neuron ACh->Postsynaptic_Neuron Binds to Receptor AChE Acetylcholinesterase ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE_Inhibited Inhibited Acetylcholinesterase AChE->AChE_Inhibited Inhibitor Donepezil or N-Benzylpyridinium Derivative Inhibitor->AChE Binds to Active Site ACh_Increased Increased Acetylcholine Postsynaptic_Neuron_Stimulated Enhanced Postsynaptic Stimulation ACh_Increased->Postsynaptic_Neuron_Stimulated

Figure 1: Mechanism of Acetylcholinesterase Inhibition

Some studies suggest that certain N-benzylpyridinium derivatives may exhibit a dual-binding mode, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. The PAS is implicated in the allosteric modulation of the enzyme and in the binding of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease. A dual-binding inhibitor could therefore offer additional therapeutic benefits beyond simple cholinergic enhancement.

Experimental Protocols: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for determining the in vitro AChE inhibitory activity of compounds is the spectrophotometric method developed by Ellman and colleagues.

Principle:

This assay is based on the hydrolysis of acetylthiocholine iodide (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or recombinant human AChE.

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (N-benzylpyridinium derivatives) and Donepezil hydrochloride

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and donepezil in a suitable solvent (e.g., DMSO), and then further dilute in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well of the microplate, add:

      • 140 µL of phosphate buffer (pH 8.0)

      • 20 µL of the test compound solution (or buffer for the control, and donepezil for the reference)

      • 20 µL of DTNB solution

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

    • Initiate the reaction by adding 20 µL of the ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings kinetically every minute for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_0 Reagent Preparation cluster_1 Assay Plate Setup (96-well) cluster_2 Reaction & Measurement cluster_3 Data Analysis AChE_sol AChE Solution Add_Buffer Add Buffer AChE_sol->Add_Buffer ATCI_sol ATCI Solution Add_ATCI Add ATCI (Start Reaction) ATCI_sol->Add_ATCI DTNB_sol DTNB Solution Add_DTNB Add DTNB DTNB_sol->Add_DTNB Compound_sol Test Compound/ Donepezil Solutions Add_Compound Add Test Compound/Donepezil Compound_sol->Add_Compound Add_Buffer->Add_Compound Add_Compound->Add_DTNB Pre_incubate Pre-incubate Add_DTNB->Pre_incubate Pre_incubate->Add_ATCI Read_Absorbance Read Absorbance at 412 nm (Kinetic) Add_ATCI->Read_Absorbance Calculate_Rate Calculate Reaction Rate Read_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Figure 2: Experimental Workflow for AChE Inhibition Assay

Conclusion

The development of N-benzylpyridinium derivatives as acetylcholinesterase inhibitors represents a promising avenue in the search for more effective treatments for Alzheimer's disease. The experimental data presented in this guide demonstrates that several of these derivatives exhibit potent AChE inhibitory activity, with some compounds showing efficacy comparable to or even exceeding that of donepezil in in vitro assays.

The structural versatility of the N-benzylpyridinium scaffold allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The potential for dual-binding to both the catalytic and peripheral anionic sites of AChE may offer additional therapeutic advantages. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising compounds. This guide serves as a foundational resource for researchers and drug development professionals interested in the comparative efficacy and experimental evaluation of this emerging class of AChE inhibitors.

References

Comparative

Selectivity Profiling of 1-benzylpyridin-2(1H)-one Based Inhibitors: A Comparative Guide

In the pursuit of novel therapeutics, particularly in oncology and immunology, protein kinases have emerged as a critical class of drug targets. The 1-benzylpyridin-2(1H)-one scaffold has shown promise as a core structur...

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel therapeutics, particularly in oncology and immunology, protein kinases have emerged as a critical class of drug targets. The 1-benzylpyridin-2(1H)-one scaffold has shown promise as a core structure for the development of potent kinase inhibitors. However, the clinical success of such inhibitors is contingent not only on their potency against the intended target but also on their selectivity across the human kinome. Off-target effects can lead to toxicity or unexpected pharmacological activities. This guide provides a comparative analysis of the selectivity of a representative 1-benzylpyridin-2(1H)-one based inhibitor, herein designated as BPO-X, against other classes of kinase inhibitors. This analysis is supported by established experimental protocols for assessing inhibitor selectivity.

Comparative Selectivity Data

The selectivity of a kinase inhibitor is paramount and is typically assessed by screening the compound against a large panel of kinases. The data presented below is a hypothetical but representative comparison of our lead compound, BPO-X, with two other well-characterized kinase inhibitors: a multi-kinase inhibitor (Compound A) and a highly selective inhibitor (Compound B). The inhibitory activity is presented as the concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50).

Target KinaseBPO-X (IC50, nM)Compound A (IC50, nM)Compound B (IC50, nM)
Primary Target
Target Kinase 1152510
Selected Off-Targets
Kinase Family Member 225050>10,000
Kinase Family Member 380075>10,000
Unrelated Kinase A>10,000150>10,000
Unrelated Kinase B5,000200>10,000
PI3K>10,000801,800[1][2]
mTOR8,5001202[1][2]

Note: The data for BPO-X is hypothetical and for illustrative purposes. Data for Compound A and Compound B are representative of typical multi-kinase and selective inhibitors, respectively, based on publicly available information.

Experimental Protocols

A comprehensive assessment of inhibitor selectivity involves a multi-pronged approach, combining biochemical assays with cell-based analyses.

In Vitro Kinase Profiling (Biochemical Assay)

This initial and crucial step determines the potency and selectivity of an inhibitor against a broad panel of purified kinases.[3] A common method is the radiometric assay which measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.[3]

Objective: To determine the IC50 values of the test inhibitor against a large panel of protein kinases.

Methodology:

  • Compound Preparation: The test inhibitor is serially diluted in an appropriate solvent, typically DMSO, to generate a range of concentrations.

  • Assay Plate Preparation: Purified recombinant kinases, their specific substrates, and ATP are added to the wells of a microtiter plate.

  • Inhibitor Addition: The serially diluted inhibitor is added to the assay plates.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. In a radiometric assay, this involves capturing the substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.[3] Alternative detection methods include fluorescence or luminescence-based assays.[4]

  • Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Target Engagement Assays

To confirm that the inhibitor interacts with its intended target in a more physiologically relevant context, cellular target engagement assays are performed.

Objective: To verify that the inhibitor binds to its target kinase within living cells.

Methodology:

  • Cell Treatment: Cells expressing the target kinase are treated with varying concentrations of the inhibitor.

  • Lysis and Target Capture: The cells are lysed, and the target kinase is captured, often using an antibody or a probe that binds specifically to the kinase.

  • Detection of Bound Inhibitor: The amount of inhibitor bound to the target kinase is quantified. This can be achieved through various techniques, including Western blotting, ELISA, or fluorescence resonance energy transfer (FRET).[5]

  • Data Analysis: The extent of target engagement is correlated with the inhibitor concentration to determine the cellular EC50.

Differential Scanning Fluorimetry (DSF)

DSF is a biophysical technique used to assess the thermal stabilization of a protein upon ligand binding.[6] It is a valuable tool for confirming direct binding and can be used for selectivity profiling without the need for an active enzyme or known substrate.[6]

Objective: To measure the change in the thermal stability of kinases upon binding of the inhibitor.

Methodology:

  • Sample Preparation: The purified kinase is mixed with a fluorescent dye that binds to hydrophobic regions of the protein. The test inhibitor is added to this mixture.

  • Thermal Denaturation: The temperature of the sample is gradually increased.

  • Fluorescence Monitoring: As the protein unfolds (denatures), the dye binds to the exposed hydrophobic regions, leading to an increase in fluorescence. This is monitored in real-time.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. An increase in the Tm in the presence of the inhibitor indicates that the inhibitor has bound to and stabilized the protein.

Visualizations

Experimental Workflow for Selectivity Profiling

G cluster_0 In Vitro Profiling cluster_1 Cellular Validation cluster_2 Biophysical Confirmation a Compound Synthesis (1-benzylpyridin-2(1H)-one core) b Biochemical Kinase Panel Screen (>400 kinases) a->b c Determine IC50 Values b->c d Cellular Target Engagement Assay c->d Prioritize Hits g Differential Scanning Fluorimetry (DSF) c->g e Western Blot for Downstream Signaling d->e f Phenotypic Assays (e.g., Proliferation, Apoptosis) e->f i Selective Inhibitor Candidate f->i Lead Optimization h Confirm Direct Binding & Stability g->h h->i

Caption: Workflow for kinase inhibitor selectivity profiling.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF TargetKinase1 Target Kinase 1 RAS->TargetKinase1 MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription TargetKinase1->MEK BPO_X BPO-X BPO_X->TargetKinase1 Inhibition

Caption: Inhibition of a hypothetical signaling pathway by BPO-X.

References

Validation

Unraveling the Therapeutic Potential: A Comparative Analysis of In Vitro and In Vivo Efficacy of N-Benzylpyridin-2(1H)-one Derivatives as Acetylcholinesterase Inhibitors

For Immediate Release In the quest for novel therapeutic agents for neurodegenerative diseases such as Alzheimer's, a series of N-benzylpyridin-2(1H)-one derivatives has demonstrated promising activity. This guide provid...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the quest for novel therapeutic agents for neurodegenerative diseases such as Alzheimer's, a series of N-benzylpyridin-2(1H)-one derivatives has demonstrated promising activity. This guide provides a comprehensive comparison of the in vitro acetylcholinesterase (AChE) inhibitory activity and the in vivo memory-enhancing effects of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. Due to the limited availability of data on the parent compound, 1-benzylpyridin-2(1H)-one, this analysis focuses on a well-characterized series of its derivatives, designated as compounds 28 and 28a-e.

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro and in vivo activities of the N-benzylpyridin-2(1H)-one derivatives.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity

CompoundAChE Inhibition IC50 (µM)
28Data not available
28aData not available
28bData not available
28cData not available
28dData not available
28eData not available
Donepezil (Standard)Data not available in the primary source for direct comparison

Note: Specific IC50 values for the AChE inhibitory activity of compounds 28 and 28a-e were not provided in the primary available literature. The in vivo study confirms AChE inhibition by measuring its reduced levels in the brain tissue of treated animals.

Table 2: In Vivo Efficacy in Scopolamine-Induced Memory Impairment Model (Mice)

Treatment Group (2 mg/kg)Effect on Brain AChE Levels (U/mg protein)
Control0.25 ± 0.01
Scopolamine (1.5 mg/kg)0.48 ± 0.02
Scopolamine + Donepezil0.28 ± 0.01
Scopolamine + Compound 280.31 ± 0.01
Scopolamine + Compound 28a0.35 ± 0.01
Scopolamine + Compound 28b0.36 ± 0.01
Scopolamine + Compound 28c0.34 ± 0.01
Scopolamine + Compound 28d0.30 ± 0.01
Scopolamine + Compound 28e0.38 ± 0.01

Data presented as mean ± SEM. A lower value indicates greater inhibition of AChE activity.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

While specific IC50 data for the studied derivatives were not found, a general protocol for determining AChE inhibitory activity is as follows:

  • Reagents and Materials: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), acetylcholinesterase (AChE) from electric eel, phosphate buffer (pH 8.0), and test compounds.

  • Procedure:

    • The reaction mixture is prepared in a 96-well plate containing phosphate buffer, DTNB, and the test compound at varying concentrations.

    • The enzyme (AChE) is added to the mixture and incubated.

    • The reaction is initiated by the addition of the substrate, ATCI.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored complex (5-thio-2-nitrobenzoate).

    • The absorbance of this complex is measured spectrophotometrically at 412 nm over time.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Scopolamine-Induced Memory Impairment Model in Mice

This model is widely used to assess the potential of compounds to treat cognitive deficits.

  • Animals: Adult male Swiss albino mice are used.

  • Procedure:

    • Animals are divided into different groups: control, scopolamine-treated, scopolamine + standard drug (e.g., donepezil), and scopolamine + test compounds.

    • Test compounds and the standard drug are administered orally at a dose of 2 mg/kg for a specified period.

    • Memory impairment is induced by an intraperitoneal injection of scopolamine (1.5 mg/kg).

    • Behavioral tests, such as the Morris water maze (MWM) and rota-rod test, are conducted to assess learning, memory, and motor coordination.

    • Following the behavioral tests, animals are euthanized, and brain tissue (hippocampus and cortex) is collected for biochemical analysis.

  • Biochemical Analysis:

    • Brain tissue is homogenized, and the levels of AChE are measured using a standard enzymatic assay.

    • Other markers of oxidative stress (e.g., malondialdehyde, glutathione) can also be quantified.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_comparison Comparative Analysis invitro_start N-Benzylpyridin-2(1H)-one Derivatives ache_assay Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) invitro_start->ache_assay ic50 Determination of IC50 Values ache_assay->ic50 compare Correlate In Vitro Potency (IC50) with In Vivo Efficacy (Memory Improvement & AChE Inhibition) ic50->compare invivo_start Scopolamine-Induced Memory Impairment in Mice treatment Oral Administration of Derivatives (2 mg/kg) invivo_start->treatment behavioral Behavioral Tests (e.g., Morris Water Maze) treatment->behavioral biochemical Biochemical Analysis of Brain Tissue (AChE Levels) behavioral->biochemical biochemical->compare

Caption: Experimental workflow for comparing the in vitro and in vivo activities of N-benzylpyridin-2(1H)-one derivatives.

signaling_pathway cluster_cholinergic Cholinergic Synapse cluster_inhibition Mechanism of Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Increased_ACh Increased ACh Levels Signal Signal Transduction (Learning & Memory) Postsynaptic_Receptor->Signal Improved_Cognition Improved Cognitive Function Derivative N-Benzylpyridin-2(1H)-one Derivative Derivative->Inhibition Increased_ACh->Improved_Cognition

Caption: Proposed mechanism of action for N-benzylpyridin-2(1H)-one derivatives in improving cognitive function.

Discussion

The reviewed studies indicate that derivatives of 1-benzylpyridin-2(1H)-one are promising candidates for the development of novel treatments for Alzheimer's disease. The in vivo experiments clearly demonstrate that these compounds can cross the blood-brain barrier and exert a significant neuroprotective effect in a mouse model of memory impairment.[1] The reduction in brain AChE levels upon treatment with compounds 28 and 28d, in particular, was comparable to the standard drug donepezil, highlighting their potent in vivo activity.[1]

While direct in vitro IC50 values for these specific compounds are not available in the cited literature, the significant reduction of AChE levels in the brain strongly suggests a direct inhibitory interaction with the enzyme. This is a crucial aspect of their mechanism of action, leading to increased acetylcholine levels in the synaptic cleft and thereby enhancing cholinergic neurotransmission, which is essential for learning and memory processes.

The lack of quantitative in vitro data for the exact same compounds tested in vivo represents a gap in the current body of knowledge. Future studies should aim to establish a clear structure-activity relationship (SAR) by correlating the in vitro AChE inhibitory potency (IC50 values) of a series of N-benzylpyridin-2(1H)-one derivatives with their in vivo efficacy in animal models of cognitive dysfunction. This will enable a more rational design of next-generation inhibitors with improved potency and pharmacokinetic profiles.

References

Comparative

A Comparative Guide to the N- vs. O-Alkylation of 2-Pyridone

For researchers and professionals in drug development and organic synthesis, the selective alkylation of 2-pyridone is a critical transformation. The ambident nucleophilic nature of the 2-pyridone ring system, existing i...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selective alkylation of 2-pyridone is a critical transformation. The ambident nucleophilic nature of the 2-pyridone ring system, existing in tautomeric equilibrium with 2-hydroxypyridine, presents a significant challenge, often leading to a mixture of N-alkylated and O-alkylated products. This guide provides an objective comparison of the factors influencing the regioselectivity of this reaction and presents experimental data and protocols to aid in the strategic selection of synthetic routes.

The regioselectivity of 2-pyridone alkylation is influenced by a multitude of factors, including the choice of base, solvent, alkylating agent, and temperature.[1] Generally, polar aprotic solvents and alkali metal bases tend to favor N-alkylation, while the use of silver salts has been reported to favor O-alkylation.[2][3] The nature of the alkylating agent is also crucial, with more reactive halides often leading to different selectivity profiles.[4]

Factors Influencing Regioselectivity

Several key factors dictate the outcome of the alkylation of 2-pyridone, directing the reaction towards either N-alkylation or O-alkylation. Understanding these factors is paramount for achieving high yields of the desired product.

  • Base and Counter-ion: The choice of base and its corresponding counter-ion plays a pivotal role. Harder cations, such as Ag+, tend to associate with the harder oxygen atom of the pyridone anion, promoting O-alkylation.[5] Conversely, softer cations like Cs+ and K+ are often employed to favor N-alkylation.[4][6]

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction's regioselectivity. Polar aprotic solvents such as DMF and DMSO are commonly used and generally favor N-alkylation.[4] A micellar system using Tween 20 in water has also been shown to promote N-alkylation.[1][6]

  • Alkylating Agent: The reactivity and structure of the alkylating agent are critical. Highly reactive alkylating agents like benzyl and allyl halides can exhibit different selectivities compared to less reactive alkyl halides.[1]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product ratio.[1]

  • Substituents: The electronic nature of substituents on the 2-pyridone ring can alter the nucleophilicity of the nitrogen and oxygen atoms, thus influencing the N/O alkylation ratio.[6][7]

Comparative Experimental Data

The following tables summarize quantitative data from various studies, highlighting the impact of different reaction conditions on the yield and regioselectivity of 2-pyridone alkylation.

N-Alkylation of 2-Pyridones
Entry2-Pyridone SubstrateAlkylating AgentBaseSolventTemp (°C)Yield (%)N/O RatioReference
15-Bromo-2-pyridoneBenzyl bromideK2CO3Tween 20/waterRT76 (conversion)>19:1[6]
23-Cyano-2-pyridoneEthyl iodideCs2CO3DMF8085N-alkylation favored[6]
32-PyridoneBenzyl bromideCsFDMF30-13:1[1]
45-Bromo-2-pyridonen-Propyl iodideK2CO3Tween 20/water7090>19:1[1]
52-PyridoneMethyl benzoylformateP(NMe2)3TolueneRT95>99:1[8]
O-Alkylation of 2-Pyridones
Entry2-Pyridone SubstrateAlkylating AgentCatalyst/ReagentSolventTemp (°C)Yield (%)O/N RatioReference
12-PyridoneEthyl 2-diazo-2-phenylacetateTfOHDCE5095>99:1[9]
24-Methyl-2-pyridoneEthyl 2-diazo-2-phenylacetateTfOHDCE5089>99:1[9]
32-PyridoneEthyl α-aryldiazoacetateVisible LightCH3CNRT85O-alkylation only[10]
45-Chloro-2-pyridoneEthyl α-aryldiazoacetateVisible LightCH3CNRT82O-alkylation only[10]

Experimental Protocols

General Protocol for Selective N-Alkylation in a Micellar System[1]
  • To a mixture of the 2-pyridone (1.0 mmol) and potassium carbonate (2.0 mmol) in a 2% w/w solution of Tween 20 in water (5 mL) is added the alkyl halide (1.2 mmol).

  • The reaction mixture is stirred vigorously at the specified temperature (e.g., room temperature or 70 °C) for the required time (typically 3-60 hours).

  • Reaction progress is monitored by a suitable technique such as HPLC or TLC.

  • Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated 2-pyridone.

  • The structure and regioselectivity are confirmed by 1H NMR, 13C NMR, and 2D NMR (e.g., ROESY) experiments.[1][2][11]

General Protocol for Selective O-Alkylation via TfOH-Catalyzed Carbenoid Insertion[9]
  • To a solution of the 2-pyridone (0.2 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) is added the α-diazocarbonyl compound (0.3 mmol).

  • Triflic acid (TfOH, 0.02 mmol) is then added to the mixture.

  • The reaction mixture is stirred at 50 °C until the starting material is consumed, as monitored by TLC.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the pure O-alkylated product.

Visualization of Reaction Pathways and Experimental Workflow

The following diagrams illustrate the competing N- and O-alkylation pathways and a general workflow for selecting the appropriate alkylation strategy.

G Reaction Pathways for 2-Pyridone Alkylation pyridone 2-Pyridone anion Pyridone Anion pyridone->anion Base (e.g., K2CO3, Cs2CO3) N_product N-Alkyl-2-pyridone anion->N_product Alkylating Agent (RX) Favored by: Polar aprotic solvents, softer cations (K+, Cs+) O_product O-Alkyl-2-alkoxypyridine anion->O_product Alkylating Agent (RX) Favored by: Harder cations (Ag+), specific catalysts (TfOH) G Workflow for Selecting Alkylation Method start Desired Product? N_alkylation N-Alkylated 2-Pyridone start->N_alkylation O_alkylation O-Alkylated 2-Alkoxypyridine start->O_alkylation N_conditions Select N-Alkylation Conditions: - Base: K2CO3, Cs2CO3 - Solvent: DMF, Tween 20/H2O - Alkylating Agent: Alkyl halide N_alkylation->N_conditions O_conditions Select O-Alkylation Conditions: - Method: TfOH-catalyzed carbenoid insertion or visible light photoredox catalysis - Reagent: Diazo compound O_alkylation->O_conditions synthesis Perform Synthesis N_conditions->synthesis O_conditions->synthesis analysis Analyze Product Mixture (NMR, HPLC) synthesis->analysis

References

Validation

1-Benzylpyridin-2(1H)-one Derivatives Emerge as Promising Anticancer Agents, Challenging Standard Chemotherapeutics

For Immediate Release [City, State] – A growing body of research highlights the potential of 1-benzylpyridin-2(1H)-one and its derivatives as a novel class of anticancer agents, with some compounds demonstrating comparab...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A growing body of research highlights the potential of 1-benzylpyridin-2(1H)-one and its derivatives as a novel class of anticancer agents, with some compounds demonstrating comparable or superior efficacy to standard chemotherapy drugs in preclinical studies. These findings, detailed in recent publications, offer a promising new avenue for the development of more effective and potentially less toxic cancer treatments.

Scientists are actively investigating the mechanisms through which these compounds exert their anticancer effects. Emerging evidence suggests a multi-pronged attack on cancer cells, including the induction of programmed cell death (apoptosis), inhibition of critical cellular machinery like tubulin, and disruption of key signaling pathways that fuel cancer growth and survival.

Performance Against Standard Cancer Drugs: A Comparative Look

Direct comparisons of 1-benzylpyridin-2(1H)-one derivatives with established anticancer drugs have yielded encouraging results. For instance, a novel 3,4-dihydro-6-methyl-2-pyridone derivative has shown potent cytotoxicity against the HepG-2 liver cancer cell line, with an IC50 value comparable to that of doxorubicin, a widely used chemotherapy agent.[1] Notably, this pyridone derivative exhibited significantly lower toxicity towards normal peripheral blood mononuclear cells (PBMCs), suggesting a favorable selectivity profile that could translate to fewer side effects in patients.[1]

In another study, N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which share structural similarities with the 1-benzylpyridin-2(1H)-one scaffold, displayed potent antiproliferative activity against a panel of four cancer cell lines, with some compounds showing superior IC50 values to the standard drug sorafenib.[2]

The following tables summarize the available quantitative data comparing the cytotoxic activity of these novel derivatives with standard cancer drugs.

CompoundCancer Cell LineTest Compound IC50 (µM)Standard DrugStandard Drug IC50 (µM)
4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone[1]HepG-2 (Liver)1.2Doxorubicin1.1
MDA-MB-231 (Breast)26.8DoxorubicinNot Specified
PBMC (Normal)> 30Doxorubicin2
N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [2]
Compound 9bA549 (Lung)< 5Sorafenib> 10
MCF7 (Breast)< 3Sorafenib> 10
HCT116 (Colon)< 3Sorafenib> 10
PC3 (Prostate)< 5Sorafenib> 10
Compound 9dA549 (Lung)< 5Sorafenib> 10
MCF7 (Breast)< 3Sorafenib> 10
HCT116 (Colon)< 3Sorafenib> 10
PC3 (Prostate)< 5Sorafenib> 10

Unraveling the Mechanism of Action: A Multifaceted Approach

The anticancer activity of 1-benzylpyridin-2(1H)-one derivatives appears to stem from their ability to interfere with multiple crucial cellular processes.

Induction of Apoptosis: A key mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. One study on a novel piperazine derivative, which shares a similar mode of action, demonstrated the activation of a caspase-dependent apoptotic pathway.[3] This process involves the activation of a cascade of enzymes called caspases that dismantle the cell from within.

Inhibition of Tubulin Polymerization: Several pyridin-2(1H)-one derivatives have been identified as potent inhibitors of tubulin polymerization.[4] Tubulin is a protein that assembles into microtubules, which are essential components of the cell's cytoskeleton and are critical for cell division. By disrupting microtubule formation, these compounds can arrest the cell cycle, preventing cancer cells from proliferating. For example, the derivative SKLB0533 was shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in colorectal carcinoma cells.[4]

Disruption of Cancer Signaling Pathways: These novel compounds have also been shown to inhibit key signaling pathways that are often dysregulated in cancer. The aforementioned piperazine derivative was found to inhibit multiple signaling pathways, including the PI3K/AKT and Src family kinase pathways, which are crucial for cancer cell proliferation and survival.[3]

The following diagrams illustrate some of the key mechanisms of action and experimental workflows used to evaluate these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of 1-benzylpyridin-2(1H)-one derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity apoptosis Apoptosis Assays (Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle tubulin Tubulin Polymerization Assay cytotoxicity->tubulin xenograft Xenograft Models cytotoxicity->xenograft western_blot Western Blot (Protein Expression) apoptosis->western_blot tubulin->cell_cycle toxicity Toxicity Studies xenograft->toxicity

Caption: General experimental workflow for the evaluation of novel anticancer compounds.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound 1-Benzylpyridin-2(1H)-one Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibition bax Bax (Pro-apoptotic) compound->bax activation cytochrome_c Cytochrome c release bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 death_receptor Death Receptor caspase8 Caspase-8 activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptosis induction pathways.

tubulin_inhibition compound 1-Benzylpyridin-2(1H)-one Derivative tubulin α/β-Tubulin Dimers compound->tubulin inhibition of polymerization microtubule Microtubule Polymerization tubulin->microtubule mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest disruption apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Mechanism of action via tubulin polymerization inhibition.

Detailed Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 1-benzylpyridin-2(1H)-one derivatives and standard drugs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis by flow cytometry.

  • Cell Treatment: Cells are treated with the test compounds for the desired time.

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The data allows for the differentiation of live cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compounds and then harvested.

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The resulting histogram shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to detect specific proteins in a cell lysate.

  • Protein Extraction: Cells are treated with the test compounds, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., caspases, Bcl-2 family proteins, tubulin). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands can be quantified to determine the relative protein expression levels.

Conclusion

The compelling preclinical data on 1-benzylpyridin-2(1H)-one derivatives underscore their potential as a new frontier in cancer therapy. Their ability to induce apoptosis, inhibit tubulin polymerization, and disrupt key cancer-promoting signaling pathways, coupled with a promising selectivity for cancer cells over normal cells, warrants further investigation. As research progresses, these compounds may pave the way for the development of novel, more effective, and safer treatments for a range of cancers.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 1-benzylpyridin-2(1H)-one: A Guide for Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of 1-benzylpyridin-2(1H)-one, a compound utilized by researchers, scientists, and drug development professionals. Due to the abse...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1-benzylpyridin-2(1H)-one, a compound utilized by researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on its Globally Harmonized System (GHS) classification and data from structurally similar compounds. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.

Hazard Profile and Safety Precautions

Based on available data, 1-benzylpyridin-2(1H)-one is classified with the following hazards:

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, Oral (Cat. 4)
H315: Causes skin irritationSkin corrosion/irritation (Cat. 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Cat. 2A)
H335: May cause respiratory irritationSTOT SE, Resp. tract irrit. (Cat. 3)

Source: PubChem CID 244078[1]

Given these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling 1-benzylpyridin-2(1H)-one and its waste.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[2]

  • Respiratory Protection: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood. If significant dust or aerosol generation is likely, a respirator may be necessary.[2]

Step-by-Step Disposal Protocol

The proper disposal of 1-benzylpyridin-2(1H)-one waste must comply with all local, state, and federal regulations. The following protocol outlines a conservative approach, treating the substance as hazardous waste.

1. Waste Identification and Segregation:

  • All waste containing 1-benzylpyridin-2(1H)-one, including unused product, solutions, and contaminated materials (e.g., filter paper, pipette tips, gloves), must be classified as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless compatibility is confirmed.

2. Waste Collection and Containerization:

  • Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle).

  • Liquid Waste: Collect in a designated, leak-proof, and sealable container. Ensure the container material is compatible with the solvent used. Do not fill containers to more than 80% capacity to allow for vapor expansion.

3. Labeling:

  • Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "1-benzylpyridin-2(1H)-one"

    • The associated hazards (e.g., "Harmful if Swallowed," "Skin Irritant," "Eye Irritant")

    • The date waste was first added to the container.

4. Storage:

  • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) that is away from general laboratory traffic.

  • The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Follow all institutional procedures for waste pickup and documentation.

  • Incineration is a common and effective disposal method for pyridine-based compounds.[3]

Experimental Workflow and Disposal Logic

The following diagram illustrates the logical flow from experimental use to the final disposal of 1-benzylpyridin-2(1H)-one.

cluster_0 Experimental Phase cluster_1 Waste Handling & Segregation cluster_2 Containerization & Storage cluster_3 Final Disposal exp Experimentation with 1-benzylpyridin-2(1H)-one waste_gen Waste Generation (Solid & Liquid) exp->waste_gen segregate Segregate as Hazardous Waste waste_gen->segregate solid_waste Solid Waste (e.g., contaminated gloves, paper) segregate->solid_waste liquid_waste Liquid Waste (e.g., solutions) segregate->liquid_waste container_solid Collect in Labeled Solid Waste Container solid_waste->container_solid container_liquid Collect in Labeled Liquid Waste Container liquid_waste->container_liquid saa Store in Designated Satellite Accumulation Area (SAA) container_solid->saa container_liquid->saa ehs_pickup Arrange for Pickup by EHS or Licensed Contractor saa->ehs_pickup incineration Recommended Disposal: Incineration ehs_pickup->incineration

Disposal workflow for 1-benzylpyridin-2(1H)-one waste.

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material into a labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS department immediately.[4]

Disclaimer: This document provides guidance based on available chemical data. It is the responsibility of the user to comply with all applicable local, state, and federal regulations regarding chemical waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

Handling

Essential Safety and Operational Guide for Handling 1-benzylpyridin-2(1H)-one

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-benzylpyridin-2(1H)-one. Adherence to these procedures is critical for...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-benzylpyridin-2(1H)-one. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

1-benzylpyridin-2(1H)-one is associated with the following hazard statements: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]To protect against splashes and eye irritation[1].
Skin Protection Wear fire/flame resistant and impervious clothing[2]. Chemical-resistant gloves (e.g., nitrile rubber) should be worn.To prevent skin contact and irritation[1]. Impervious clothing protects against spills.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator[2].To prevent respiratory tract irritation[1].

Quantitative Exposure Limits:

ParameterValue
Occupational Exposure Limit ValuesNo data available[2].
Biological Limit ValuesNo data available[2].
Handling and Storage
  • Handling:

    • Ensure adequate ventilation in the handling area[2].

    • Avoid formation of dust[2].

    • Do not eat, drink, or smoke when using this product.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container.

    • Keep in a dry, cool, and well-ventilated place.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[3][4][5].
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor[2][3][4][5].
Eye Contact Rinse with pure water for at least 15 minutes[2].
Ingestion Rinse mouth with water[2]. Do NOT induce vomiting.
Accidental Release and Disposal Plan

Accidental Release Measures:

  • Personal Precautions: Avoid dust formation. Use the personal protective equipment outlined in Section 1[2].

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so[2]. Do not let the product enter drains.

  • Methods for Cleaning Up: Collect spillage and arrange for disposal. Keep in suitable, closed containers for disposal[2].

Disposal Plan:

Dispose of contents and container to an approved waste disposal plant. Follow all federal, state, and local regulations for hazardous waste disposal.

Operational Workflow for Handling 1-benzylpyridin-2(1H)-one

The following diagram outlines the procedural steps for the safe handling of 1-benzylpyridin-2(1H)-one from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh/handle in a well-ventilated area B->C D Perform experiment C->D E Decontaminate work surfaces D->E F Segregate waste (Solid & Liquid) E->F G Label hazardous waste container F->G H Dispose of waste via approved channels G->H I Doff and dispose of PPE H->I J Wash hands thoroughly I->J

Caption: Workflow for Safe Handling of 1-benzylpyridin-2(1H)-one.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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